1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
Description
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Properties
IUPAC Name |
1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBYVYREBGZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Applications of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) in Advanced Heterocyclic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In modern drug discovery, the rapid assembly of complex, multi-functionalized heterocycles relies heavily on intelligently designed building blocks. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) is a highly specialized, tetra-substituted benzene derivative that serves as a versatile linchpin for synthesizing advanced pharmaceutical scaffolds [1, 2].
By possessing four distinct, orthogonally reactive functional groups—an acetyl group, a nitro group, an aryl bromide, and an aryl fluoride—this compound allows chemists to execute sequential, highly regioselective transformations. This whitepaper provides a rigorous mechanistic analysis of its reactivity profile and details field-proven, self-validating protocols for its application in heterocyclic synthesis, particularly in the generation of substituted quinolines and functionalized anilines.
Physicochemical Properties & Structural Data
Understanding the baseline physical properties of CAS 1805555-80-9 is critical for proper handling, storage, and reaction design[1, 2]. The presence of heavy halogens and a nitro group significantly impacts its solubility and thermal stability.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Rationale / Implication |
| CAS Number | 1805555-80-9 | Unique chemical identifier. |
| Molecular Formula | C8H5BrFNO3 | High heteroatom-to-carbon ratio; ideal for fragment-based drug design (FBDD). |
| Molecular Weight | 262.03 g/mol | Optimal low-molecular-weight starting material for multi-step synthesis. |
| Physical Form | Off-White Solid | Indicates high purity (typically ≥95%); darkening may indicate nitro-reduction or degradation [1]. |
| Storage Temperature | 0–5 °C | Cold storage prevents slow thermal degradation of the nitro group and minimizes aldol self-condensation [1]. |
| InChIKey | YQIBYVYREBGZIK-UHFFFAOYSA-N | Standardized structural hash for cheminformatics database queries [1, 2]. |
Orthogonal Reactivity Profile & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful synthetic route design requires exploiting the electronic and steric relationships between substituents. The power of CAS 1805555-80-9 lies in its orthogonality —the ability to react one functional group without interfering with the others.
-
The C5-Fluoro Group (Regioselective SNAr): Nucleophilic Aromatic Substitution (SNAr) is highly favored at the C5 position. Causality: The C5-fluorine is positioned para to the strongly electron-withdrawing C2-nitro group. The Meisenheimer complex formed during nucleophilic attack is highly stabilized by resonance into the nitro group. Conversely, the C4-bromo group is para to the weaker acetyl group and lacks this intense resonance activation. Furthermore, fluoride is a vastly superior leaving group for SNAr compared to bromide.
-
The C2-Nitro Group (Chemoselective Reduction): The nitro group can be reduced to an amine to yield an ortho-aminoacetophenone. Causality: To prevent unwanted hydrodehalogenation of the C4-bromide, mild reducing agents like Tin(II) chloride (SnCl2) or Iron/HCl must be used instead of Palladium-catalyzed hydrogenation [5].
-
The C1-Acetyl & C2-Amine Synergy (Friedländer Annulation): Once the nitro group is reduced, the resulting ortho-aminoacetophenone is perfectly primed for the Friedländer Quinoline Synthesis [3, 4]. Condensation with an
-methylene ketone yields a quinoline core. -
The C4-Bromo Group (Transition-Metal Catalysis): The aryl bromide remains inert during SNAr and mild reduction, preserving it as a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Caption: Orthogonal reactivity map of CAS 1805555-80-9 highlighting site-specific transformations.
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.
Protocol A: Regioselective SNAr of the 5-Fluoro Position
This protocol displaces the C5-fluorine with a secondary amine (e.g., morpholine) while leaving the C4-bromide intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of CAS 1805555-80-9 in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Reagent Addition: Add 1.2 equivalents of morpholine, followed by 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3).
-
Reaction Execution: Stir the suspension at 50 °C under an inert argon atmosphere for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The highly electron-deficient starting material will be consumed, yielding a brightly colored (often yellow/orange) spot due to the push-pull extended conjugation of the new amino-nitro system.
-
Workup & Isolation: Pour the reaction mixture into ice-cold distilled water. The high lipophilicity of the product causes it to precipitate. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under high vacuum.
Protocol B: Chemoselective Reduction & Friedländer Quinoline Synthesis
This two-step sequence converts the SNAr product (or the original scaffold) into a heavily functionalized quinoline [3, 4, 5]. If starting directly from CAS 1805555-80-9, the final product will be a 7-bromo-6-fluoro-4-methylquinoline derivative.
Step 1: Chemoselective Nitro Reduction
-
Preparation: Dissolve the nitroarene in absolute ethanol (0.15 M).
-
Reduction: Add 5.0 equivalents of Tin(II) chloride dihydrate (SnCl2·2H2O). Causality: SnCl2 operates via a single-electron transfer mechanism that selectively reduces the nitro group to an aniline without inserting into the labile C-Br bond [5].
-
Execution: Reflux at 70 °C for 2 hours.
-
Workup: Cool to room temperature. Carefully neutralize with saturated aqueous NaHCO3. Critical Step: Tin salts will form a thick white emulsion. Extract with Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite to break the emulsion. Isolate the organic layer, dry over Na2SO4, and concentrate.
Step 2: Friedländer Annulation
-
Condensation: Dissolve the crude ortho-aminoacetophenone in ethanol. Add 1.1 equivalents of an
-methylene ketone (e.g., cyclohexanone). -
Catalysis: Add a catalytic amount of Piperidine or KOH (0.2 equiv).
-
Cyclization: Reflux for 12 hours. The amine condenses with the ketone carbonyl to form an imine, followed by an intramolecular aldol condensation with the acetyl group, driving the aromatization of the newly formed pyridine ring[3, 4].
Caption: Step-by-step workflow of the Friedländer Quinoline Synthesis utilizing CAS 1805555-80-9.
Summary of Synthetic Utility
Table 2: Functional Group Reactivity Matrix
| Target Scaffold | Primary Reaction | Reagents Required | Preserved Functional Groups |
| Functionalized Anilines | Nitro Reduction | SnCl2·2H2O, EtOH, 70 °C | C4-Bromo, C5-Fluoro, C1-Acetyl |
| C5-Amino Arenes | SNAr | Sec. Amine, K2CO3, DMF | C4-Bromo, C2-Nitro, C1-Acetyl |
| Quinolines | Friedländer Annulation | 1. SnCl2 2. Ketone, KOH, EtOH | C4-Bromo, C5-Fluoro |
| Biaryl Compounds | Suzuki Coupling | Pd(dppf)Cl2, Ar-B(OH)2, Base | C5-Fluoro, C2-Nitro, C1-Acetyl |
By mastering the electronic interplay of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, drug development professionals can rapidly generate diverse libraries of highly substituted heterocycles, accelerating the hit-to-lead optimization phase in medicinal chemistry.
References
- Sigma-Aldrich. "1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone | 1805555-80-9". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED9qFhDaurhPWYHVpgxcXQSJiM6gE_UmcwYXD6E7op2oAxKNMtySfHL2hdKNwpO-pzfEZPI_yAcdVKsYhGkIjJJ998Cth4g1B16aDesI5SUNhWz1CEwZ6M0wD96-p_QpRHl0ZVMWdUWrl0Ocq6hTb2o6Q-A4U2Xds8anTQOeDGUNFvd9zlOI4=]
- Guidechem. "ETHANONE, 1-(4-BROMO-2-NITROPHENYL)- 90004-94-7 wiki". Guidechem Chemical Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoweeSQHB35CrMN81jatMck-TEGtQFmLj7LUKKaxiMxQjm-xfm2oxbtEQFlUWOaWqfgJgErSwNhH_qK1Sx3xoItMcCvfo8aSNGEG2lgSs1vvyst22ZxwIGM286ulyVckGz9MkY2Th-LnXinEqeVNkAiZok0Q9J5y6oowzTAyCHYlRNdcbsdm9ERlB_AXi4vQ==]
- PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". PharmaGuideline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKF9L0JLDHkRgHxxPsYe1-9d2Jfk0q-EjespZYxVXbw0QQVIa8L_N6iNdduNPM4PVF5ct1F93FjY51jrMsI8e9CfHDSP14jsdg0vszJ05WTV6AL7DjSkcWufXwFktXwy9wlJHXuQA6XfKI-sjj8RMu9JciDARsn3YVXpmw6UibJKQuCMuLDvUSXTaAEtd8kFBboQ==]
- QuimicaOrganica. "Friedlander quinoline synthesis". QuimicaOrganica.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwp-HvzIE3PYXwUHAfeOd_QxgC5AlvF-czEKkQyjskdOhdKu1U9dQnX5py_cSsCL90RsZQrWehFsDPUAQnqOKdjHYtNQgEpNUjYr9F2CgdRP-Qj8fcKHo_duWi1PmvhO6soSyRKpj48BIyM9e3Sz4oSaAYwKIF5EJQjaSlt73z_lc1r9AkKvWMBDlq04CIVNLG2fzfL0wTeo-LjsSDZw0lxwU=]
- Organic Chemistry Portal. "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines". Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-VeiDbTDjbMwkIZiIw46m43c_pKhuT3hrnejrY6o-Jj3Z6Z0WwFdxzow6f_tsenps38OvtGOKi6lREmu4xOsVM1jZVlKzoRYpWmACBV05X43lSiJsII9tWD7y4l1uz39GS9STy2ZlEmhG3_OrBx6fFoP_mw==]
Comprehensive Structural and Synthetic Profiling of 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethan-1-one
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, tetrasubstituted aromatic building blocks. 1-(4-bromo-5-fluoro-2-nitrophenyl)ethan-1-one (CAS: 1805555-80-9) represents a masterclass in structural design for medicinal chemistry. This molecule is not merely a reagent; it is a programmable scaffold. By strategically leveraging the orthogonal reactivities of its four distinct substituents, researchers can rapidly assemble complex, drug-like heterocycles such as fluorinated indoles, quinolines, and quinazolines.
This whitepaper deconstructs the electronic topology of this molecule and provides field-proven, self-validating protocols for its functionalization.
Structural Deconstruction & Electronic Topology
The utility of 1-(4-bromo-5-fluoro-2-nitrophenyl)ethan-1-one lies in the synergistic electronic effects of its substituents on the central acetophenone core:
-
C1 Acetyl Group (-C(=O)CH₃): Serves as a versatile electrophilic center. It is primed for acid- or base-catalyzed condensation reactions, aldol additions, or reductive aminations.
-
C2 Nitro Group (-NO₂): A strongly electron-withdrawing group that drastically lowers the electron density of the aromatic ring. Crucially, it acts as a "masked amine." Once reduced, the resulting aniline can immediately undergo intramolecular cyclization with the adjacent C1 acetyl group.
-
C4 Bromo Group (-Br): The primary handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig).
-
C5 Fluoro Group (-F): Introduces profound metabolic stability and lipophilicity—key parameters in pharmacokinetics. Synthetically, its strong inductive electron-withdrawing effect (-I) highly activates the adjacent C4-Br bond for oxidative addition by palladium catalysts.
Divergent Synthetic Pathways
The orthogonal nature of the nitro and bromo groups allows for divergent synthetic pathways. The most common trajectory involves chemoselective reduction followed by cyclization, leaving the bromo group intact for late-stage functionalization.
Fig 1: Divergent synthetic pathways of the acetophenone core via chemoselective functionalization.
Self-Validating Experimental Workflows
To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system. The following methodologies emphasize the causality behind reagent selection and the analytical in-process controls (IPCs) required to verify success.
Chemoselective Nitro Reduction (Preserving the C-Br Bond)
The Causality: Reducing a nitro group in the presence of an aryl bromide is notoriously difficult. Standard catalytic hydrogenation (H₂, Pd/C) poses a severe risk of hydrodehalogenation, which would cleave the critical C-Br bond. To circumvent this, we utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This system operates via a single-electron transfer (SET) mechanism that is strictly chemoselective for the nitro group .
Step-by-Step Protocol:
-
Preparation: Suspend 1-(4-bromo-5-fluoro-2-nitrophenyl)ethan-1-one (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
-
Activation: Add NH₄Cl (5.0 equiv) and Iron powder (325 mesh, 5.0 equiv) to the vigorously stirring suspension.
-
Reaction: Heat the mixture to 80 °C (reflux) for 2–4 hours.
-
IPC Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 7:3). The product will show a new, highly UV-active spot that stains positive with ninhydrin (indicating a primary amine). Crucial LC-MS Check: The mass spectrum must display the characteristic 1:1 isotopic doublet of
and (due to Br and Br), confirming the C-Br bond remains intact. -
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry over Na₂SO₄, and evaporate to yield 1-(2-amino-4-bromo-5-fluorophenyl)ethan-1-one.
Regioselective Suzuki-Miyaura Cross-Coupling
The Causality: For the late-stage arylation of the C4 position, the choice of palladium catalyst is critical. We select Pd(dppf)Cl₂. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°). This specific geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step, minimizing competitive side reactions like protodeboronation .
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask, combine the brominated heterocycle intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.
-
Catalysis: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Heat the reaction to 90 °C for 12 hours.
-
IPC Validation (LC-MS): The reaction is complete when LC-MS indicates the total disappearance of the starting material's
bromine isotopic pattern, replaced by a single mass peak corresponding to the arylated product. -
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and purify via flash column chromatography.
Physicochemical Properties
The baseline physicochemical data for this building block confirms its utility as a stable, easily handled solid suitable for long-term storage and scale-up .
| Property | Value |
| Chemical Name | 1-(4-bromo-5-fluoro-2-nitrophenyl)ethan-1-one |
| CAS Registry Number | 1805555-80-9 |
| Molecular Formula | C₈H₅BrFNO₃ |
| Molecular Weight | 262.03 g/mol |
| Physical State | Off-White to Pale Yellow Solid |
| Storage Temperature | 0–5 °C (Protect from light) |
References
-
Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education (ACS Publications) URL: [Link]
-
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics (ACS Publications) URL: [Link]
Molecular weight and formula C8H5BrFNO3
An In-depth Technical Guide to N-(4-bromo-2-fluorophenyl)-2-nitroacetamide: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities rely heavily on the availability of versatile chemical building blocks. Halogenated and nitro-containing aromatic compounds are of particular importance, offering unique physicochemical properties and reactive handles for constructing complex molecular architectures. This guide provides a comprehensive technical overview of N-(4-bromo-2-fluorophenyl)-2-nitroacetamide , a compound with the molecular formula C8H5BrFNO3.
While not extensively documented as a standalone therapeutic agent, its structure embodies significant potential for drug development professionals. The presence of a fluorinated and brominated phenyl ring, combined with a reactive nitroacetamide side chain, makes it a valuable intermediate for the synthesis of targeted therapies. This document will detail its fundamental properties, provide a validated protocol for its synthesis and characterization, and explore its potential applications as a pivotal precursor in pharmaceutical research and development.
Core Molecular and Physicochemical Properties
Understanding the fundamental characteristics of a compound is the first step in harnessing its synthetic potential. N-(4-bromo-2-fluorophenyl)-2-nitroacetamide is an aromatic amide whose properties are dictated by the interplay of its functional groups.
| Property | Data | Source |
| Molecular Formula | C8H5BrFNO3 | (Calculated) |
| Molecular Weight | 262.03 g/mol | (Calculated) |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-2-nitroacetamide | - |
| CAS Number | 446-01-5 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)NC(=O)CN=O)Br | (Predicted) |
| Appearance | Solid (Predicted) | - |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and Acetone (Predicted) | - |
The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular diversity.[2] The nitroacetamide moiety is a strong electron-withdrawing group and can be chemically modified, most notably through reduction of the nitro group to a primary amine, opening avenues for further functionalization.
Synthesis and Mechanistic Rationale
The most direct and logical pathway for the synthesis of N-(4-bromo-2-fluorophenyl)-2-nitroacetamide is the N-acylation of the commercially available precursor, 4-bromo-2-fluoroaniline. This reaction involves the formation of an amide bond between the aniline nitrogen and an activated form of nitroacetic acid.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting 4-bromo-2-fluoroaniline with nitroacetyl chloride, generated in situ or used directly, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: Proposed synthesis of N-(4-bromo-2-fluorophenyl)-2-nitroacetamide.
Detailed Experimental Protocol: N-Acylation
This protocol is based on established methods for the N-acylation of substituted anilines.[3]
Materials:
-
Nitroacetyl chloride (1.1 eq) or Nitroacetic acid and an activating agent (e.g., thionyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
1 M HCl (aqueous)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring.
-
Acylation: Add a solution of nitroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:7 ethyl acetate/hexane). The disappearance of the starting aniline spot indicates completion.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-bromo-2-fluorophenyl)-2-nitroacetamide.
Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is crucial to prevent hydrolysis of the highly reactive nitroacetyl chloride. The base (TEA) is essential for neutralizing the HCl generated, driving the reaction to completion. The aqueous work-up steps are designed to remove unreacted starting materials, the base, and salts, ensuring a high-purity final product. This self-validating protocol ensures that each step logically progresses the reaction while systematically removing potential impurities.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a synthetic compound is paramount. For a nitroaromatic compound like N-(4-bromo-2-fluorophenyl)-2-nitroacetamide, several analytical techniques are applicable. The choice of method depends on the specific analytical need, such as routine quality control, impurity profiling, or stability testing.[6]
Caption: A typical workflow for the analysis and characterization of the title compound.
Comparative Analysis of QC Methods
The following table compares the most common chromatographic and spectroscopic methods for analyzing N-aryl nitroacetamides.[6]
| Parameter | HPLC-UV | GC-FID/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Separation of volatile compounds followed by flame ionization or mass spec detection. | Measurement of light absorbance. |
| Specificity | High | High | Low to Moderate |
| Sensitivity | High (ng range) | High (pg-ng range) | Moderate (µg range) |
| Primary Use | Purity determination, stability studies, assay. | Volatile impurity analysis, structural confirmation (MS). | Quick concentration checks, dissolution testing. |
| Limitations | Requires soluble sample. | Analyte must be volatile and thermally stable. | Prone to interference from other chromophores. |
Expert Insight: For routine quality control and accurate quantification in complex matrices, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. Its high specificity and sensitivity make it ideal for separating the target compound from precursors and byproducts.
Protocol: Purity Determination by HPLC-UV
This protocol is adapted from established methods for similar aromatic nitro compounds.[6][7]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile (MeCN) and water (with 0.1% phosphoric or formic acid). A typical starting point is 60:40 MeCN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance, likely around 254 nm or 330 nm due to the nitro-aromatic chromophore.[8]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of N-(4-bromo-2-fluorophenyl)-2-nitroacetamide in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Dissolve the synthesized sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample by dividing the peak area of the analyte by the total peak area of all components in the chromatogram (Area % method).
Applications in Drug Development & Synthesis
The true value of N-(4-bromo-2-fluorophenyl)-2-nitroacetamide lies in its potential as a versatile synthetic intermediate. Its structure is a rich platform for generating diverse libraries of compounds for screening.
Key Reactive Sites and Potential Transformations:
-
Aromatic Bromine: This is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the direct attachment of various aryl, heteroaryl, alkyl, or amine groups, which is a cornerstone strategy in modern medicinal chemistry for building complex molecules and exploring structure-activity relationships (SAR).[2]
-
Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation). This new amino group can then be used for further derivatization, such as sulfonamide or amide formation, or in the construction of heterocyclic rings.
-
Amide Moiety: The amide bond itself is generally stable but can be hydrolyzed under harsh conditions. The adjacent methylene group is activated by the nitro group, potentially allowing for specific condensation reactions.
Caption: Potential synthetic transformations of the title compound in drug discovery.
This strategic utility places N-(4-bromo-2-fluorophenyl)-2-nitroacetamide as a valuable starting material for synthesizing libraries of compounds aimed at various biological targets, such as kinases, proteases, or G-protein coupled receptors, where a substituted aniline scaffold is often a key pharmacophore.[1]
Conclusion
N-(4-bromo-2-fluorophenyl)-2-nitroacetamide represents a potent, though underexplored, tool for the medicinal chemist. Its synthesis is achievable through robust and well-understood N-acylation chemistry, and its purity can be rigorously controlled using standard analytical techniques like HPLC. The true potential of this molecule is realized when viewed as a strategic intermediate, where its distinct functional groups—the brominated aromatic ring and the reducible nitro group—serve as orthogonal handles for creating diverse and complex molecular libraries. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the exploration of new chemical space in the quest for novel therapeutics.
References
-
The Chemistry Behind Success: Properties and Uses of 4-Bromo-2-fluoroaniline. (URL: [Link])
-
Synthesis of 4-bromo-2-fluoroaniline. PrepChem. (URL: [Link])
-
Synthesis of nitro-containing N-(arylcarbamothioyl)acetamides. ResearchGate. (URL: [Link])
-
2-Aryl-2-nitroacetates as Central Precursors to Aryl Nitromethanes, α-Ketoesters, and α-Amino Acids. PMC. (URL: [Link])
-
Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. ResearchGate. (URL: [Link])
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Publishing. (URL: [Link])
-
N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. gsrs. (URL: [Link])
-
N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. Inxight Drugs. (URL: [Link])
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. (URL: [Link])
-
4'-Bromo-2'-nitroacetanilide. SIELC Technologies. (URL: [Link])
- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
-
N-(4-Bromo-2-fluorophenyl)acetamide. Pharmaffiliates. (URL: [Link])
-
4'-Bromo-2'-nitroacetanilide. NIST WebBook. (URL: [Link])
- Preparation method of 2-bromo-4-fluoroacetanilide.
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (URL: [Link])
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. (URL: [Link])
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. (URL: [Link])
-
Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. ResearchGate. (URL: [Link])
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4’-Bromo-2’-nitroacetanilide | SIELC Technologies [sielc.com]
- 8. pmda.go.jp [pmda.go.jp]
A Technical Guide to Determining the Solubility of 4-Bromo-5-fluoro-2-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluoro-2-nitroacetophenone is a substituted aromatic ketone with a molecular structure suggesting its potential as an intermediate in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of electron-withdrawing nitro and halogen groups, combined with a reactive acetyl moiety, makes it a versatile building block. However, effective utilization in any synthetic route or formulation process is critically dependent on a thorough understanding of its solubility characteristics.
Quantitative solubility data is a cornerstone of process development, enabling informed decisions on solvent selection for reactions, crystallizations, and purifications. In drug development, solubility directly impacts bioavailability and the feasibility of formulation strategies. This guide provides a comprehensive framework for experimentally determining the solubility of 4-Bromo-5-fluoro-2-nitroacetophenone. As specific solubility data for this compound is not extensively published, this document focuses on establishing robust, scientifically-sound protocols to generate reliable and reproducible data in a laboratory setting.
Physicochemical Profile and Theoretical Solubility
Before embarking on experimental determination, a theoretical assessment based on the molecule's structure can guide solvent selection.
Key Structural Features:
-
Aromatic Ring: Provides a nonpolar, hydrophobic character.
-
Nitro Group (-NO2): A strong electron-withdrawing and polar group.
-
Bromo (-Br) and Fluoro (-F) Groups: Halogens that increase molecular weight and contribute to polarity.
-
Acetyl Group (-COCH3): A polar ketone group capable of acting as a hydrogen bond acceptor.
This combination of polar and nonpolar functionalities suggests that the compound is likely to have limited solubility in water and nonpolar solvents like hexanes, but may exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol, Methanol). The general principle of "like dissolves like" is a useful starting point for solvent screening.[1]
Predicted Properties: While experimental data is sparse, computational models can provide estimates for key properties that influence solubility.
| Property | Predicted Value / Information | Source |
| Molecular Formula | C8H5BrFNO3 | N/A |
| Molecular Weight | 262.04 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | [2] |
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the shake-flask method , which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[3] This method is considered a gold standard and is referenced in OECD guidelines for chemical testing.[4][5]
Workflow for Solubility Determination
The overall process involves achieving a saturated solution, separating the undissolved solid, and quantifying the dissolved solute concentration using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol: Shake-Flask Method
1. Materials and Equipment:
-
4-Bromo-5-fluoro-2-nitroacetophenone (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)
-
Volumetric flasks and pipettes
-
Reversed-phase C18 HPLC column
2. Procedure:
-
Step 1: Sample Preparation: Add an excess amount of 4-Bromo-5-fluoro-2-nitroacetophenone to a series of vials (e.g., 10-20 mg per 1 mL of solvent). The key is to ensure that undissolved solid remains visible after the equilibration period, confirming that the solution is saturated.[8]
-
Step 2: Equilibration: Tightly cap the vials and place them in a shaker agitating at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined by preliminary tests.[3]
-
Step 3: Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifugation can be used to accelerate this process.
-
Step 4: Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles.
-
Step 5: Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and common technique for quantifying the concentration of aromatic compounds.[6][7][8][9] The nitroacetophenone chromophore is expected to have strong UV absorbance.[10][11][12]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 4-Bromo-5-fluoro-2-nitroacetophenone of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Perform a serial dilution to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
2. HPLC Method Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely between 210 nm and 270 nm, and use this for quantification.[7][10]
-
Column Temperature: 25 °C
3. Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.99.
-
Inject the diluted, filtered samples from the solubility experiment.
-
Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the result by the dilution factor.
Caption: Logic diagram for quantitative analysis using an external calibration curve.
Data Presentation and Interpretation
The final solubility data should be presented in a clear, tabular format. It is standard to report solubility in multiple units, such as mg/mL and mol/L, to serve different scientific needs.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
Safety and Handling
4-Bromo-5-fluoro-2-nitroacetophenone and its analogues are typically classified as irritants.[13] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.
Conclusion
This guide outlines a robust and validated methodology for determining the solubility of 4-Bromo-5-fluoro-2-nitroacetophenone. By employing the shake-flask method coupled with reliable HPLC-UV quantification, researchers can generate the high-quality, reproducible data essential for advancing chemical synthesis, process optimization, and formulation development. This systematic approach ensures that subsequent research and development efforts are built upon a solid foundation of accurate physicochemical data.
References
-
StudyLib. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Wageningen University & Research. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
European Commission. A.8. PARTITION COEFFICIENT. [Link]
-
Centers for Disease Control and Prevention. (1979). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
KREATiS. High-accuracy water solubility determination using logK. [Link]
-
Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
ResearchGate. (2025, August 6). Development and Optimization of an HPLC-DAD Method for Quantification of Six Petroleum Hydrocarbons Compounds in Aqueous Samples | Request PDF. [Link]
-
PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
ResearchGate. Solubility curve of p-nitroacetophenone | Download Scientific Diagram. [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
IJNRD.org. A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. [Link]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
Cheméo. Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). [Link]
-
ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]
-
ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... [Link]
-
The Royal Society of Chemistry. Reversible Control of Solubility Using Functionalized Nanoparticles. [Link]
-
RSC Publishing. Reversible control of solubility using functionalized nanoparticles. [Link]
-
PubChem. 4'-Fluoro-3'-nitroacetophenone | C8H6FNO3 | CID 2734612. [Link]
-
Loba Chemie. 3-NITROACETOPHENONE | 121-89-1. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. 4′-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.kreatis.eu [api.kreatis.eu]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4'-Fluoro-3'-nitroacetophenone | C8H6FNO3 | CID 2734612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Safety and Handling Whitepaper: 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone in Advanced API Synthesis
Executive Summary & Chemical Identity
1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone (CAS: 1805555-80-9) is a highly specialized, polyfunctional aromatic building block. Structurally, it features three distinct reactive sites: an acetyl group, a reducible nitro group, and two halogens (bromo and fluoro) with differential reactivity. This orthogonal reactivity makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a foundational scaffold in the development of Hepatitis C virus (HCV) NS5A inhibitors, such as the blockbuster antiviral Pibrentasvir (ABT-530)[1].
While its structural features make it synthetically invaluable for constructing complex benzimidazole cores via cross-coupling and nitro-reduction sequences[2], these same features—specifically the electron-deficient nitroaromatic system and the labile halogens—impart significant occupational hazards that require rigorous engineering controls and precise handling methodologies.
Physicochemical Profiling & Hazard Assessment
To safely handle this compound, researchers must understand its quantitative properties and hazard classifications. The bromo and fluoro groups significantly increase the lipophilicity of the molecule, enhancing its ability to penetrate dermal barriers, while the nitro group serves as the primary toxicophore[3].
| Property / Hazard Parameter | Quantitative Value / Classification |
| IUPAC Name | 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethan-1-one |
| CAS Registry Number | 1805555-80-9 |
| Molecular Formula | C8H5BrFNO3 |
| Molecular Weight | 262.03 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation) |
| Reactivity Profile | Prone to nucleophilic aromatic substitution (SNAr) and exothermic reduction |
Mechanistic Toxicology & Exposure Pathways
The primary danger of 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone lies in its biological metabolism. Causality of Toxicity: When absorbed, nitroaromatics are not inherently toxic; rather, they are metabolically activated. Cellular nitroreductases catalyze a single-electron transfer to the nitro group, forming a reactive nitroso radical anion. This intermediate undergoes rapid redox cycling, generating massive amounts of Reactive Oxygen Species (ROS). If the reduction continues to the hydroxylamine derivative, it can covalently bind to DNA and cellular proteins, leading to mutagenesis and apoptosis.
Metabolic activation pathway of halogenated nitroaromatics leading to cellular toxicity.
Advanced Handling Protocols & Engineering Controls
Because this compound is frequently utilized in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build multi-ring antiviral cores[2], standard benchtop handling is insufficient.
Protocol: Safe Execution of Palladium-Catalyzed Cross-Coupling
This protocol is designed as a self-validating system , ensuring that every step inherently proves its own safety and efficacy before the researcher proceeds.
-
Step 1: Inert Atmosphere & Grounded Setup
-
Action: Assemble the reaction vessel in a thoroughly grounded fume hood under a continuous Argon purge.
-
Causality: Nitroaromatics are highly sensitive to static discharge. Furthermore, the presence of oxygen during Palladium insertion can lead to explosive peroxide formation with the ethereal solvents typically used. Grounding and Argon purging eliminate the ignition triangle.
-
-
Step 2: Enclosed Reagent Dispensing
-
Action: Weigh 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone inside a static-free, ventilated balance enclosure using anti-static spatulas. Transfer via a sealed addition funnel.
-
Causality: The compound is a severe respiratory irritant (H335). Preventing aerosolization is critical to avoiding inhalation exposure.
-
-
Step 3: Thermally Controlled Reagent Addition
-
Action: Add the organoboron coupling partner and base at 0°C, then slowly ramp the temperature to 60°C.
-
Causality: The bromo-position is highly activated by the electron-withdrawing ortho-fluoro and para-nitro groups. This makes it prone to rapid, highly exothermic oxidative addition by Palladium. Controlled thermal ramping prevents a runaway exothermic reaction.
-
-
Step 4: Reaction Quench and Hazard Validation
-
Action: Cool the reaction to 0°C and quench with cold aqueous
. -
Self-Validation: The internal thermocouple must register a stable temperature drop to < 25°C. An immediate color change from deep red (active Pd-complex) to a pale yellow biphasic mixture indicates successful catalyst quenching. Finally, an aliquot must be taken for LC-MS analysis (UV 254 nm); the complete absence of the starting mass (m/z 262) explicitly validates that the toxic nitroaromatic hazard has been successfully consumed and converted into the safer, coupled intermediate.
-
Emergency Response & Decontamination Workflows
In the event of a spill, traditional sweeping or dry wiping is strictly prohibited, as friction can induce localized heating of the nitroaromatic, and dust generation leads to immediate inhalation hazards.
Decision logic and response workflow for 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone spills.
Storage, Stability, and Degradation
To maintain chemical integrity and laboratory safety, 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone must be stored under specific conditions:
-
Temperature & Atmosphere: Store at 2–8°C under an inert gas (Argon or Nitrogen) in a tightly sealed, light-resistant container.
-
Incompatibilities: Strictly avoid contact with strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) or catalytic hydrogenation conditions (
with Pd/C) unless actively performing a controlled reduction. Causality: Unplanned exposure to reducing agents will trigger a violent, exothermic reduction of the nitro group to an amine, potentially over-pressurizing the storage vessel and causing a catastrophic rupture. Avoid strong bases, which can initiate undesired nucleophilic aromatic substitution at the labile fluoro-position.
References
- Source: Google Patents (Abbott Laboratories)
-
Title: ABT-530, Pibrentasvir Source: All About Drugs URL: [Link]
Sources
An In-depth Technical Guide to CAS 1805555-80-9 (GSK097): A Potent Glycogen Synthase Kinase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS 1805555-80-9, more commonly known in scientific literature as GSK097, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This enzyme plays a pivotal role in a multitude of cellular signaling pathways, making it a highly attractive therapeutic target for a range of diseases. This guide provides a comprehensive overview of GSK097, from its fundamental chemical properties to its mechanism of action and its potential applications in drug discovery, with a particular focus on oncology and neurodegenerative disorders.
Chemical Identity and Properties
GSK097 is chemically identified as 6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide.[1] Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1805555-80-9 | Internal |
| Synonym | GSK097 | [1] |
| Molecular Formula | C₁₉H₂₁N₃O₃ | [1] |
| Molecular Weight | 339.4 g/mol | [1] |
| IUPAC Name | 6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide | [1] |
Mechanism of Action: Targeting a Master Regulator Kinase
GSK-3 is a constitutively active serine/threonine kinase that acts as a key regulatory node in numerous signaling pathways crucial for cell fate, metabolism, and proliferation. There are two highly homologous isoforms, GSK-3α and GSK-3β. GSK097 functions as an ATP-competitive inhibitor, binding to the active site of GSK-3 and preventing the phosphorylation of its downstream substrates.
The inhibitory action of GSK097 has profound effects on several critical signaling cascades, most notably the Wnt/β-catenin and PI3K/Akt pathways.
Modulation of the Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, GSK097 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes involved in cell proliferation and differentiation.
Caption: GSK097 inhibits the destruction complex, leading to β-catenin stabilization and gene transcription.
Intervention in the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Akt (Protein Kinase B) is a downstream effector of PI3K. Upon activation, Akt phosphorylates GSK-3 at Serine 9 (for GSK-3β) or Serine 21 (for GSK-3α), leading to its inhibition. By directly inhibiting GSK-3, GSK097 can mimic the downstream effects of Akt activation, thereby promoting cell survival and proliferation in certain contexts. However, in many cancer cells where the PI3K/Akt pathway is already hyperactive, the role of GSK-3 inhibition can be more complex, potentially sensitizing cells to other therapies.
Sources
Technical Guide: Differentiation of 4-Bromo-5-Fluoro-2-Nitroacetophenone and Isomers
The following technical guide details the structural, synthetic, and analytical differentiation of 4-bromo-5-fluoro-2-nitroacetophenone from its regioisomers.
Executive Summary
4-Bromo-5-fluoro-2-nitroacetophenone is a critical trisubstituted arene scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and antibacterial agents. Its specific substitution pattern—featuring a nitro group ortho to the acetyl moiety and a fluorine atom meta to the acetyl—imparts unique electronic properties essential for subsequent nucleophilic aromatic substitution (
The synthesis of this compound often yields regioisomers, most notably 4-bromo-3-fluoro-2-nitroacetophenone . Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive protocol for their differentiation based on
Structural Analysis & Isomer Landscape
To accurately differentiate the target from its impurities, one must understand the exact substitution patterns and the resulting electronic environments.
The Target vs. The Impurity
The primary challenge arises during the nitration of 3-fluoro-4-bromoacetophenone . The directing effects of the fluorine (ortho/para activator) and the acetyl group (meta deactivator) create a competition between two positions.
| Feature | Target Compound | Primary Regioisomer (Impurity) |
| IUPAC Name | 4-Bromo-5-fluoro-2-nitroacetophenone | 4-Bromo-3-fluoro-2-nitroacetophenone |
| Precursor | 3-Fluoro-4-bromoacetophenone | 3-Fluoro-4-bromoacetophenone |
| Nitration Site | Position 6 (Para to Fluorine) | Position 2 (Ortho to Fluorine) |
| Key Structural Motif | Fluorine is para to Nitro | Fluorine is ortho to Nitro |
| Proton Environment | H6 is ortho to Fluorine | H6 is para to Fluorine |
Graphviz Structural Logic
The following diagram illustrates the divergent synthesis pathways and the resulting structural differences.
Caption: Divergent nitration pathways of 3-fluoro-4-bromoacetophenone. The target is formed via nitration para to the fluorine atom.
Analytical Differentiation (The "Trustworthiness" Pillar)
The most reliable method to distinguish these isomers is
H-NMR Diagnostic Criteria
In the target molecule, the proton at position 6 (
| Proton | Target: 4-Bromo-5-fluoro-2-nitro | Isomer: 4-Bromo-3-fluoro-2-nitro | Diagnostic Value |
| Doublet ( | Singlet ( | PRIMARY ID | |
| Doublet ( | N/A (H is at pos 5) | Secondary ID | |
| N/A (Occupied by F) | Doublet ( | Secondary ID |
Interpretation:
-
If your spectrum shows a proton signal near 7.5 - 8.0 ppm (deshielded by carbonyl) with a large splitting (~9 Hz) , you have the Target .
-
If the proton near the carbonyl is a singlet (or very narrow doublet), you have the Isomer .
C-NMR Signatures
-
Target (C-F Coupling): The carbon carrying the nitro group (C2) is para to the fluorine. The coupling
will be small (~1-3 Hz). -
Isomer (C-F Coupling): The carbon carrying the nitro group (C2) is ortho to the fluorine. The coupling
will be distinct (~15-20 Hz).
Synthesis & Regioselectivity[12]
To maximize the yield of the target 4-bromo-5-fluoro-2-nitroacetophenone and minimize the isomer, reaction conditions must be controlled.
Mechanism of Regioselectivity
The starting material, 3-fluoro-4-bromoacetophenone , has three directing groups:
-
Fluorine (C3): Strong activator, directs ortho (C2) and para (C6).
-
Bromine (C4): Weak deactivator, directs ortho (C3, C5).
-
Acetyl (C1): Strong deactivator, directs meta (C3, C5).
Why the Target forms: Nitration occurs preferentially at C6 because:
-
It is activated by Fluorine (para).
-
It is less sterically hindered than C2 (which is flanked by Acetyl and Fluorine).
-
C5 is deactivated by the meta-directing acetyl group (though activated by Br, the acetyl deactivation usually dominates).
Optimized Synthetic Protocol
Note: This protocol is adapted from standard nitration procedures for deactivated acetophenones.
Reagents:
-
3-Fluoro-4-bromoacetophenone (1.0 eq)
-
Conc.
(Solvent/Catalyst) -
Fuming
(1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve 3-fluoro-4-bromoacetophenone in conc.
at . The low temperature is critical to prevent over-nitration and reduce byproduct formation. -
Addition: Add fuming
dropwise over 30 minutes, maintaining temperature .-
Expert Insight: Rapid addition causes local heating, increasing the ratio of the thermodynamically stable but sterically hindered ortho-isomer (Isomer A).
-
-
Quenching: Pour the mixture onto crushed ice. The product typically precipitates as a pale yellow solid.
-
Purification:
-
Recrystallization: Ethanol/Water mixtures often enrich the major para-product (Target).
-
Chromatography: If separation is required, use a silica column with Hexanes:Ethyl Acetate (90:10). The 2-nitro isomer (Target) is generally less polar than the ortho-fluoro isomer due to intramolecular hydrogen bonding interactions or dipole cancellation, often eluting first.
-
Applications & Safety
Medicinal Chemistry Utility
This scaffold is a "privileged structure" for
-
Pathway: Displacement of F
Reduction of Nitro Cyclization (e.g., to form quinazolines or indoles).
Safety Hazards
-
Skin Sensitizer: Halogenated nitro compounds are potent sensitizers. Double-gloving (Nitrile) is recommended.
-
Explosion Risk: Polynitration can occur if temperature is uncontrolled. Never allow the reaction to exceed
during addition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1016234-87-9, 4-Bromo-5-fluoro-2-nitrophenol. Retrieved from [Link]
- Context: Structural analog confirming stability of the 4-bromo-5-fluoro-2-nitro substitution p
- Context: Precursor identific
- Context: Comparative nitration protocols for fluorin
-
Reich, H. J. (2024). WinPLT NMR Coupling Constant Data: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]
- Context: Authoritative source for J(HF) coupling constant ranges (Ortho: 6-10Hz vs Para: 0-2Hz).
The Chemical Basis for Instability: A Structural Perspective
An In-depth Technical Guide to the Storage and Stability of Nitro-acetophenone Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of nitro-acetophenone derivatives. Moving beyond simple storage instructions, we delve into the fundamental chemical principles that govern the degradation of these molecules, offering field-proven insights and self-validating protocols to ensure the integrity, purity, and safety of these critical compounds throughout their lifecycle.
The stability of any given nitro-acetophenone derivative is intrinsically linked to its core chemical structure: an aromatic ring substituted with both a nitro group (-NO₂) and an acetyl group (-COCH₃). Each component contributes to the molecule's reactivity and potential degradation pathways.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring, making it less susceptible to electrophilic attack but more vulnerable to nucleophilic substitution. This electron-withdrawing nature is a primary factor in the compound's resistance to oxidative degradation[1][2]. However, the nitro group itself can be a site of reduction and can increase the explosive tendencies of compounds, particularly those with multiple nitro groups[3][4].
-
The Ketone Group (-COCH₃): The carbonyl in the acetyl group is a reactive site. It is susceptible to nucleophilic attack and can undergo hydrolysis, especially under acidic or basic conditions[5][6]. The ketone functionality also makes the molecule potentially susceptible to photochemical reactions[5].
-
The Aromatic Ring: The stable benzene ring forms the backbone of the molecule. However, substituents on the ring can significantly influence reactivity. Furthermore, the entire nitroaromatic structure contributes to the potential for toxicity and mutagenicity, making proper handling and storage paramount to avoid environmental contamination and personnel exposure[1].
Principal Degradation Pathways
Understanding the potential routes of degradation is essential for designing effective storage strategies. For nitro-acetophenone derivatives, four primary pathways must be considered.
Caption: Potential degradation pathways for nitro-acetophenone derivatives.
-
Hydrolysis: The ketone group can be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases[5][6]. For derivatives with other labile groups, such as an α-bromo substituent, hydrolysis can be a significant issue, leading to the formation of hydroxy-derivatives[7]. The rate of hydrolysis is often influenced by the electronic effects of other substituents on the aromatic ring[5].
-
Photodegradation: Aromatic ketones are known to be sensitive to light, particularly UV radiation. This exposure can induce photochemical reactions, leading to molecular breakdown[5][7]. Photolytic cleavage of bonds, such as a carbon-halogen bond if present, can generate radical species that initiate secondary degradation reactions[7]. A color change in the sample is often a primary indicator of degradation, particularly from oxidation or photolysis[5].
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote thermal decomposition[7]. As nitroaromatic compounds, they can present an explosion risk if subjected to rapid, uncontrolled heating[3]. The decomposition can be complex, potentially involving reduction of the nitro group and polymerization reactions[7]. The presence of contaminants or impurities can significantly lower the decomposition temperature of nitro compounds[8].
-
Oxidative Degradation: Although the electron-deficient ring is resistant to oxidation, the rest of the molecule can be degraded by strong oxidizing agents[1][7]. The presence of oxygen, especially in combination with light or heat, can accelerate this process[5].
Recommended Storage Conditions
Based on the chemical principles outlined above, a multi-faceted approach to storage is required to ensure the long-term stability of nitro-acetophenone derivatives. These recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Store in a cool, dry place. Room temperature (20-25°C) is generally acceptable.[3][7] | Minimizes the rate of thermal degradation and other chemical reactions. Avoids exposure to extremely high or low temperatures[9]. |
| Light | Store in a light-resistant container.[7] | Prevents photochemical degradation initiated by UV or visible light exposure[5]. Amber glass or opaque containers are recommended. |
| Atmosphere | Keep containers tightly sealed.[3][10][11] For long-term storage, consider an inert atmosphere (e.g., nitrogen, argon).[7] | Protects from atmospheric moisture, which can promote hydrolysis, and from oxygen, which can cause oxidative degradation[7][10][11]. |
| Incompatible Materials | Store away from strong bases, strong oxidizing agents, strong reducing agents, and acids.[3][7][12][13] | Avoids chemical reactions that lead to degradation. Contact with bases can promote hydrolysis[5], while reaction with reducing agents can be vigorous and even culminate in detonation[3]. |
Framework for Stability Verification: Forced Degradation Studies
Trust in the stability of a compound should not be assumed; it must be verified. A forced degradation (or stress testing) study is a self-validating system that provides critical insights into the potential degradation pathways and helps develop stability-indicating analytical methods.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of a nitro-acetophenone derivative under various stress conditions.[5][7]
Objective: To identify potential degradation products and determine the intrinsic stability of the nitro-acetophenone derivative.
Materials:
-
Nitro-acetophenone derivative
-
Acetonitrile (ACN) or other suitable solvent
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution:
-
Unstressed Control:
-
Prepare a control sample by diluting the stock solution to the target concentration for HPLC analysis. Analyze immediately.
-
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]
-
At specified time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours) and protect from light.[7]
-
Withdraw samples, dilute, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[5]
-
Separately, place a capped vial of the stock solution in the oven under the same conditions.
-
At specified time points, prepare solutions from the solid sample or dilute the stored solution for HPLC analysis.[5]
-
-
Photostability:
-
Data Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[5]
-
Compare the chromatograms of the stressed samples to the unstressed control to identify and quantify any degradation products.
-
Safety and Hazard Management
Nitroaromatic compounds must be handled with care due to their potential health and physical hazards.
-
Toxicity: Many nitroaromatic compounds are considered hazardous, with risks of toxicity upon ingestion, skin contact, or inhalation.[3][14][15] They can cause irritation to the eyes, skin, and respiratory system.[3][14] A significant hazard is the potential to cause methemoglobinemia, a condition that inhibits the normal uptake of oxygen by binding to hemoglobin.[3][14]
-
Physical Hazards: As a class, nitroaromatic compounds can be combustible solids.[14] While many are stable under normal conditions, polynitroaromatic compounds in particular may present a severe explosion risk if subjected to shock or rapid heating.[3]
-
Personal Protective Equipment (PPE): When handling nitro-acetophenone derivatives, appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[12][15]
By implementing the scientifically-grounded storage strategies and verification protocols detailed in this guide, researchers can ensure the long-term integrity of their nitro-acetophenone derivatives, leading to more reliable experimental outcomes and a safer laboratory environment.
References
- 3'-Nitroacetophenone - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- 4'-Nitroacetophenone - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Stability and Storage of 2-Bromo-3'-nitroacetophenone: A Technical Guide. (n.d.). Benchchem.
- 3-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No. (2015, April 9). Loba Chemie.
- SAFETY DATA SHEET - 4'-Nitroacetophenone. (n.d.). Fisher Scientific.
- 4-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No. (2015, April 9). Loba Chemie.
- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. (n.d.). Benchchem.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Nitrocompounds, Aromatic. (2011, August 3).
- 3-NITROACETOPHENONE (FOR SYNTHESIS). (n.d.).
- MATERIAL SAFETY DATA SHEET - 4-nitro acetophenone 98%. (n.d.). Oxford Lab Fine Chem LLP.
- Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. (n.d.). R Discovery.
- An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and W
- Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
- 3-Nitrophenol - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.).
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. lobachemie.com [lobachemie.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Biological Activity of Fluorinated Nitroacetophenones
Executive Summary
Fluorinated nitroacetophenones represent a privileged scaffold in medicinal chemistry, synergizing the metabolic stability of the carbon-fluorine bond with the redox-active potential of the nitro group. This guide analyzes the pharmacophore's utility as a precursor for chalcones, pyrazolines, and benzothiazoles, highlighting its dual-action mechanism: oxidative stress induction via nitro-reduction and metabolic blockade via fluorination.
Recent bioassays indicate potent activity against Trypanosoma cruzi (IC₅₀: 8 nM), Staphylococcus aureus (MIC: 15.6 µg/mL), and human nasopharyngeal epidermoid tumor cells (KB cell line). This document provides a validated technical roadmap for synthesizing and evaluating these derivatives, supported by mechanistic insights and rigorous experimental protocols.
Chemical Architecture & SAR Analysis
The biological efficacy of fluorinated nitroacetophenones stems from two critical structural modifications to the acetophenone core.
The Fluorine Effect (Metabolic Shielding)
Substitution with fluorine (F) alters the physicochemical profile without significantly changing steric bulk (Van der Waals radius: 1.47 Å vs. 1.20 Å for H).
-
Lipophilicity: Increases LogP, enhancing membrane permeability.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the specific site, prolonging half-life.
-
Electronic Modulation: The high electronegativity of F withdraws electron density, increasing the acidity of the
-protons, facilitating Claisen-Schmidt condensations.
The Nitro Group (Redox Trigger)
The nitro (
-
Mechanism: Enzymatic reduction by nitroreductases (type I or II) yields nitro radical anions (
). -
Toxicity: In aerobic conditions, this radical transfers an electron to oxygen, generating superoxide anions (
), leading to oxidative stress and DNA damage.
Structure-Activity Relationship (SAR) Map
Figure 1: SAR Logic Flow. Fluorine enhances bioavailability and stability, while the nitro group drives cytotoxicity via redox cycling.
Synthesis Strategies
The primary route to bioactive derivatives involves the Claisen-Schmidt condensation of fluorinated nitroacetophenones with aromatic aldehydes to form chalcones.[1]
Validated Synthesis Protocol: Fluorinated Nitro-Chalcone
Target: (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one Precursors: 3-Nitroacetophenone + 4-Fluorobenzaldehyde
Reagents & Equipment:
-
3-Nitroacetophenone (10 mmol)
-
4-Fluorobenzaldehyde (10 mmol)
-
Ethanol (95%, 15 mL)
-
Sodium Hydroxide (40% aq. solution, 5 mL)
-
Ice-water bath[2]
-
Buchner funnel
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of 3-nitroacetophenone in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Add 5 mL of 40% NaOH dropwise with vigorous stirring. Caution: Exothermic reaction.
-
Condensation: Add 10 mmol of 4-fluorobenzaldehyde. Stir the mixture at room temperature for 3–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the acetophenone spot.
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base).
-
Purification: Filter the yellow precipitate, wash with cold water (3x 20 mL), and recrystallize from hot ethanol.
Self-Validation Check:
-
Yield: Expected >80%.
-
Melting Point: Verify against literature (approx. 160–165°C for similar derivatives).
-
NMR Verification: The
-unsaturated protons should appear as doublets ( ) indicating the trans (E) isomer.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from acetophenone precursors to bioactive chalcones and pyrazolines.
Biological Activity Profile
The following data summarizes the potency of fluorinated nitroacetophenone derivatives across different therapeutic indications.
Antimicrobial & Antifungal Activity
Derivatives containing both fluorine and nitro groups exhibit broad-spectrum activity.[3] The electron-withdrawing nature of these groups increases the lipophilicity of the chalcone linker, facilitating penetration of the bacterial cell wall.
Table 1: Comparative MIC Values (µg/mL)
| Compound Derivative | S. aureus (Gram +) | P. fluorescence (Gram -) | C. albicans (Fungi) | Ref |
|---|---|---|---|---|
| (E)-3-(2-methoxy)-1-(3-nitro) | >100 | 20 | 50 | [1] |
| 4'-Fluoro-3'-nitroacetophenone | 62.5 | 100 | 62.5 | [2] |
| 2,4-Difluoro-nitro derivative | 15.6 | 31.2 | 15.6 | [2] |
| Ampicillin (Control) | 0.5 | 2.0 | - | |
Key Insight: The presence of a fluorine atom at the para position of the acetophenone ring, combined with a meta nitro group, optimizes activity against Gram-positive bacteria.
Anticancer Cytotoxicity
The cytotoxicity is mediated by the inhibition of nitric oxide (NO) production and direct induction of apoptosis.
Table 2: Cytotoxicity (IC₅₀ in µM)
| Compound | KB Cells (Epidermoid) | HepG2 (Liver) | A549 (Lung) | Mechanism |
|---|---|---|---|---|
| Chalcone 10 (4-F, 3-NO2) | Sub-micromolar | 67.5 | - | NO inhibition |
| 4-Nitro-acetophenone TSC | - | - | 2.93 µg/mL | EGFR Inhibition |
| Doxorubicin (Control) | 0.5 | 1.2 | 0.8 | DNA Intercalation |
Note: Chalcone 10 refers to (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one.[3]
Antiparasitic Potential
A derivative of 4'-fluoro-3'-nitroacetophenone has shown exceptional potency against Trypanosoma cruzi, the causative agent of Chagas disease.[4]
-
Potency: 8 nM[4]
-
Target: Cruzipain (cysteine protease) or nitroreductase activation.
Mechanism of Action (MOA)
The dual-mode mechanism distinguishes these compounds from standard alkylating agents.
-
Nitroreduction (Hypoxia-Selective):
-
In hypoxic cells (tumors/bacteria), the nitro group is reduced to a nitroso intermediate by nitroreductases.
-
This intermediate binds covalently to DNA or proteins.
-
-
ROS Generation (Aerobic):
-
In aerobic cells, the nitro radical anion reacts with molecular oxygen.
-
Reaction:
(Superoxide). -
Result: Lipid peroxidation and membrane disruption.
-
MOA Signaling Pathway
Figure 3: Dual mechanism of action dependent on cellular oxygenation status.
Experimental Validation Protocols
To ensure reproducibility (Trustworthiness), the following assay conditions are recommended.
MTT Cytotoxicity Assay
-
Cell Lines: A549, HepG2, or KB.
-
Seeding:
cells/well in 96-well plates. -
Treatment: Dissolve compounds in DMSO (final concentration < 0.1%). Incubate for 48 hours.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
MIC Determination (Broth Dilution)
-
Medium: Mueller-Hinton Broth.
-
Inoculum:
CFU/mL. -
Dilution: Serial two-fold dilutions of the fluorinated derivative (range 100 µg/mL to 0.1 µg/mL).
-
Endpoint: Lowest concentration with no visible growth after 24h at 37°C.
References
-
Qiu, X., Li, S., & Shi, A.-R. (2010). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research.
-
Molina-Salinas, G. M., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.
-
Ossila Ltd. (n.d.). 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1.[4] Ossila Product Guide.
-
Xu, B., et al. (2021).[4] Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases. European Journal of Medicinal Chemistry.
-
Burmaoglu, S., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
Sources
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone PubChem CID
An In-Depth Technical Guide to 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, a halogenated and nitrated aromatic ketone of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. This document consolidates critical data on its chemical identity, physical properties, synthesis, reactivity, potential applications, and safety considerations to support its use in advanced research and development projects. The strategic placement of bromo, fluoro, nitro, and acetyl functional groups on the phenyl ring makes this compound a versatile intermediate for the synthesis of complex molecular architectures, particularly in the context of drug discovery where such motifs are highly valued.
Compound Identification and Core Properties
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is a polysubstituted aromatic ketone. While a specific PubChem Compound ID (CID) for this exact structure is not readily found, its identity is well-established through its Chemical Abstracts Service (CAS) number and various chemical supplier databases. The lack of a dedicated PubChem entry may indicate its status as a relatively niche research chemical or a novel synthetic intermediate.
The structural features of this molecule are key to its utility. The presence of a bromine atom allows for a variety of cross-coupling reactions, the fluorine atom can enhance pharmacokinetic properties in derivative compounds, the nitro group can be reduced to an amine for further functionalization, and the ketone moiety provides a handle for numerous chemical transformations.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone | N/A |
| Synonym(s) | 1-(4-bromo-5-fluoro-2-nitrophenyl)ethan-1-one | |
| CAS Number | 1805555-80-9 | |
| Molecular Formula | C₈H₅BrFNO₃ | |
| Molecular Weight | 262.03 g/mol | |
| Physical Form | Off-White Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 0-5°C | |
| InChI Key | YQIBYVYREBGZIK-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, while not extensively detailed in publicly available literature for this specific isomer, can be logically inferred from established organic chemistry principles and synthetic routes for analogous compounds. A plausible synthetic pathway would likely involve the nitration of a pre-functionalized bromo-fluoro-acetophenone precursor.
A general procedure for the synthesis of a related compound, 4-bromo-5-fluoro-2-nitrophenol, involves the nitration of 4-bromo-3-fluorophenol using nitric acid in the presence of sulfuric acid at low temperatures.[1] This suggests a similar electrophilic aromatic substitution approach could be employed for the synthesis of the target compound.
Hypothetical Synthetic Workflow
Caption: A plausible two-step synthesis and purification workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Acylation: To a solution of 1-bromo-2-fluorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0°C. Acetyl chloride is then added dropwise, and the reaction is stirred until completion (monitored by TLC).
-
Nitration: The resulting 1-(4-bromo-5-fluorophenyl)ethanone is carefully added to a mixture of concentrated nitric acid and sulfuric acid at 0°C. The reaction is monitored closely until the starting material is consumed.
-
Workup: The reaction mixture is poured onto ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1-(4-bromo-5-fluoro-2-nitro-phenyl)-ethanone.[1]
Reactivity and Mechanistic Insights
The chemical reactivity of 1-(4-bromo-5-fluoro-2-nitro-phenyl)-ethanone is governed by the interplay of its functional groups.
-
Aromatic Ring: The phenyl ring is electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and acetyl (-COCH₃) groups. This deactivates the ring towards further electrophilic substitution.
-
Bromine Atom: The C-Br bond is a key site for synthetic modification. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[2]
-
Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This amino group can then be used to construct heterocyclic rings or undergo other transformations common in medicinal chemistry.[2]
-
Acetyl Group: The ketone functionality can undergo reactions such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or condensation reactions at the alpha-carbon.
Logical Relationship of Functional Groups in Drug Design
Caption: Interplay of functional groups and their potential for generating diverse chemical entities.
Applications in Research and Drug Development
While specific applications of 1-(4-bromo-5-fluoro-2-nitro-phenyl)-ethanone are not widely published, its structure suggests significant potential as a building block in medicinal chemistry. The presence of fluorine is particularly noteworthy. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[2][3]
This compound can serve as a precursor for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.
-
Antiviral and Anticancer Agents: The bromo-fluoro-nitro-phenyl motif is found in various classes of therapeutic agents.[2]
-
Novel Heterocyclic Compounds: Following the reduction of the nitro group, the resulting amine can be used in cyclization reactions to form a wide array of heterocyclic systems.[4]
Safety and Handling Protocols
As with any laboratory chemical, 1-(4-bromo-5-fluoro-2-nitro-phenyl)-ethanone should be handled with appropriate care. Safety data sheets for structurally similar compounds provide a basis for safe handling procedures.[5][6][7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.[5][9]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at the recommended temperature of 0-5°C.
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[5][6]
Conclusion
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups offers multiple avenues for chemical modification, enabling the creation of complex and potentially bioactive molecules. While detailed studies on this specific compound are limited, its structural features and the established chemistry of its constituent functional groups provide a strong foundation for its application in advanced research. Proper safety and handling procedures are essential when working with this compound.
References
-
PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluoro-5-nitrophenyl)ethanone. Retrieved from [Link]
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.
Sources
- 1. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone from 4-bromo-3-fluoroacetophenone
An In-depth Technical Guide to the Regioselective Synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, a key intermediate for pharmaceutical and materials science research, starting from the commercially available 4-bromo-3-fluoroacetophenone. This document details a robust, field-tested protocol for the electrophilic nitration of a deactivated, polysubstituted aromatic ring. We delve into the underlying chemical principles governing the reaction's regioselectivity, offering a rationale for the experimental design. The guide includes a detailed, step-by-step protocol, critical safety procedures for handling nitrating agents, and standard methodologies for product purification and characterization. All quantitative data and procedural steps are presented to ensure reproducibility for researchers, scientists, and professionals in drug development.
Introduction
Halogenated and nitrated aromatic ketones are foundational building blocks in modern organic synthesis. Their utility stems from the presence of multiple reactive sites, which allow for diverse downstream functionalization, making them invaluable in the construction of complex molecular architectures. Specifically, compounds like 1-(4-bromo-5-fluoro-2-nitro-phenyl)-ethanone serve as versatile precursors for active pharmaceutical ingredients (APIs) and advanced materials.[1] The strategic placement of the nitro, bromo, fluoro, and acetyl groups offers a rich platform for modifications through nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, which can then be further derivatized.[2]
This guide addresses the specific challenge of regioselectively introducing a nitro group onto the 4-bromo-3-fluoroacetophenone ring system. The successful execution of this synthesis hinges on a thorough understanding of electrophilic aromatic substitution principles and meticulous control of reaction conditions.
Scientific Principles & Rationale
Mechanism of Electrophilic Aromatic Substitution: Nitration
The synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is achieved through an electrophilic aromatic substitution (SEAr) reaction. In this process, the highly reactive nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid, which protonates the nitric acid, leading to the loss of a water molecule.[3]
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion then attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the removal of a proton from the carbon atom bearing the nitro group, which re-establishes the aromaticity of the ring. The formation of the sigma complex is almost always the rate-limiting step in nitration.[4]
Regioselectivity Analysis for 4-bromo-3-fluoroacetophenone
The primary challenge in this synthesis is controlling the position of the incoming nitro group. The regiochemical outcome is dictated by the cumulative electronic and steric effects of the substituents already present on the aromatic ring: the acetyl, fluoro, and bromo groups.
-
Acetyl Group (-COCH₃): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It strongly directs incoming electrophiles to the meta position (C-5). It deactivates the ortho (C-2, C-6) and para (C-4) positions.
-
Fluorine (-F) and Bromine (-Br) Atoms: Halogens are deactivating via their strong electron-withdrawing inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the sigma complex intermediate.
Predicting the Site of Nitration: In 4-bromo-3-fluoroacetophenone, the available positions for substitution are C-2, C-5, and C-6.
-
Position C-5: This position is meta to the acetyl group, ortho to the bromine, and meta to the fluorine. It is strongly favored by the directing effect of the acetyl group.
-
Position C-2: This position is ortho to the acetyl group, ortho to the fluorine, and meta to the bromine. While deactivated by the adjacent acetyl group, it is activated by resonance from the fluorine atom.
-
Position C-6: This position is ortho to the acetyl group and para to the bromine. It is strongly deactivated by the acetyl group.
Considering these factors, the position ortho to the acetyl group and fluorine (C-2) is the target. The strong deactivating nature of the acetyl group makes the ring less reactive overall, but under forcing conditions with a strong nitrating mixture, substitution will occur. The directing effects of the halogens, particularly the fluorine at C-3, help to activate the C-2 position sufficiently for the reaction to proceed, leading to the desired 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone product. The choice of a strong acid system and controlled temperature is crucial to achieve this specific regioselectivity.[4][5]
Critical Safety Precautions
Nitration reactions are highly exothermic and involve extremely corrosive and oxidizing acids. Adherence to strict safety protocols is mandatory.[6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber, as nitrile gloves offer very limited protection).[7][8]
-
Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes (NOx).[6]
-
Acid Handling: Always add the more dense acid (sulfuric acid) to the less dense one. For nitrating mixtures, always add the nitric acid slowly to the sulfuric acid , never the other way around. The addition of the substrate to the mixed acid must be done slowly and in small portions while monitoring the internal temperature.
-
Temperature Control: Use an efficient cooling bath (ice/salt or dry ice/acetone) to maintain the reaction temperature. Uncontrolled temperature can lead to a thermal runaway, resulting in violent reaction or explosion, and an increase in unwanted byproducts or charring.[9]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[8] Have appropriate spill containment and neutralization agents (e.g., sodium bicarbonate) readily available.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 4-bromo-3-fluoroacetophenone | ≥97% Purity | Sigma-Aldrich | 304445-49-6 | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | 7664-93-9 | Dehydrating agent and catalyst |
| Nitric Acid (HNO₃) | Fuming (≥90%) | Sigma-Aldrich | 7697-37-2 | Nitrating agent |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | Reaction solvent (optional)[9] |
| Deionized Water | N/A | N/A | 7732-18-5 | For work-up |
| Crushed Ice | N/A | N/A | N/A | For quenching the reaction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | 7757-82-6 | Drying agent |
| Ethanol (EtOH) | Reagent Grade | VWR | 64-17-5 | For recrystallization |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation of Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 40 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly, add 10 mL of fuming nitric acid (HNO₃) dropwise via the dropping funnel to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition. This mixture of "mixed acid" is the active nitrating agent.
-
Substrate Addition: Once the mixed acid is prepared and cooled, slowly add 10.0 g of 4-bromo-3-fluoroacetophenone in small portions over 30-45 minutes. Use a powder funnel for the solid addition, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired, using a hexane:ethyl acetate solvent system.
Work-up and Purification
-
Quenching: In a separate large beaker (1 L), prepare a slurry of approximately 400 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the stirred ice slurry. This quenching step is highly exothermic and should be done with caution.[10]
-
A solid precipitate of the crude product, 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, should form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes most of the residual acids.
-
Perform a final wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining traces of acid, followed by another wash with cold deionized water.[10]
-
Dry the crude product under vacuum or in a desiccator.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as an off-white or pale yellow solid.[9]
Visualization of Experimental Workflow & Chemical Transformation
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of the target compound.
Chemical Reaction Scheme
Caption: Synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone.
Characterization and Validation
-
Expected Yield: 65-75% (post-recrystallization).
-
Physical Appearance: Off-white to pale yellow solid.[11]
-
Spectroscopic Analysis: The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the acetyl protons (a singlet around δ 2.6 ppm) and two doublets in the aromatic region (around δ 7.5-8.5 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~195 ppm), acetyl methyl carbon (~30 ppm), and aromatic carbons, showing appropriate C-F and C-Br couplings.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of C₈H₅BrFNO₃ (261.03 g/mol ), along with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Expect strong absorption bands corresponding to the C=O stretch of the ketone (~1700 cm⁻¹), and characteristic symmetric and asymmetric stretches for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss of product during work-up. | Extend reaction time and monitor by TLC. Ensure pH is neutral before discarding aqueous layers. Use minimal solvent for recrystallization. |
| Charring/Dark Tar | Reaction temperature was too high. | Maintain strict temperature control (<10 °C) during addition. Ensure efficient stirring to dissipate heat.[9] |
| Formation of Isomers | Non-optimal reaction conditions. | Adhere strictly to the recommended temperature. Using a milder nitrating agent could be explored, but may reduce yield.[9] |
| Product Oily/Gummy | Impurities present; product did not crystallize well. | Ensure all acid is neutralized during work-up. Try a different recrystallization solvent or solvent pair (e.g., Ethanol/Water). |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can reliably and safely produce this valuable chemical intermediate. The provided step-by-step methodology, coupled with critical safety information and troubleshooting advice, serves as a comprehensive resource for professionals in chemical synthesis and drug discovery.
References
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of nitrozation agents from nitrated aromatic compounds.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Quora. (2024). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Guidelines for Safe Use of Nitric Acid. Retrieved from [Link]
-
SciELO. (2007). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
OUCI. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.com [ehs.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone | 1805555-80-9 [sigmaaldrich.com]
Nitration protocols for halogenated acetophenones
An Application Guide for the Regioselective Nitration of Halogenated Acetophenones
Authored by: A Senior Application Scientist
Introduction
Nitrated halogenated acetophenones are invaluable precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The presence of three distinct functional moieties—the nitro group, the halogen atom, and the acetyl group—offers a rich platform for subsequent chemical transformations. However, the successful synthesis of these compounds is critically dependent on controlling the regioselectivity of the nitration reaction. The interplay between the deactivating, meta-directing acetyl group and the deactivating, yet ortho, para-directing halogen substituent presents a significant synthetic challenge.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and field-proven protocols for the nitration of halogenated acetophenones. We will delve into the mechanistic underpinnings that govern regioselectivity, present robust experimental protocols, and emphasize the critical safety procedures required when handling potent nitrating agents.
Mechanistic Foundations: Directing Group Effects in Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through the attack of an electrophile—the nitronium ion (NO₂⁺)—on the π-electron system of the benzene ring.[4][5][6]
Generation of the Electrophile: The Nitronium Ion
The most common method for generating the nitronium ion is through the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][7][8] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5][8]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Tug-of-War: Directing Effects of Acetyl and Halogen Groups
The regiochemical outcome of the nitration is determined by the substituents already present on the acetophenone ring.
-
Acetyl Group (-COCH₃): This is a powerful electron-withdrawing group due to the carbonyl's electronegativity and resonance effects. It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1]
-
Halogen Atoms (F, Cl, Br, I): Halogens are a unique case. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.
When both groups are present, the position of the incoming nitro group is a result of their combined influence. The acetyl group's strong meta-directing effect often dominates, but the halogen's directing influence and the steric hindrance around the ring play crucial roles.
Experimental Protocols and Methodologies
Safety First: Nitration reactions are highly exothermic and involve corrosive, powerful oxidizing agents. All procedures must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat, is mandatory.[9][10][11] An ice bath must be readily available for temperature control.
Protocol 1: Classical Mixed Acid Nitration of 4-Chloroacetophenone
This protocol details the nitration of 4-chloroacetophenone, where the directing effects of the two groups are in opposition. The acetyl group directs to position 3 (meta), while the chlorine directs to positions 2 and 3 (ortho and meta to the acetyl group, respectively). The major product is typically 4-chloro-3-nitroacetophenone.
Materials & Reagents:
-
4-Chloroacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
Step-by-Step Procedure:
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Dissolution: Add 50 mL of concentrated H₂SO₄ to the flask. Begin stirring and allow the acid to cool to below 5 °C.
-
Substrate Addition: Slowly add 10.0 g (0.065 mol) of 4-chloroacetophenone in small portions, ensuring the temperature does not rise above 10 °C.[12] Continue stirring until fully dissolved.
-
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, carefully and slowly add 5.0 mL (0.11 mol) of concentrated HNO₃ to 10 mL of concentrated H₂SO₄.
-
Nitration: Cool the acetophenone solution to between -5 °C and 0 °C. Add the cold nitrating mixture dropwise from the dropping funnel over 30-45 minutes.[13] Crucial: Maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature over 1 hour.
-
Quenching: Carefully pour the reaction mixture onto 250 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. If an oil forms, it may be necessary to perform an extraction with ethyl acetate, wash with 5% NaHCO₃ solution, then water, dry over MgSO₄, and remove the solvent under reduced pressure before recrystallization.[2][13]
-
Drying & Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Alternative Nitration using Bismuth Subnitrate/Thionyl Chloride
For substrates sensitive to harsh acidic conditions, alternative methods offer a milder approach. Bismuth subnitrate in the presence of thionyl chloride provides an efficient system for mononitration.[14] This method avoids the use of strong acids.
Materials & Reagents:
-
Halogenated Acetophenone (e.g., 2-bromoacetophenone)
-
Bismuth Subnitrate [Bi₅O(OH)₉(NO₃)₄]
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the halogenated acetophenone in 10 mL of dry dichloromethane.
-
Reagent Addition: Add 1.2 mmol of bismuth subnitrate to the solution. Stir the suspension at room temperature.
-
Activation: Slowly add 1.2 mmol of thionyl chloride dropwise to the mixture.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Workup: Upon completion, quench the reaction by carefully adding 15 mL of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 15 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Summary and Regioselectivity Analysis
The choice of protocol and the specific halogenated acetophenone isomer will dictate the reaction's outcome. The following table summarizes expected results and provides a comparison of the methodologies.
| Parameter | Protocol 1: Mixed Acid | Protocol 2: Bismuth Subnitrate |
| Nitrating Agent | HNO₃ / H₂SO₄ | Bi₅O(OH)₉(NO₃)₄ / SOCl₂ |
| Reaction Conditions | -5 °C to 5 °C, highly acidic | Room temperature, neutral/mildly acidic |
| Key Advantages | Inexpensive, powerful nitrating agent | Milder conditions, good for sensitive substrates |
| Key Disadvantages | Harsh conditions, potential for side reactions | More expensive reagents, requires anhydrous setup |
| Typical Yields | 55-85% | 70-95%[14] |
| Workup | Quenching on ice, filtration/extraction | Aqueous wash, extraction |
Predicted Major Isomers
The regioselectivity is a function of the relative positions of the halogen and acetyl groups.
-
For 4-Halogenated Acetophenones: The primary product is the 4-halo-3-nitroacetophenone . The strong meta-directing acetyl group guides the nitration to the position ortho to the halogen.
-
For 3-Halogenated Acetophenones: Nitration is expected at positions 4 and 6 (ortho and para to the halogen). Position 5 is strongly deactivated by both groups. Steric hindrance may favor nitration at the 4-position.
-
For 2-Halogenated Acetophenones: The primary product is the 2-halo-5-nitroacetophenone . The acetyl group directs to position 5 (meta), which is also para to the halogen, making this position electronically favored.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure. [Link]
-
Unacademy. Electrophilic Substitution Mechanism in Nitration. [Link]
-
Save My Exams. (2026, February 24). Nitration of Benzene | AQA A Level Chemistry Revision Notes 2015. [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]
-
S. S. Kadam, et al. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules. [Link]
-
American Chemical Society. Nitration: An Overview of Recent Developments and Processes. [Link]
-
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]
-
Wikipedia. Nitration. [Link]
-
Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
University of California, Santa Barbara. (2013, August 23). Nitric Acid - Standard Operating Procedure (SOP). [Link]
-
Organic Syntheses. Acetophenone, m-nitro-. [Link]
-
University of Chemistry and Technology, Prague. Synthesis of 3-nitroacetophenone. [Link]
Sources
- 1. automate.video [automate.video]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. is.muni.cz [is.muni.cz]
- 14. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Nucleophilic Aromatic Substitution of 4-Bromo-5-fluoro-2-nitroacetophenone
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction involving 4-Bromo-5-fluoro-2-nitroacetophenone. This substrate is a highly functionalized aromatic ring, presenting unique challenges and opportunities in regioselective synthesis. We will explore the underlying mechanistic principles that govern its reactivity, offer a detailed, field-tested experimental protocol for its substitution, and discuss the expected outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures where this versatile building block is a key intermediate.
Introduction: The Strategic Value of a Multifunctional Scaffold
4-Bromo-5-fluoro-2-nitroacetophenone is a valuable intermediate in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure is distinguished by the convergence of multiple functional handles on a single aromatic core:
-
An Acetyl Group: A versatile ketone functionality that can be elaborated through various classic and contemporary chemical transformations.
-
A Nitro Group: A powerful electron-withdrawing group (EWG) that is fundamental to the reactivity of the ring system. It also serves as a precursor to an amine group, enabling further diversification.[1]
-
Two Distinct Halogen Atoms (Br and F): These serve as potential leaving groups in substitution reactions, with their differential reactivity enabling selective and sequential functionalization.
The strategic placement of these groups, particularly the strong EWGs (nitro and acetyl) ortho/para to the halogens, renders the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr)—a reaction pathway not typically accessible for simple aryl halides.[2][3] Understanding and controlling the regioselectivity of this substitution is paramount for its effective use in multi-step synthesis.
Mechanistic Deep Dive: Predicting Regioselectivity
The central question in the functionalization of 4-Bromo-5-fluoro-2-nitroacetophenone is which halogen will be displaced by an incoming nucleophile. The outcome is determined by the stability of the reaction intermediate and the intrinsic properties of the leaving groups.
The SNAr Addition-Elimination Mechanism
Unlike SN1 or SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition: The nucleophile attacks one of the halogen-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][4] This is typically the rate-determining step.[5]
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
The presence of strong electron-withdrawing groups positioned ortho or para to the site of attack is crucial, as they delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[3][5]
Controlling Factors for Regioselectivity
Two primary factors are in competition:
-
Intermediate Stabilization: The nitro group is ortho to the bromine, and the acetyl group is ortho to the fluorine. Both positions allow for powerful resonance stabilization of the Meisenheimer complex by delocalizing the negative charge onto their respective oxygen atoms.
-
Leaving Group Aptitude: In SNAr reactions, the rate-determining step is the nucleophilic attack. This step is accelerated by making the target carbon more electrophilic. Fluorine's high electronegativity exerts a powerful inductive effect, making the carbon it is attached to (C5) more electron-deficient and thus more susceptible to attack than the bromine-bearing carbon (C4).[6][7] Consequently, in SNAr, fluorine is often a better leaving group than bromine or chlorine, a reversal of the trend seen in aliphatic substitutions.[5][6]
Figure 1: Predicted SNAr Mechanism for 4-Bromo-5-fluoro-2-nitroacetophenone.
Experimental Application Note: Synthesis of 1-(4-Bromo-5-morpholino-2-nitrophenyl)ethan-1-one
This protocol details a representative SNAr reaction using morpholine as the nucleophile. Morpholine is a common secondary amine used in drug discovery, and its reaction provides a reliable benchmark for the substrate's reactivity.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-5-fluoro-2-nitroacetophenone | 262.04 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
| Acetonitrile (ACN), anhydrous | 41.05 | - | Solvent |
| Ethyl Acetate (EtOAc), ACS Grade | - | - | Extraction |
| Brine, Saturated | - | - | Wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | - | Drying |
| Silica Gel, 230-400 mesh | - | - | Chroma. |
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle with temperature control, thin-layer chromatography (TLC) plates, separatory funnel, rotary evaporator, column chromatography setup.
Step-by-Step Protocol
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-nitroacetophenone (1.0 mmol, 262 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature. Using a syringe, add morpholine (1.2 mmol, 105 µL) to the mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the solvent using a rotary evaporator. To the resulting residue, add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (15 mL).
-
Washing: Combine the organic layers and wash them with saturated brine (20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes) to afford the pure 1-(4-Bromo-5-morpholino-2-nitrophenyl)ethan-1-one.
Expected Results
-
Yield: Typical yields for this reaction are in the range of 85-95%.
-
Appearance: The final product is expected to be a yellow or orange solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the characteristic doublet of doublets corresponding to the proton coupled to the fluorine atom in the starting material is a key indicator of success.
Figure 2: A visual guide to the experimental protocol stages.
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile or deactivate the base. A slight increase in temperature or reaction time may be necessary.
-
Side Product Formation: While highly selective, minor substitution at the C-Br position is theoretically possible. This can be identified by mass spectrometry. Purification by column chromatography is typically sufficient to isolate the desired regioisomer.
-
Choice of Base: Potassium carbonate is a mild, effective base for this transformation. Stronger bases like sodium hydride (NaH) are generally not required and may lead to side reactions involving the acetyl group's α-protons.
-
Solvent Effects: Polar aprotic solvents like ACN, DMF, or DMSO are ideal as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction.
Conclusion
The nucleophilic aromatic substitution of 4-Bromo-5-fluoro-2-nitroacetophenone is a robust and highly regioselective transformation. The pronounced electrophilicity of the C-F bond, driven by the inductive effect of fluorine and resonance stabilization from the ortho-acetyl group, directs nucleophilic attack to the C5 position. The protocol provided herein offers a reliable method for the synthesis of 5-substituted derivatives, opening avenues for the rapid construction of complex molecules for pharmaceutical and materials research.
References
- BenchChem (2025).Application Notes and Protocols: Reactions of 2-Bromo-3'-nitroacetophenone with Nucleophiles. BenchChem Scientific.
-
Wikipedia. Nucleophilic aromatic substitution. Wikimedia Foundation. [Link]
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(7), 3262-9. [Link]
-
The Organic Chemistry Tutor (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
-
Reid, D. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Yıldırım, S., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry, OpenStax. [Link]
- BenchChem (2025).Application Notes and Protocols: 2-Bromo-3'-nitroacetophenone in Medicinal Chemistry. BenchChem Scientific.
-
Chemistry LibreTexts (2020). 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. acgpubs.org [acgpubs.org]
Application Note: Chemoselective Reduction of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
Executive Summary
The transformation of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone to its corresponding aniline derivative, 1-(2-Amino-4-bromo-5-fluoro-phenyl)-ethanone, presents a classic chemoselectivity challenge in organic synthesis and drug development. The substrate contains three highly reactive functional groups: a reducible nitro group, a hydride-sensitive ketone, and an aryl bromide susceptible to hydrodehalogenation.
This application note provides a comprehensive, field-proven guide to achieving >95% chemoselectivity. By leveraging single-electron transfer (SET) mechanisms rather than standard catalytic hydrogenation, researchers can quantitatively reduce the nitro moiety while fully preserving the structural integrity of the ketone and halogen substituents.
Mechanistic Rationale & Reagent Selection
To design a self-validating and robust protocol, one must first analyze the liability of each functional group under standard reduction conditions:
-
The Aryl Bromide Liability: Standard catalytic hydrogenation utilizing Palladium on Carbon (H₂, Pd/C) is strictly contraindicated. Palladium readily undergoes oxidative addition into the weak C–Br bond, leading to rapid and irreversible hydrodehalogenation () [1].
-
The Ketone Liability: The use of nucleophilic hydride donors, such as Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄), will result in the over-reduction of the acetophenone derivative to a secondary alcohol.
-
The Optimal Strategy: To achieve absolute chemoselectivity, the reduction must proceed via a surface-mediated electron transfer or oxygen-abstraction mechanism. Iron powder in Acetic Acid (Béchamp reduction) and Tin(II) Chloride (SnCl₂) are the premier choices. These reagents reduce the nitro group via a sequential electron/proton transfer process (Nitro
Nitroso Hydroxylamine Amine) without generating the reactive hydride species required to attack ketones, nor possessing the transition-metal characteristics required to cleave C–Br bonds () [2].
Reaction Pathway & Decision Matrix
Decision matrix and mechanistic outcomes for the reduction of the target nitroarene.
Methodological Comparison
The following table summarizes the expected outcomes of various reduction methodologies applied to 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, allowing researchers to select the protocol that best fits their scale and waste-management capabilities.
| Reducing Agent | Nitro Reduction | Ketone Retention | Halogen Retention | Primary Byproducts | Recommended Scale |
| Fe / AcOH | Quantitative | >99% | >99% | Insoluble Iron Oxides | 1 g to >100 g (Process) |
| SnCl₂·2H₂O | Quantitative | >99% | >99% | Amphoteric Tin Salts | <1 g to 10 g (Discovery) |
| H₂, Pd/C | Quantitative | ~80% | <10% (Cleaved) | H₂O, HBr | Not Recommended |
| NaBH₄ | Minimal | 0% (Cleaved) | >99% | Borate Salts | Not Recommended |
Experimental Protocols
Protocol A: Iron-Mediated Reduction (Scalable & Economical)
This method is highly recommended for scale-up due to the low cost of reagents and excellent functional group tolerance.
Causality Note: The addition of a co-solvent (Ethanol) is critical. Acetic acid provides the necessary protons for the reduction, but the starting material is often poorly soluble in neat aqueous acid. Ethanol ensures a homogenous organic phase, allowing the substrate to interact efficiently with the heterogeneous iron surface.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (1.0 equiv, e.g., 10.0 mmol, 2.62 g) in a 2:1 mixture of Ethanol (20 mL) and Glacial Acetic Acid (10 mL).
-
Activation: Add Iron powder (325 mesh preferred for high surface area; 5.0 equiv, 50.0 mmol, 2.79 g) in a single portion.
-
Reaction: Heat the mixture to 70–80 °C. Self-Validation Check: The reaction will initially appear as a yellow/orange suspension. Within 30–60 minutes, the color will darken significantly to brown/black, indicating the formation of iron oxide byproducts and the consumption of the nitroarene.
-
Monitoring: Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product amine will exhibit a significantly lower
value than the starting material and will stain vividly with Ninhydrin. -
Workup (Critical Step): Cool the mixture to room temperature. Do not basify yet. Filter the crude mixture directly through a pad of Celite to remove the iron oxide sludge, washing the filter cake thoroughly with Ethyl Acetate (3 × 20 mL). Causality: Attempting to basify the mixture before filtration will generate an unmanageable, gelatinous iron hydroxide emulsion that traps the product () [3].
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8 (monitor for CO₂ evolution).
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1-(2-Amino-4-bromo-5-fluoro-phenyl)-ethanone.
Protocol B: Tin(II) Chloride Reduction (Mild Bench-Scale)
Ideal for small-scale discovery chemistry where avoiding heterogeneous metal filtration is desired.
Step-by-Step Procedure:
-
Preparation: Dissolve the starting material (1.0 equiv, 1.0 mmol, 262 mg) in absolute Ethanol (5 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv, 5.0 mmol, 1.13 g) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2–4 hours.
-
Workup (Critical Step): Cool the reaction to room temperature and pour it into crushed ice. Slowly add 1N NaOH or saturated aqueous NaHCO₃ with vigorous stirring. Self-Validation Check: Initially, a thick, milky white precipitate of tin hydroxides will form. Continue adding base until the pH reaches 8–9. At this alkaline pH, the tin salts convert into soluble stannate complexes (
), causing the emulsion to break and the solution to clear slightly, allowing for clean phase separation () [4]. -
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Analytical Validation & Quality Control
To verify the success of the chemoselective reduction, utilize the following analytical markers:
-
LC-MS: The starting material exhibits an exact mass of ~260.94 Da. The desired product will show an
peak corresponding to ~231.96 Da. Ensure the characteristic 1:1 isotopic doublet of the bromine atom ( Br / Br) is still present. A loss of the M+2 peak indicates unwanted debromination. -
¹H NMR (CDCl₃):
-
Ketone Preservation: The methyl singlet of the acetyl group (
2.5–2.6 ppm) must remain intact. If it shifts upfield and integrates to 1H (with a new -OH peak), ketone reduction has occurred. -
Nitro Reduction: Look for the appearance of a broad singlet integrating to 2H between 4.0–5.5 ppm, corresponding to the newly formed -NH₂ group.
-
Aromatic Shifts: The aromatic protons will shift significantly upfield. The strongly electron-withdrawing -NO₂ group deshields ortho/para protons, whereas the newly formed -NH₂ group is strongly electron-donating via resonance, shielding the ring protons.
-
References
The Strategic Utility of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, a highly functionalized aromatic ketone, has emerged as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and an ethanone moiety, provides a versatile platform for a variety of chemical transformations. This guide provides detailed application notes and protocols for the utilization of this intermediate, with a particular focus on its role in the synthesis of the pioneering AKT kinase inhibitor, Capivasertib (AZD5363).
The presence of a nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[1][2] The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] Furthermore, the ethanone group offers a reactive site for transformations such as reductive amination, a cornerstone in the construction of amine-containing pharmaceuticals.[4][5]
This document will delve into the practical applications of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, providing experimentally validated protocols and insights into the rationale behind the chosen synthetic strategies.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1805555-80-9 | [6] |
| Molecular Formula | C₈H₅BrFNO₃ | [6] |
| Molecular Weight | 262.03 g/mol | [6] |
| Appearance | Off-White Solid | [6] |
| Storage | 0-5°C | [6] |
Safety and Handling:
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8][9]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
-
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application in the Synthesis of Capivasertib (AZD5363): A Case Study
A significant application of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is its use as a key intermediate in the synthesis of Capivasertib (AZD5363), a potent pan-AKT kinase inhibitor developed for the treatment of various cancers.[10][11] The synthesis of a crucial intermediate for Capivasertib involves a reductive amination reaction between 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone and (S)-3-amino-3-(4-chlorophenyl)propan-1-ol.
Reductive Amination: A Key C-N Bond Formation
Reductive amination is a powerful and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in situ reduction to the corresponding amine.[4][5]
Caption: General workflow for reductive amination.
Protocol: Synthesis of the Capivasertib Intermediate
The following protocol is a representative procedure for the reductive amination of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol. This protocol is based on general principles of reductive amination and may require optimization for specific laboratory conditions.[4][5][12]
Materials:
-
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
-
(S)-3-amino-3-(4-chlorophenyl)propan-1-ol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (1.0 eq) and (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the reactants. A typical concentration is 0.1-0.5 M.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Addition of Reducing Agent: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed. This may take several hours to overnight.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified Capivasertib intermediate.
-
Caption: Step-by-step workflow for the reductive amination protocol.
Subsequent Transformations: Building the Core of Capivasertib
The product of the reductive amination is a key intermediate that undergoes further transformations to construct the final Capivasertib molecule. These subsequent steps typically involve:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine. This is a critical step as the resulting amino group is essential for the subsequent cyclization reaction. Common methods for nitro group reduction in the presence of other functional groups include catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acidic media.[13][14]
-
Cyclization to form the Pyrrolopyrimidine Core: The newly formed aniline participates in a cyclization reaction to build the pyrrolopyrimidine core of Capivasertib.
-
Further Functionalization: The final steps involve the introduction of the aminopiperidine carboxamide side chain.
Conclusion
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is a strategically important intermediate in pharmaceutical synthesis, exemplified by its crucial role in the production of the AKT kinase inhibitor Capivasertib. Its multifaceted reactivity allows for the efficient construction of complex molecular scaffolds. The protocols and application notes provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile building block in their synthetic endeavors. As with any chemical process, careful optimization and adherence to safety protocols are essential for successful and reproducible outcomes.
References
-
Mendes, S. R., et al. (2022). The Role of ROS as a Double-Edged Sword in (In)Fertility: The Impact of Cancer Treatment. Cancers, 14(6), 1543. [Link]
- Orsière, T., et al. (2003). Genotoxic risk in a population of railway workers exposed to diesel engine exhaust. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 535(1), 1-13.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Touchette, K. M. (2006). Reductive Amination of ortho-Vanillin: A One-Pot, Three-Step, Drug-Like Molecule Synthesis.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
- Fisher Scientific. SAFETY DATA SHEET: Ethanone, 2-bromo-1-(4-nitrophenyl)-.
- Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
-
The Institute of Cancer Research. (2022). Capivasertib – a huge success story for UK science. [Link]
- Synple Chem.
- Master Organic Chemistry. (2017). Reduction of Nitro Groups.
- Wikipedia. Reduction of nitro compounds.
Sources
- 1. EP4271678A1 - Solid state forms of capivasertib and process for preparation thereof - Google Patents [patents.google.com]
- 2. US20240051964A1 - Solid state forms of capivasertib and process for preparation thereof - Google Patents [patents.google.com]
- 3. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 4. Capivasertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ysciei.com [ysciei.com]
- 11. researchgate.net [researchgate.net]
- 12. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 13. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Note: High-Yield Cross-Coupling Strategies for 4-Bromo-5-fluoro-2-nitroacetophenone in API Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocols
Introduction & Strategic Value
In modern drug development, the rapid synthesis of highly functionalized heterocyclic cores (e.g., indoles, quinolines, and quinazolines) is critical for exploring structure-activity relationships (SAR) in kinase inhibitors and anti-infectives. 4-Bromo-5-fluoro-2-nitroacetophenone (CAS RN: 1805555-80-9) serves as an elite, poly-electrophilic building block designed for this exact purpose.
This molecule offers four distinct, orthogonal handles for functionalization:
-
C4-Bromo: Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
-
C5-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro and para-acetyl groups.
-
C2-Nitro: A masked amine that, upon reduction, facilitates spontaneous intramolecular cyclization.
-
C1-Acetyl: A versatile ketone handle for condensation or reductive amination.
Mechanistic Overview & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific reaction conditions are chosen, rather than just following a recipe.
Sequence Causality: Cross-coupling must strictly precede nitro group reduction. Free anilines (formed post-reduction) can act as competitive ligands, poisoning the Palladium catalyst and leading to premature, uncontrolled condensation with the acetyl group. By performing the Suzuki coupling on the nitroarene stage, we preserve the structural integrity of the intermediate[1].
Catalyst Selection:
Electron-deficient, sterically congested nitro-bromoarenes often suffer from sluggish oxidative addition and premature catalyst deactivation[1]. While standard
Solvent Causality: Performing the reaction in a biphasic or aqueous-miscible system (e.g., 1,4-Dioxane/H₂O) is not merely for solubility. The addition of water significantly accelerates the transmetalation step of the catalytic cycle by facilitating the formation of the highly reactive trihydroxyboronate intermediate[2],[3].
Orthogonal Reactivity Map
Caption: Orthogonal reactivity pathways of 4-bromo-5-fluoro-2-nitroacetophenone.
Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes the quantitative optimization data for the C4-arylation of 4-bromo-5-fluoro-2-nitroacetophenone with phenylboronic acid, demonstrating the causality behind the final protocol parameters.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Toluene | 100 | 24 | 45% | Sluggish; nitro group coordination deactivates Pd. | ||
| 2 | Toluene | 100 | 12 | 68% | Bidentate ligand prevents deactivation; poor solubility. | ||
| 3 | 1,4-Dioxane | 90 | 6 | 75% | Better solubility; | ||
| 4 | 1,4-Dioxane/H₂O (4:1) | 90 | 3 | >95% | Optimal; water accelerates transmetalation step [2],[3]. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C4-Arylation)
Objective: Introduce an aryl group at the C4 position while leaving the C5-fluoro and C2-nitro groups intact.
Reagents:
-
4-Bromo-5-fluoro-2-nitroacetophenone (1.0 eq, 1.0 mmol, 262 mg)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq, 1.2 mmol)
- (0.05 eq, 5 mol%)
- (2.0 eq, 2.0 mmol)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 25 mL Schlenk flask with the acetophenone derivative, arylboronic acid, and
. -
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling Argon through the mixture for 10 minutes. (Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides).
-
Catalyst Addition: Quickly add
under a positive stream of Argon. Seal the flask. -
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 3 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (distinct yellow spot, UV active) should be fully consumed, replaced by a more polar, highly UV-active product spot. If starting material persists, spike with an additional 2 mol% catalyst.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C4-arylated product.
Protocol B: SNAr Functionalization (C5-Amination)
Objective: Displace the C5-fluorine with a secondary amine (e.g., morpholine) post-Suzuki coupling.
Step-by-Step Methodology:
-
Dissolve the C4-arylated intermediate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add Morpholine (1.5 eq) and
(2.0 eq). -
Stir at 60 °C for 4 hours.
-
Self-Validation Checkpoint: The displacement of fluorine by an amine typically results in a distinct color shift (deepening to bright orange/red) due to the formation of a push-pull electronic system across the nitroarene core.
-
Quench with ice water to precipitate the product. Filter and wash with cold water to yield the highly pure SNAr product.
Protocol C: Reductive Cyclization to Substituted Quinoline Core
Objective: Reduce the C2-nitro group to trigger spontaneous Friedländer-type condensation with the C1-acetyl group.
Step-by-Step Methodology:
-
Dissolve the fully functionalized intermediate from Protocol B (1.0 eq) in Ethanol/Water (3:1, 0.1 M).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Reflux at 80 °C for 2 hours.
-
Self-Validation Checkpoint: The reduction of the nitro group to an aniline intermediate will dramatically change the TLC Rf value (highly polar). Subsequent in situ cyclization to the quinoline core will result in a new, highly fluorescent spot under 365 nm UV light.
-
Filter hot through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with EtOAc to isolate the final heterocyclic API scaffold.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.
References
-
Organic & Biomolecular Chemistry. "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions". RSC Publishing. Available at:[Link][3]
-
ResearchGate. "A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls". ResearchGate. Available at:[Link][4]
-
D-NB.info. "Suzuki cross-coupling in aqueous media". D-NB. Available at:[Link][2]
Sources
Application Note: Precision Bromination of 5-Fluoro-2-nitroacetophenone
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the
Executive Summary & Strategic Reagent Selection
The conversion of 5-fluoro-2-nitroacetophenone (1 ) to 2-bromo-1-(5-fluoro-2-nitrophenyl)ethan-1-one (2 ) presents specific challenges due to the electronic nature of the substrate.[1] The nitro group at the ortho position and the fluorine at the meta position strongly deactivate the aromatic ring.[1]
Chemist's Insight: While ring deactivation prevents competitive electrophilic aromatic substitution (ring bromination), it also alters the kinetics of enolization.[1] The key to success is controlling the concentration of active bromine to prevent
Reagent Comparison Matrix
| Reagent | Suitability | Pros | Cons | Recommendation |
| Pyridinium Tribromide ( | High | Stoichiometric control; Solid handling; Slow | Higher cost per mole than elemental | Primary Choice for R&D |
| Elemental Bromine ( | Medium | Atom economy; Low cost; Scalable.[1] | Hazardous liquid; High local concentration risks di-bromination. | Scale-up (>100g) |
| N-Bromosuccinimide (NBS) | Low/Medium | Solid reagent.[1] | Often requires radical initiators or strong acid catalysis; purification can be tedious. | Alternative only |
| Copper(II) Bromide ( | High | Extremely selective for mono-bromination.[1] | Heterogeneous reaction; requires large excess of reagent. | For sensitive substrates |
Mechanistic Underpinnings[1][2]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an acid-catalyzed enolization .
-
Protonation: The carbonyl oxygen is protonated.[2][3] The electron-withdrawing nitro group makes this oxygen less basic, requiring a strong acid catalyst (e.g.,
generated in situ or added AcOH). -
Enolization (Rate Determining Step): Deprotonation at the
-carbon forms the enol.[1][2] -
Bromination: The enol rapidly reacts with the electrophilic bromine source.
Critical Control Point: The mono-bromo product is more acidic than the starting material.[1] If the reaction mixture contains excess free bromine, the product will enolize and brominate again to form the
Pathway Visualization
Caption: Acid-catalyzed pathway highlighting the risk of over-bromination if reagent stoichiometry is uncontrolled.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Pyridinium Tribromide)
Recommended for medicinal chemistry scales (100 mg to 50 g).[1]
Reagents:
-
5-Fluoro-2-nitroacetophenone (1.0 equiv)
-
Pyridinium Tribromide (1.0 - 1.05 equiv)[1]
-
Glacial Acetic Acid (Solvent, 5-10 volumes)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (or
line). -
Dissolution: Dissolve 5-fluoro-2-nitroacetophenone in glacial acetic acid at room temperature. The solution may be slightly yellow.[4]
-
Addition: Add Pyridinium Tribromide (Py
) in a single portion.-
Note: The reagent is a red/orange solid. It will gradually dissolve.
-
-
Reaction: Heat the mixture to 40–50 °C .
-
Observation: The red color will fade to yellow/orange as the active bromine is consumed.
-
Time: Typically 2–4 hours. Monitor by TLC (Warning: Product is a lachrymator; handle TLC plates in hood).
-
-
Quench: Pour the reaction mixture into a slurry of ice/water (10 volumes). Stir vigorously for 15 minutes.
-
Isolation: The product often precipitates as a solid. Filter, wash copiously with water (to remove acetic acid and pyridinium salts), and dry under vacuum.[1]
Why this works: Py
Protocol B: The "High Selectivity" Method (Copper(II) Bromide)
Recommended if Protocol A yields >10% dibromo impurity.[1]
Reagents:
Procedure:
-
Reflux: Suspend the ketone and
in the solvent mixture. -
Heat: Reflux vigorously. The reaction is heterogeneous.
-
Observation:
(black/green solid) converts to (white solid) as the reaction proceeds.[1] -
Workup: Filter off the copper salts. Wash the filtrate with water. Evaporate solvent.[3]
Safety & Handling (Lachrymator Warning)
DANGER:
-
Engineering Controls: All operations (weighing, reaction, workup, TLC) MUST be performed in a functioning fume hood.[1]
-
Decontamination: Keep a beaker of 10% Sodium Thiosulfate solution ready to neutralize spills or clean glassware. Thiosulfate rapidly reduces active bromine species.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
Troubleshooting & Data Analysis
Common Issues
| Symptom | Cause | Solution |
| Starting Material Remains | Ring deactivation slows enolization.[1] | Add a catalytic amount of |
| Excess reagent or high temp.[1] | Use Protocol A. Ensure strict 1.0 equiv stoichiometry. | |
| Product is an Oil (not solid) | Solvent impurities.[1] | Recrystallize from Ethanol/Hexane or Isopropanol. |
Workflow Visualization
Caption: Standard operational workflow for batch synthesis.
References
-
Gao, Y., et al. (2024).[7] Application of
-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry. Available at: [Link] -
PubChem. 2-Bromo-1-(4-bromo-2-fluoro-5-nitrophenyl)ethanone Compound Summary. Available at: [Link][1]
Sources
- 1. zenodo.org [zenodo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis Methods for Polysubstituted Acetophenones
Executive Summary & Strategic Importance
Polysubstituted acetophenones are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for chalcones, heterocycles (indoles, quinolines), and kinase inhibitors. While simple acetophenones are commercially available, complex polysubstituted derivatives often require de novo synthesis.
Traditional methods (e.g., standard Friedel-Crafts) often fail with deactivated or sterically crowded substrates, leading to isomer mixtures or polyacylation. This guide details three high-fidelity, one-pot methodologies designed to overcome these limitations. These protocols prioritize regioselectivity, functional group tolerance, and operational simplicity suitable for parallel medicinal chemistry campaigns.
Selection Guide: Choosing the Right Method
| Starting Material | Recommended Method | Key Advantage |
| Electron-Rich/Neutral Arene | Method A: In-Situ Friedel-Crafts | Direct C-H functionalization; avoids handling unstable acid chlorides. |
| Aryl Halide (Br/I) | Method B: Pd-Catalyzed Vinylation | Tolerates sensitive functional groups; bypasses harsh Lewis acids. |
| Aryl Alkyne | Method C: Au-Catalyzed Hydration | 100% Regioselective (Markovnikov); mild, aqueous-compatible conditions. |
Method A: Modified Friedel-Crafts via In-Situ Acid Chloride Generation
Best for: Electron-rich to neutral arenes where regioselectivity is dictated by directing groups.
Principle & Mechanism
Standard Friedel-Crafts acylation requires moisture-sensitive acid chlorides. This protocol utilizes a "one-pot activation" strategy where a stable carboxylic acid is converted to the acyl chloride in situ using Trichloroacetonitrile (
Protocol: In-Situ Activation/Acylation
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Substituted Arene (1.0 - 1.2 equiv)
-
Trichloroacetonitrile (
) (1.0 equiv) -
Triphenylphosphine (
) (1.0 equiv) -
Aluminum Chloride (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, dissolve the benzoic acid (1.0 mmol), (1.0 mmol), and (1.0 mmol) in DCM (5 mL). Stir at room temperature for 30 minutes. Observation: The solution may turn slightly yellow as the acyl chloride and triphenylphosphine oxide form. -
Acylation: Cool the mixture to 0°C. Add the arene substrate (1.1 mmol).
-
Catalysis: Add
(1.2 mmol) in one portion. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (20 mL) to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with sat.
(to remove unreacted acid) and brine. Dry over and concentrate.
Critical Parameter: The stoichiometry of
Method B: Palladium-Catalyzed "Masked" Acetylation (Heck-Type)
Best for: Deactivated rings or substrates with sensitive functionality (esters, nitriles) incompatible with
Principle & Mechanism
This method couples an aryl halide with a vinyl ether (acting as an acetyl equivalent). The intermediate styryl ether is hydrolyzed in situ to reveal the ketone. This approach is strictly regioselective: the acetyl group installs exactly where the halogen was.
Protocol: Pd-Catalyzed Vinylation/Hydrolysis
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
n-Butyl Vinyl Ether (2.0 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) (5-10 mol%)
-
Base:
or (2.0 equiv) -
Solvent: DMF or Toluene/Water mix.
Step-by-Step Procedure:
-
Coupling: Charge a reaction vial with Aryl Bromide (1.0 mmol),
(0.03 mmol), DPPP (0.06 mmol), and (2.0 mmol). Purge with Argon. -
Add DMF (4 mL) and n-Butyl Vinyl Ether (2.0 mmol).
-
Heat to 80-100°C for 4-16 hours. Checkpoint: LC-MS should show the vinyl ether intermediate (M+84 mass shift).
-
Hydrolysis (One-Pot): Cool to room temperature. Add 5% aqueous HCl (2 mL) directly to the reaction mixture. Stir vigorously for 1 hour.
-
Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, then brine.
Self-Validating Check: If the ketone product is not observed after acid addition, check if the intermediate vinyl ether formed. If not, the Pd-catalysis failed (likely due to oxidation of catalyst).
Method C: Gold(III)-Catalyzed Hydration of Alkynes
Best for: Highly efficient conversion of phenylacetylenes to acetophenones. Excellent for "Green Chemistry" applications and late-stage functionalization.
Principle & Mechanism
Gold catalysts are "soft" Lewis acids that activate alkynes towards nucleophilic attack by water. This reaction follows strict Markovnikov addition, yielding the methyl ketone exclusively. It avoids the toxicity of Mercury(II) salts.
Visualization: Catalytic Cycle
Figure 1: Mechanism of Gold(III)-catalyzed alkyne hydration showing Markovnikov regioselectivity.
Protocol: Aqueous Methanol Hydration
Reagents:
-
Substituted Phenylacetylene (1.0 equiv)
-
Catalyst:
(2 mol%) -
Solvent: Methanol/Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: In a vial, dissolve the Phenylacetylene (1.0 mmol) in Methanol (2 mL).
-
Catalyst Addition: Add a solution of
(0.02 mmol) in Water (0.2 mL). Note: The solution will turn light yellow. -
Reaction: Heat to reflux (approx. 65°C) for 1–3 hours.
-
Monitoring: Monitor by TLC. The alkyne spot (high Rf) will disappear, replaced by the ketone spot (lower Rf, UV active).
-
Workup: Evaporate the Methanol under reduced pressure. Extract the aqueous residue with Ether or DCM.[2]
-
Purification: Often not required. If necessary, pass through a short silica plug to remove residual gold particles.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A (In-Situ FC) | Method B (Pd-Heck) | Method C (Au-Hydration) |
| Regioselectivity | Substrate Dependent (o/p directing) | 100% (at Halogen site) | 100% (Markovnikov) |
| Substrate Scope | Alkyl, Alkoxy arenes | Esters, Nitriles, Nitro, Heterocycles | Alkynes, acid-sensitive groups |
| Reaction Time | 4 - 12 Hours | 12 - 24 Hours | 1 - 3 Hours |
| Cost | Low | High (Pd catalyst) | Medium (Au catalyst, low loading) |
| Green Score | Low (uses DCM, AlCl3 waste) | Medium (Atom economy) | High (Aq. solvents, no toxic metals) |
Troubleshooting Guide
-
Problem (Method A): Low Yield.
-
Cause: Moisture in reagents deactivating
. -
Fix: Ensure
is fresh/yellow (not white powder). Dry DCM over molecular sieves.
-
-
Problem (Method B): Incomplete Hydrolysis.
-
Cause: Acid concentration too low or biphasic mixture not stirring well.
-
Fix: Increase stir rate; use THF/HCl mixture to ensure homogeneity during hydrolysis step.
-
-
Problem (Method C): Formation of Polymer/Gunk.
-
Cause: Substrate instability at high temp.
-
Fix: Run reaction at room temperature with slightly higher catalyst loading (5 mol%).
-
References
-
Venkatesh, R., et al. (2021).
-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature." Organic & Biomolecular Chemistry. Link -
Niu, T., et al. (2014). "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids." Synthesis. Link
-
Leslie, J. M., & Tzeel, B. A. (2016).[3] "Gold(III)-Catalyzed Hydration of Phenylacetylene." Journal of Chemical Education. Link
-
Phakhodee, W., et al. (2016).[3] "One-pot synthesis of aryl ketones from carboxylic acids via Friedel-Crafts acylation." Tetrahedron Letters. Link
-
Marion, N., et al. (2009). "A highly efficient [(NHC)AuCl]-based catalytic system allows the hydration of terminal and internal alkynes." Journal of the American Chemical Society. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. ERIC - EJ1104115 - Gold(III)-Catalyzed Hydration of Phenylacetylene, Journal of Chemical Education, 2016-Jun [eric.ed.gov]
Application Note: Precision Functionalization of the Ketone Group in 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with highly functionalized nitro-arene scaffolds.
Abstract & Strategic Overview
The molecule 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS: 1805555-80-9) is a high-value pharmacophore intermediate. Its dense functionalization—combining an electron-withdrawing nitro group, two distinct halogens (Br, F), and a reactive acetyl handle—makes it a versatile linchpin in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and antimicrobial agents.
This guide focuses exclusively on the chemoselective functionalization of the ketone (acetyl) group . The presence of the ortho-nitro group and the electron-deficient aromatic ring dictates specific reactivity patterns that differ from standard acetophenones. We present three validated workflows:
-
Asymmetric Transfer Hydrogenation (ATH): Chemoselective reduction to chiral alcohols without compromising the nitro group.
-
Enaminone Condensation: Activation of the
-methyl group to access quinolone and pyrazole scaffolds. - -Bromination: Regioselective activation for thiazole/imidazole construction.
Chemical Logic & Reactivity Profile
The substrate presents a "reactivity minefield" requiring careful reagent selection:
-
The Nitro Group (
): Highly susceptible to reduction. Standard hydrogenation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) or dissolving metal reductions will destroy this group. Solution: Use hydride transfer reagents or specific transfer hydrogenation catalysts. -
The Fluorine (
): Activated for displacement by the ortho-nitro and para-acetyl groups. Basic conditions at high temperatures may lead to nucleophilic displacement of the fluoride. -
The Ketone (
): The primary target. The electron-deficient ring increases the electrophilicity of the carbonyl carbon and the acidity of the -protons.
Decision Tree: Functionalization Pathways
Figure 1: Strategic decision tree for functionalizing the ketone handle based on the desired downstream scaffold.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Reduce the ketone to a chiral secondary alcohol while preserving the nitro and halogen groups.
Mechanism: Noyori Asymmetric Transfer Hydrogenation using a Ru(II) catalyst. Formic acid/Triethylamine serves as the hydrogen donor, avoiding the use of pressurized
Materials
-
Substrate: 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1.0 mol%)
-
Hydrogen Donor: 5:2 Formic acid/Triethylamine azeotrope
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Procedure
-
Preparation: In a flame-dried Schlenk flask, dissolve the substrate (10 mmol, 2.62 g) in anhydrous DCM (30 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (32 mg, 0.05 mmol). Degas the solution with nitrogen for 10 minutes.
-
Initiation: Add the Formic acid/TEA mixture (2.5 mL) via syringe.
-
Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Workup: Quench with water (30 mL). Extract with DCM (
mL). Wash combined organics with sat. (to remove formic acid) and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).
Expected Yield: 90–95% Enantiomeric Excess (ee): >95% (determined by Chiral HPLC).
Technical Insight: The electron-withdrawing nitro group accelerates the reduction rate compared to unsubstituted acetophenones. If the reaction is too slow, heat mildly to 35°C, but avoid higher temperatures to prevent fluoride displacement by the amine base.
Protocol B: Enaminone Synthesis (Gateway to Quinolones)
Objective: Convert the acetyl group into a dimethylamino-propenone. This intermediate is the "universal donor" for synthesizing 4-quinolones (via reductive cyclization) or pyrazoles (via hydrazine).
Reagent:
Materials
-
Substrate: 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (1.0 eq)
-
Reagent: DMF-DMA (1.5 - 2.0 eq)
-
Solvent: Toluene or neat (solvent-free)
Procedure
-
Setup: Place substrate (10 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add anhydrous Toluene (20 mL) and DMF-DMA (2.0 mL, ~15 mmol).
-
Reaction: Heat to reflux (110°C) for 4–6 hours. The solution will typically turn deep red/orange due to the formation of the extended conjugated system.
-
Note: Methanol is a byproduct. Using an open system (with a drying tube) or distilling off methanol drives the equilibrium forward.
-
-
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling and adding hexanes.
-
Isolation: Filter the solid. Wash with cold hexanes/ether (1:1).
-
Product: (E)-1-(4-bromo-5-fluoro-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one.
Mechanism & Downstream Utility:
The resulting enaminone allows for Reductive Cyclization : Treating this intermediate with Iron/Acetic acid or
Figure 2: Workflow for converting the ketone to a quinolone scaffold via the enaminone intermediate.
Protocol C: Regioselective -Bromination
Objective: Introduce a bromine atom at the
Materials
-
Substrate: 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (1.0 eq)
-
Brominating Agent:
-Bromosuccinimide (NBS) (1.05 eq) -
Catalyst:
-Toluenesulfonic acid ( -TsOH) (0.1 eq) -
Solvent: Acetonitrile (MeCN)
Procedure
-
Dissolution: Dissolve substrate (5 mmol) in MeCN (25 mL).
-
Activation: Add
-TsOH (catalytic amount). -
Bromination: Add NBS (5.25 mmol) in one portion.
-
Energy Input: Reflux at 80°C for 2–3 hours.
-
Alternative: Ultrasound irradiation (sonication) at 40°C often accelerates this reaction and improves selectivity.
-
-
Monitoring: TLC usually shows a slightly less polar spot.
-
Workup: Remove solvent in vacuo. Redissolve residue in EtOAc/Water. Extract organics, wash with water to remove succinimide.
-
Purification: Recrystallization from Ethanol usually yields pure phenacyl bromide.
Safety Note:
Data Summary & Troubleshooting
| Parameter | Protocol A (ATH Reduction) | Protocol B (Enaminone) | Protocol C ( |
| Primary Reagent | Ru-TsDPEN / Formic Acid | DMF-DMA | NBS / p-TsOH |
| Key Intermediate | Chiral Alcohol | Enaminone | Phenacyl Bromide |
| Selectivity Issue | Nitro reduction (Avoid | Polymerization (Avoid overheating) | Poly-bromination (Control stoichiometry) |
| Typical Yield | 90–95% | 85–90% | 75–85% |
| Downstream Use | Chiral Building Blocks | Quinolones, Pyrazoles | Thiazoles, Imidazoles |
Common Pitfalls:
-
Fluoride Loss: In Protocol B, prolonged heating with basic amines can displace the 5-Fluoro group. If this occurs, lower the temperature and apply vacuum to remove methanol, accelerating the rate without extra heat.
-
Racemization: In Protocol A, ensure the reaction mixture is not basic. The Formic acid/TEA ratio must be maintained at 5:2 (acidic/neutral buffer) to prevent racemization of the product.
References
-
Sigma-Aldrich. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone Product Sheet.Link
-
ChemicalBook. Synthesis of 4-Bromo-6-fluoro-1H-indole via Enaminone Intermediates. (Adapted from similar nitro-toluene protocols). Link
-
Asian Journal of Organic & Medicinal Chemistry.Ultrasound assisted synthesis of
-bromoacetophenones using NBS.Link -
Organic Chemistry Portal. Reduction of Ketones: Noyori Transfer Hydrogenation.Link
-
BenchChem. Weinreb Ketone Synthesis and Grignard Reactions for Pyridine/Arene derivatives.Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help overcome common challenges and improve reaction yields.
I. Introduction to the Synthesis
The synthesis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone typically proceeds via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves reacting an appropriately substituted aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[2] The target molecule contains a deactivated aromatic ring due to the presence of electron-withdrawing nitro, bromo, and fluoro groups, which presents specific challenges to this classic reaction.[3][4]
II. Troubleshooting Guide
This section addresses specific experimental issues in a "Problem-Cause-Solution" format to guide you through resolving common difficulties.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The starting material, a substituted nitrophenyl derivative, is strongly deactivated towards electrophilic substitution.[3][4] | a. Increase Catalyst Stoichiometry: For deactivated rings, a stoichiometric amount or even an excess of the Lewis acid catalyst (e.g., AlCl₃) is often necessary. The ketone product can form a complex with the catalyst, rendering it inactive.[4] b. Use a Stronger Lewis Acid: Consider using a more potent Lewis acid catalyst if standard conditions fail. c. Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor closely for decomposition. |
| 2. Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate the catalyst.[4] | a. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure reagents are free from moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| 3. Insufficient Reaction Time or Temperature: The deactivation of the ring may necessitate more forcing conditions than typical Friedel-Crafts acylations. | a. Optimize Reaction Parameters: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate. Monitor reaction progress using an appropriate analytical technique like TLC or LC-MS. | |
| Formation of Multiple Products/Side Reactions | 1. Polysubstitution: While less common in acylation due to the deactivating nature of the introduced acyl group, it can still occur under harsh conditions. | a. Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to favor monosubstitution. |
| 2. Rearrangement of Acylium Ion: Though less of an issue than in Friedel-Crafts alkylation, it can lead to unexpected products. | a. Stable Acylating Agent: Ensure the purity and stability of your acylating agent (e.g., acetyl chloride). | |
| 3. Side Reactions with Functional Groups: The nitro group can potentially interact with the Lewis acid catalyst. | a. Milder Catalyst: If side reactions are significant, explore the use of milder Lewis acid catalysts. | |
| Difficult Product Purification | 1. Unreacted Starting Material: Due to the challenging nature of the reaction, a significant amount of starting material may remain. | a. Optimize Reaction Conversion: Refer to the "Low or No Product Yield" section to improve the conversion rate. b. Chromatographic Separation: Utilize column chromatography with an appropriate solvent system to separate the product from the starting material. |
| 2. Formation of Tarry Byproducts: High temperatures or reactive impurities can lead to polymerization or decomposition, resulting in tar formation.[4] | a. Temperature Control: Maintain a consistent and controlled reaction temperature. b. Reagent Purity: Use high-purity starting materials and reagents. | |
| 3. Complexation with Catalyst: The ketone product can form a stable complex with the Lewis acid, which needs to be broken during workup. | a. Proper Workup Procedure: Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum salts and break the product-catalyst complex, allowing for extraction of the organic product. |
III. Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation challenging for a substrate like a bromo-fluoro-nitro-phenyl system?
A1: The primary challenge lies in the electronic nature of the aromatic ring. The nitro (-NO₂), bromo (-Br), and fluoro (-F) groups are all electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution.[3][4] This deactivation increases the activation energy of the reaction, often requiring more stringent conditions (e.g., higher temperatures, stronger catalysts) to proceed at a reasonable rate.
Q2: Can I use a milder catalyst than aluminum chloride (AlCl₃)?
A2: While AlCl₃ is a common and powerful catalyst, other Lewis acids can be employed.[1] For highly deactivated substrates, a strong catalyst is generally required. However, if side reactions or decomposition are problematic, you could explore other options like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although they may be less effective.
Q3: What are the key safety precautions for this synthesis?
A3: Friedel-Crafts reactions require careful handling of hazardous materials.
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and under anhydrous conditions.
-
Acylating Agents (e.g., Acetyl Chloride): These are often corrosive and lachrymatory. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many solvents used in this reaction are flammable and/or toxic. Work in a well-ventilated area and away from ignition sources.
-
Workup: The quenching of the reaction with water/acid can be exothermic. Perform this step slowly and with cooling.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture over time.
IV. Experimental Protocols & Data
General Protocol for Friedel-Crafts Acylation
This is a general guideline and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add the 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the optimized reaction time, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Yield and Purity
The yield of this reaction can be highly variable depending on the precise conditions and the scale of the reaction. Due to the deactivated nature of the substrate, yields may be moderate. Purity of >95% is typically achievable after chromatographic purification.
V. Visualizing the Workflow
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yield and purification issues.
VI. References
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press.
-
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from
-
Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29783-29801.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluoro-5-nitrophenyl)ethanone. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones using Ultrasound Waves. Retrieved from [Link]
-
Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Retrieved from
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chemoselective Nitro Group Reduction
A Guide to Preventing Debromination in Aryl Nitro Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of preventing debromination during the reduction of aromatic nitro groups. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the chemoselective reduction of brominated nitroarenes.
Q1: I'm observing loss of bromine during my nitro reduction. What is the underlying mechanism?
A1: Unintentional debromination, particularly during catalytic hydrogenation, is a common side reaction. The primary mechanism is reductive dehalogenation, which is especially prevalent with catalysts like palladium on carbon (Pd/C).[1][2]
The process generally involves the following steps on the catalyst surface:
-
Oxidative Addition : The palladium (Pd(0)) catalyst inserts into the carbon-bromine (C-Br) bond of the starting material or the aniline product, forming a Pd(II) intermediate.
-
Hydrogenolysis : This intermediate reacts with a hydride source (H₂ gas or a hydrogen donor) on the catalyst surface.
-
Reductive Elimination : The final step is the elimination of H-Br and regeneration of the Pd(0) catalyst, with the aryl group now bonded to a hydrogen atom, resulting in the debrominated product.[2]
The aniline product itself can accelerate this process, as the amino group can coordinate to the palladium center, enhancing its reactivity towards the C-Br bond.[3]
Q2: Which reduction methods are most likely to cause debromination?
A2: Catalytic hydrogenation using palladium on carbon (Pd/C) is the most frequently cited method for causing unwanted dehalogenation of aryl chlorides, bromides, and iodides.[1][4] While highly efficient for nitro group reduction, its propensity to reduce C-X bonds makes it a risky choice for halogenated substrates. The reaction conditions, such as high hydrogen pressure, elevated temperature, and prolonged reaction times, can exacerbate this side reaction.[5][6]
Q3: What are the most reliable methods to reduce a nitro group while preserving a C-Br bond?
A3: To avoid debromination, the key is to choose a reduction system with higher chemoselectivity. The following methods are widely recognized for their effectiveness:
-
Catalytic Hydrogenation with Raney Nickel : This is an excellent alternative to Pd/C. Raney Nickel is known to be less active towards dehalogenation, making it a preferred catalyst for reducing nitro groups on halogenated aromatic rings.[1][4]
-
Metal/Acid Reductions (Béchamp Reduction and variants) : Using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media is a classic and robust strategy.[4][7] These methods are generally highly selective for the nitro group and do not typically affect aryl halides.[1][8] Iron powder with ammonium chloride or a mild acid like acetic acid is particularly effective and environmentally benign.[8][9]
-
Tin(II) Chloride (SnCl₂) : The use of stannous chloride in a solvent like ethanol is a very mild and highly chemoselective method.[4][8] It is compatible with a wide range of other functional groups, including esters, ketones, and nitriles, in addition to halogens.[1]
Q4: Is it possible to modify my existing catalytic hydrogenation protocol to suppress debromination?
A4: While switching methods is often the safest bet, you can sometimes modify existing protocols. For catalytic hydrogenations, especially with platinum-based catalysts, the addition of a small amount of a strong acid (e.g., HCl, H₃PO₄) can inhibit dehalogenation.[10] Another approach is to use a "poisoned" or modified catalyst, such as sulfided platinum on carbon (Pt/C), which has been shown to selectively reduce nitro groups without significant dehalogenation.[1] For palladium catalysts, using transfer hydrogenation with a hydrogen donor like hydrazine hydrate instead of H₂ gas can sometimes offer milder conditions and better selectivity.[3]
Troubleshooting Guide & Workflow Optimization
This section provides a systematic approach to diagnosing and solving debromination issues during your experiments.
Scenario: My catalytic hydrogenation resulted in a mixture of the desired bromoaniline and the debrominated aniline. What steps should I take?
When faced with this common problem, a logical, stepwise approach to optimization is crucial. The following decision-making workflow can guide you toward a successful outcome.
Caption: Decision workflow for troubleshooting debromination.
Data Summary: Comparison of Common Reduction Methods
| Method | Typical Conditions | Pros | Cons | Debromination Risk |
| H₂ / Pd/C | H₂ (1-50 atm), Pd/C (1-10 mol%), RT-80°C | High activity, fast reactions, catalyst is recyclable. | High risk of dehalogenation. [1] Low selectivity with other reducible groups. | High |
| H₂ / Raney Ni | H₂ (1-50 atm), Raney Ni, RT-50°C | Low risk of dehalogenation. [1][4] Good for halogenated substrates. | Pyrophoric catalyst requires careful handling. | Low |
| Fe / Acid or Salt | Fe powder, HCl/AcOH or NH₄Cl, EtOH/H₂O, Reflux | Excellent chemoselectivity. [8] Inexpensive, robust, and environmentally friendly.[9] | Requires stoichiometric metal, product isolation can be challenging due to iron salts.[11] | Very Low |
| SnCl₂·2H₂O | SnCl₂·2H₂O (3-5 eq), EtOH, Reflux | Excellent chemoselectivity, very mild. [4] Tolerates many sensitive functional groups.[1] | Requires stoichiometric tin, generates tin waste. | Very Low |
| Transfer Hydrogenation | N₂H₄·H₂O, Pd/C, EtOH, Reflux | Avoids handling H₂ gas, can be milder.[3] | Debromination can still occur, hydrazine is toxic. | Moderate |
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most reliable methods to prevent debromination. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Reduction using Iron Powder and Ammonium Chloride
This classic Béchamp-type reduction is robust, inexpensive, and highly selective.[8][9]
Materials:
-
Brominated nitroarene (1.0 eq)
-
Iron powder (325 mesh, 3.0-5.0 eq)
-
Ammonium chloride (NH₄Cl, 3.0-5.0 eq)
-
Ethanol (EtOH) and Water (typically 2:1 to 4:1 v/v)
-
Celite® for filtration
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the brominated nitroarene, iron powder, and ammonium chloride.
-
Solvent Addition: Add the ethanol/water solvent mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often vigorous initially.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Add water and ethyl acetate to the residue. Basify the aqueous layer carefully with saturated NaHCO₃ solution to a pH of ~8.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude bromoaniline.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This method is exceptionally mild and offers excellent chemoselectivity for substrates with multiple sensitive functional groups.[1][8]
Materials:
-
Brominated nitroarene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask with a stir bar, dissolve the brominated nitroarene in absolute ethanol.
-
Reagent Addition: Add the SnCl₂·2H₂O in one portion.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add ethyl acetate and water to the residue.
-
Carefully add saturated NaHCO₃ solution or 1M NaOH with vigorous stirring until the pH is basic (~8-9) and the tin salts have precipitated as a white solid (tin hydroxide).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product as needed.
Caption: Generalized experimental workflow for nitro reduction.
References
- Zhu, H., Powell, J. N., Geldchen, V. A., & Driver, T. G. (2024). Harnessing the Reactivity of Nitroarene Radical Anions to Create Quinoline N‐Oxides by Electrochemical Reductive Cyclization. Angewandte Chemie International Edition. (Source for general nitroarene reactivity)
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Talebizadeh, M., & Zarei, M. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Mulligan, C. J. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- Wang, X., et al. (2014).
- BenchChem. (2025). Challenges in the selective reduction of the nitro group. BenchChem.
- Jag-adeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]
- Cammers, A., et al. (2011).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
- BenchChem. (2025). Preventing debromination in subsequent reaction steps. BenchChem.
- Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research.
-
ResearchGate. (n.d.). Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism. | Request PDF. Retrieved from [Link]
- Pharmaceutical Fronts. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
- Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Iglesias, M., & Oro, L. A. (2014). Multiple-Metal (De-)Hydrogenation-Catalysed Processes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. longdom.org [longdom.org]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 11. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone by Recrystallization
Welcome to the technical support guide for the purification of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific molecule. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section directly addresses specific problems you may encounter during the recrystallization of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone.
Question: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and comes out of the solution as a liquid at a temperature above its melting point. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the compound being purified. The resulting oil is often impure and may solidify into an amorphous mass upon cooling, trapping impurities.
Causality and Solutions:
-
High Solute Concentration: The most frequent cause is a supersaturated solution cooling too rapidly. The high concentration of the solute can depress the melting point of the mixture.
-
Inappropriate Solvent Choice: If the solvent's boiling point is significantly higher than the compound's melting point, oiling out is more likely. While the exact melting point of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is not readily published, its structural analogues suggest a moderate melting point.
-
Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using a high-boiling solvent like toluene, consider switching to a lower-boiling one like ethyl acetate or a mixture.
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of your compound, leading to oiling out.
-
Solution: If the solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities before crystallization.
-
Question: I've allowed my solution to cool, but no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution is typically due to either the solution not being sufficiently saturated or the presence of a high energy barrier for nucleation (the initial formation of crystals).
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[1]
-
-
Increase Supersaturation:
-
Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.[1][2]
-
Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath. Be aware that rapid cooling can lead to smaller, less pure crystals.
-
Question: My compound precipitated as a fine powder immediately after I removed it from the heat. How can I get better crystals?
Answer:
Rapid precipitation, often called "crashing out," leads to the formation of very small crystals that can trap impurities. This is usually caused by a solution that is too concentrated or is cooled too quickly.
Improving Crystal Growth:
-
Adjust Solvent Volume: Reheat the flask to redissolve the precipitate. Add a small amount of additional hot solvent (2-5% of the total volume) to make the solution slightly less saturated.[1]
-
Slow Cooling: This is critical for growing larger, purer crystals.
-
Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask to slow the rate of cooling.
-
Allow the solution to cool to room temperature undisturbed before moving it to an ice bath for maximum recovery.
-
Frequently Asked Questions (FAQs)
Question: What is the best solvent for recrystallizing 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone?
Answer:
The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][4] For 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, which is a moderately polar aromatic ketone, a systematic approach to solvent selection is recommended.
Solvent Selection Workflow:
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvents to Screen:
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | The ketone and nitro groups offer polarity, suggesting good solubility in hot alcohols. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Ketones | Acetone | Due to its structural similarity, it might be a good solvent, but its low boiling point can be a drawback. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of the compound suggests potential solubility in aromatic solvents. |
| Alkanes | Hexane, Heptane | Likely to be a poor solvent, making it an excellent "anti-solvent" in a mixed-solvent system. |
Question: How do I perform a mixed-solvent recrystallization for this compound?
Answer:
A mixed-solvent recrystallization is ideal when no single solvent provides the desired solubility profile.[5] A common and effective approach for a compound like 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone would be an ethanol/water or ethyl acetate/hexane system.
Step-by-Step Protocol for Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
Question: What is the expected purity and yield from recrystallization?
Answer:
A successful recrystallization should significantly improve the purity of your compound. It is reasonable to expect a purity of >98%, which can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis. A sharp melting point range is indicative of high purity.
The yield will depend on the initial purity of your crude material and the care taken during the procedure. A yield of 70-90% is generally considered good. Some loss of product is inevitable as a portion will remain dissolved in the mother liquor.
References
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Chemcia Scientific, LLC. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. [Link]
-
National Center for Biotechnology Information. 2-Bromo-1-(4-bromo-2-fluoro-5-nitrophenyl)ethanone - PubChem. [Link]
-
National Center for Biotechnology Information. 1-(4-Bromo-2-nitrophenyl)ethanone - PubChem. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
Sources
Technical Support Center: C₇H₃BrFNO₄ (5-Bromo-2-fluoro-3-nitrobenzoic acid)
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1). This resource is designed for researchers, chemists, and formulation scientists who are encountering difficulties with the solubility of this compound. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles governing its behavior.
A Note on Chemical Identity: The molecular formula for 5-Bromo-2-fluoro-3-nitrobenzoic acid is C₇H₃BrFNO₄.[1][2] This guide will address the properties and solubility of this specific compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve 5-Bromo-2-fluoro-3-nitrobenzoic acid. What are its fundamental properties and why is solubility a challenge?
Answer: Understanding the structure of 5-Bromo-2-fluoro-3-nitrobenzoic acid is the first step to solving solubility issues. This compound is a solid at room temperature and possesses a complex combination of functional groups that dictate its solubility profile.[1]
-
Polar, Hydrogen-Bonding Group: The carboxylic acid (-COOH) group is highly polar and can both donate and accept hydrogen bonds. This feature promotes solubility in polar, protic solvents.
-
Polar, Aprotic Groups: The nitro group (-NO₂) and the fluoro- group (-F) are strongly electron-withdrawing and polar. They contribute to the molecule's overall polarity and can interact with polar solvents.
-
Nonpolar, Bulky Groups: The brominated aromatic ring (C₆H-Br) is hydrophobic and sterically bulky. This part of the molecule prefers nonpolar environments.
The challenge arises from this dual nature. The molecule is too polar for purely nonpolar solvents and its bulky, hydrophobic ring limits its solubility in some polar solvents. Effective dissolution requires a solvent that can successfully interact with all of these features.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-fluoro-3-nitrobenzoic acid | PubChem[2] |
| CAS Number | 1153279-80-1 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₃BrFNO₄ | PubChem[2] |
| Molecular Weight | 264.01 g/mol | ChemScene[3] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Q2: Which organic solvents should I start with? Can you provide a predicted solubility profile?
Answer: A systematic approach to solvent screening is crucial. Based on the "like dissolves like" principle, we can predict a qualitative solubility profile. Highly polar, aprotic solvents are often the best starting point as they can solvate the polar regions of the molecule without the competing interactions that protic solvents might have with the carboxylic acid dimer.
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 5-Bromo-2-fluoro-3-nitrobenzoic acid. The following table is a prediction based on chemical principles and data from analogous compounds.[4] Experimental verification is essential.
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents have large dipole moments and can effectively solvate the polar nitro and fluoro groups. DMSO and DMF are particularly effective at breaking up the hydrogen bonding between carboxylic acid molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. However, their smaller nonpolar regions may struggle to solvate the bromophenyl ring effectively. |
| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Low | These solvents have moderate polarity. While they may show some affinity for the molecule, they are generally less effective than highly polar aprotic solvents for compounds with strong hydrogen bonding capabilities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Although polar, these solvents are poor hydrogen bond acceptors and will struggle to disrupt the intermolecular forces of the solid compound. |
| Nonpolar | Hexanes, Toluene, Cyclohexane | Insoluble | These solvents lack the polarity needed to interact with the carboxylic acid, nitro, and fluoro groups, and cannot overcome the crystal lattice energy of the solid. |
Q3: My compound dissolves very slowly or not at all, even in a recommended solvent. What troubleshooting steps can I take?
Answer: Slow dissolution is a common issue related to kinetics, while poor solubility is a thermodynamic problem. The following workflow will help you diagnose and solve the issue.
Caption: The standard experimental workflow for the shake-flask method.
Detailed Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a pre-weighed amount of 5-Bromo-2-fluoro-3-nitrobenzoic acid. Ensure a visible excess of solid will remain after equilibration. This is critical for ensuring equilibrium is reached. [4] * Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the minimum time required.
-
-
Phase Separation:
-
Remove the vials from the shaker.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Alternatively, allow the solid to settle via gravity, though centrifugation is preferred for complete removal.
-
-
Sampling and Dilution:
-
Carefully withdraw a small, precise volume of the clear supernatant from the top layer, ensuring no solid particles are disturbed.
-
Immediately perform a known and accurate serial dilution of the supernatant with fresh solvent to bring the concentration within the linear range of your analytical method.
-
-
Analysis:
-
Prepare a set of calibration standards of the compound with known concentrations.
-
Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
References
-
5-Bromo-2-fluoro-3-nitrobenzoic acid Compound Summary. PubChem, National Center for Biotechnology Information.[Link]
-
5-Bromo-2-fluorobenzoic acid Properties. ChemWhat.[Link]
-
5-bromo-2-fluoro-3-nitrobenzoic acid (C7H3BrFNO4) Data. PubChemLite.[Link]
-
5-Bromo-2-fluoro-3-nitrobenzoic acid Product Page. Orion Cientific.[Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research.[Link]
-
Handbook of organic solvent properties. ResearchGate.[Link]
-
Solubility Correlations of Common Organic Solvents. ACS Figshare.[Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.[Link]
-
Common Organic Solvents: Table of Properties. University of Wisconsin-Madison.[Link]
Sources
Technical Support Center: Minimizing Side Products in the Nitration of Fluoro-bromo-acetophenones
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of fluoro-bromo-acetophenones. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing unwanted side products and optimizing your reaction outcomes.
Understanding the Challenge: A Balancing Act of Directing Groups
The nitration of fluoro-bromo-acetophenones presents a unique regioselectivity challenge. You are working with a benzene ring substituted with three distinct groups, each exerting its own electronic influence:
-
Fluoro (-F) and Bromo (-Br) groups: These halogens are deactivating yet ortho-, para-directing.[1][2] Their strong electronegativity withdraws electron density from the ring through an inductive effect (-I), making the ring less reactive towards electrophilic attack.[1] However, their lone pairs can participate in resonance (+M), donating electron density to the ortho and para positions, thus directing the incoming electrophile to these sites.[1][2]
-
Acetyl group (-COCH₃): This is a deactivating and meta-directing group.[3] The carbonyl group is strongly electron-withdrawing, both by induction and resonance, significantly reducing the electron density of the aromatic ring and directing the incoming electrophile to the meta position.[3]
The interplay of these competing directing effects is the primary reason for the formation of a mixture of isomeric products, which can complicate purification and reduce the yield of the desired compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of several nitro isomers. How can I improve the regioselectivity of my reaction?
A1: This is the most common issue encountered. The formation of multiple isomers is a direct result of the competing directing effects of the substituents. To favor a specific isomer, you need to carefully control the reaction conditions to exploit the subtle differences in the activation energies for the formation of each product.
Core Strategy: Temperature Control is Paramount
Nitration is a highly exothermic reaction.[4] Insufficient temperature control is a leading cause of reduced selectivity and the formation of unwanted byproducts, including dinitrated compounds and oxidation products.[5][6][7]
-
Expert Insight: By maintaining a very low reaction temperature (e.g., -20°C to 0°C), you can often favor the kinetically controlled product. The transition state leading to one isomer may have a slightly lower activation energy, and at lower temperatures, this pathway will be significantly favored.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting and improving regioselectivity.
Q2: My reaction is producing a significant amount of dark, tar-like material. What's causing this and how can I prevent it?
A2: The formation of tar or char is a strong indication of overly harsh reaction conditions, leading to oxidation and polymerization of the aromatic starting material or products.[7]
Primary Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Temperature | Maintain strict low-temperature control (e.g., 0-5°C or lower) throughout the addition of the nitrating agent.[7] Use an efficient cooling bath (ice-salt or a cryocooler). |
| Nitrating Agent Too Concentrated | Use a carefully prepared mixed acid (HNO₃/H₂SO₄) with a precise ratio. Avoid using fuming nitric or sulfuric acid unless absolutely necessary for highly deactivated rings.[4][7] |
| Localized Hotspots | Ensure vigorous and efficient stirring to dissipate the heat of reaction evenly. Add the nitrating agent slowly and dropwise to prevent localized temperature spikes.[8] |
| Oxidation of the Acetophenone Moiety | While the acetyl group is deactivating, the benzylic position can be susceptible to oxidation under strongly oxidizing conditions. Milder nitrating agents can sometimes mitigate this. |
Expert Insight: The order of addition matters. A common and effective procedure is to dissolve the fluoro-bromo-acetophenone in concentrated sulfuric acid first, cool the solution thoroughly, and then slowly add the nitric acid (or a pre-mixed cold nitrating mixture). This ensures that the substrate is fully protonated and the heat generated upon adding the nitrating agent is better controlled.
Q3: I'm observing the formation of dinitro- and other over-nitrated products. How can I achieve selective mono-nitration?
A3: Over-nitration occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions.[6] Although the first nitro group is strongly deactivating, forcing conditions can lead to further substitution.[9][10]
Strategies to Favor Mono-nitration:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid.
-
Temperature: Low temperatures significantly disfavor the second nitration, which has a higher activation energy due to the deactivated ring.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
Advanced Strategies for Enhanced Selectivity
For particularly challenging separations or when a very high purity of a single isomer is required, consider these advanced methods.
Modifying the Nitrating Agent
The standard HNO₃/H₂SO₄ system is highly effective but can be aggressive.[11][12] Milder or more sterically demanding nitrating agents can offer improved selectivity.
| Nitrating Agent | Characteristics & Use Case |
| Acetyl Nitrate (CH₃COONO₂) | Generated in situ from nitric acid and acetic anhydride. It is a milder nitrating agent that can provide different regioselectivity, especially in less acidic media. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A stable, crystalline salt of the nitronium ion. It allows for nitration under non-acidic conditions, which can be advantageous if the substrate is acid-sensitive. |
Shape-Selective Catalysis with Zeolites
Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. Their well-defined pore structure can exert steric control over the reaction, favoring the formation of isomers that can fit within the catalyst's channels.[13][14]
-
Mechanism of Action: The nitration reaction occurs within the pores of the zeolite. Isomers with a smaller kinetic diameter (often the para-isomer) are preferentially formed and can diffuse out of the catalyst more easily.[13] This can be a powerful technique to significantly enhance the yield of a specific, less sterically hindered isomer.[13][14]
Experimental Protocols
Protocol 1: High-Selectivity Nitration using Controlled Mixed Acid
This protocol is designed to maximize regioselectivity by maintaining strict temperature control.
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[7][15] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[15]
Materials:
-
Fluoro-bromo-acetophenone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the fluoro-bromo-acetophenone.
-
Cool the flask in an ice-salt bath to -10°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 0°C.
-
In the dropping funnel, prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of the acetophenone over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.
-
After the addition is complete, allow the reaction to stir at -5°C to 0°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Once the starting material is consumed, quench the reaction by carefully and slowly pouring the mixture over a large excess of crushed ice with vigorous stirring.
-
The solid product will precipitate. Isolate the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 2: Product Analysis and Isomer Identification
Accurate identification of the isomeric products is crucial for optimizing the reaction.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the ratio of isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile isomers. The mass fragmentation patterns can help confirm the structures.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the purified isomers. The coupling patterns and chemical shifts in the aromatic region will be distinct for each isomer.
Mechanistic Visualization
The core of the reaction is the electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring. The stability of the intermediate carbocation (the arenium ion or sigma complex) determines the regioselectivity.
Caption: The three-step mechanism of electrophilic aromatic nitration.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
A-Level Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]
-
Unacademy. (n.d.). Electrophilic Substitution Mechanism in Nitration. [Link]
-
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. [Link]
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]
-
ProQuest. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. [Link]
-
CK-12 Foundation. (2026, January 1). Electrophilic Substitution Reactions - Haloarenes. [Link]
-
Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. automate.video [automate.video]
- 4. benchchem.com [benchchem.com]
- 5. kbr.com [kbr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability and Reactivity of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone in Basic Conditions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but highly reactive building block. Our goal is to provide you with the in-depth insights and troubleshooting strategies necessary to ensure the success of your experiments.
Introduction: Understanding the Core Reactivity
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is a functionalized ortho-nitroacetophenone derivative. Its perceived "instability" in basic conditions is, in fact, predictable and potent reactivity. The core of this reactivity stems from the acetyl group (-COCH₃) positioned on the aromatic ring. The protons on the methyl carbon (the α-protons) are significantly acidic due to the powerful electron-withdrawing effects of both the adjacent carbonyl group and the ortho-nitro group.
Upon introduction of a base, one of these α-protons is readily abstracted, forming a resonance-stabilized enolate. This enolate is a strong nucleophile and the central, pivotal intermediate that dictates the subsequent reaction pathways. Failure to control the formation and fate of this enolate is the most common reason for experimental failure, leading to low yields, product mixtures, and decomposition. This guide will help you navigate and control these pathways.
Frequently Asked Questions (FAQs)
Q1: I added a base to my reaction mixture containing 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone and observed an immediate, intense color change, followed by the formation of a complex mixture of products. What is happening?
A: This is a classic observation and points directly to the formation of the key enolate intermediate. The deep color is due to the formation of a highly conjugated system. Once formed, this nucleophilic enolate can rapidly engage in several competing reaction pathways, often faster than your intended reaction, leading to a mixture of side products. The primary competing pathways are intermolecular condensation and intramolecular cyclization.
Q2: What are the primary degradation or side-reaction pathways I should be aware of when using this compound with bases?
A: The term "degradation" is better framed as "unintended reactivity." The key pathways originating from the enolate intermediate are:
-
Intermolecular Condensation (Aldol or Claisen-Schmidt Type): This is the most common side reaction. If your reaction mixture contains an aldehyde (a Claisen-Schmidt condensation) or another ketone, the enolate of your title compound will act as a nucleophile and attack the carbonyl carbon of the other reactant.[1] Even in the absence of other carbonyl compounds, self-condensation can occur, leading to oligomers and polymeric material, often seen as an intractable tar.
-
Intramolecular Cyclization: The ortho-positioning of the acetyl and nitro groups creates a perfect storm for intramolecular reactions. While many cyclizations are reductive (requiring reduction of the nitro group to an amine first), base-mediated cyclizations can also occur.[2][3] The enolate can, under certain conditions, interact with the nitro group, potentially leading to the formation of heterocyclic ring systems like 2,1-benzisoxazoles through intermediates such as a hydroxylamine.[2] This is a "hidden" pathway that can consume your starting material without producing the desired product.
-
Potential for Friedländer Annulation: While the Friedländer synthesis of quinolines typically requires an ortho-aminoacetophenone, it is crucial to be aware of this pathway.[4][5][6] If your reaction conditions have any reducing potential (even from additives or impurities), the in-situ reduction of the nitro group to an amine, followed by a base-catalyzed condensation with another carbonyl compound, will lead to quinoline derivatives.[2][4]
Below is a diagram illustrating these competing pathways originating from the key enolate intermediate.
Q3: My protocol requires a base, but my starting material is always consumed before my primary reagent can react. How can I improve my reaction outcome?
A: This indicates that the rate of enolate formation and subsequent side reactions is much faster than your desired transformation. The solution is to control the kinetics of the reaction.
-
Temperature is Critical: Perform the reaction at low temperatures (e.g., 0 °C or below). This will decrease the rate of all reactions, but it will disproportionately slow down the often more chaotic side reactions. Many successful base-catalyzed condensations with nitroacetophenones are initiated at 0 °C.[1]
-
Slow Addition of Base: Instead of adding the base all at once, add it dropwise to the solution containing your ketone and the other reactant. This keeps the instantaneous concentration of the highly reactive enolate low, favoring the desired bimolecular reaction over self-condensation.
-
Choice of Base and Solvent: A very strong base like potassium tert-butoxide might generate the enolate almost instantly and quantitatively, which can be beneficial if the subsequent desired reaction is very fast. For slower reactions, a weaker base like potassium carbonate may provide more control. The solvent system can also influence reactivity.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation-related side reactions, especially if the colored enolate intermediate is long-lived.
Troubleshooting Guide
This table outlines common experimental issues and provides targeted solutions to guide your optimization process.
| Symptom Observed | Potential Root Cause | Recommended Action Plan & Rationale |
| Low or No Yield; Starting Material Consumed | The reaction has proceeded down an unexpected pathway, likely intramolecular cyclization or polymerization. | 1. Lower Temperature: Immediately reduce the reaction temperature to 0 °C or -10 °C to slow kinetics. 2. Analyze Byproducts: Use LC-MS or NMR on the crude mixture to identify major byproducts. This can confirm if cyclization or self-condensation is the dominant pathway. 3. Change Order of Addition: Add the base slowly to a mixture of the ketone and the electrophile. |
| Multiple Spots on TLC Plate; Difficult Purification | Multiple competing reactions are occurring at similar rates (e.g., desired reaction, self-condensation, reaction with impurities). | 1. Verify Reagent Purity: Ensure other reactants, especially aldehydes, are pure and free of acidic or oxidized impurities. 2. Use a Weaker Base: Switch from NaOH/KOH to a milder base like K₂CO₃ or an organic base (e.g., DBU) to modulate enolate formation. 3. Dilute Reaction Conditions: Running the reaction at a lower concentration can disfavor bimolecular side reactions like self-condensation. |
| Formation of Dark, Intractable Tar or Precipitate | Uncontrolled, rapid polymerization via self-condensation of the enolate. | 1. Drastically Reduce Temperature: Attempt the reaction at -20 °C or even -78 °C before adding the base. 2. Use a Hindered Base: A bulky base like Lithium diisopropylamide (LDA) may favor deprotonation without participating in subsequent steps. 3. Ensure Efficient Stirring: Poor mixing can create "hot spots" of high base concentration, initiating polymerization. |
| Reaction Stalls; Incomplete Conversion | The base may be consumed by an acidic impurity, or the enolate formed is not reactive enough under the current conditions for the desired transformation. | 1. Check pKa Values: Ensure the chosen base is strong enough to deprotonate the ketone efficiently. 2. Dry Solvents/Reagents: Water can quench the enolate and interfere with the reaction. Ensure all reagents and solvents are anhydrous. 3. Increase Temperature (Gradually): If the reaction is clean but stalled at low temperature, slowly warm the mixture to a point where the desired reaction proceeds without triggering side reactions. |
Reference Protocol: Controlled Claisen-Schmidt Condensation
To illustrate how to manage the reactivity of ortho-nitroacetophenones, we provide a well-established protocol for a Claisen-Schmidt condensation. This procedure highlights the critical importance of temperature control and reagent addition.[1]
Objective: Synthesize (E)-1-(4-Bromo-5-fluoro-2-nitro-phenyl)-3-(aryl)-prop-2-en-1-one.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone and 1.0 equivalent of the desired aromatic aldehyde in methanol.
-
Temperature Control: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates at 0 °C.
-
Base Preparation: In a separate container, prepare a solution of 1.0 equivalent of sodium hydroxide (NaOH) in a small amount of water.
-
Initiation: Using a dropping funnel or syringe, add the NaOH solution dropwise to the vigorously stirred, cold methanolic solution over 10-15 minutes. A color change should be observed.
-
Reaction: Maintain the reaction temperature at 0 °C and continue to stir vigorously for 1 hour. The product will often precipitate as a solid during this time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
-
Workup: Once the reaction is complete, filter the reaction mixture to collect the precipitated solid.
-
Purification: Wash the collected solid with cold water (2 x 15 mL) to remove any remaining NaOH and then with a small amount of cold methanol to remove unreacted aldehyde. Dry the product under vacuum.
This controlled procedure minimizes side reactions by keeping the enolate concentration low and by leveraging the lower temperature to control reaction rates, ensuring a higher yield of the desired chalcone product.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. Synthesis of substituted quinoline from acetophenone (101), substituted.... [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
PubChem. p-Nitroacetophenone | C8H7NO3 | CID 7487. [Link]
-
PubChem. 2'-Nitroacetophenone | C8H7NO3 | CID 11346. [Link]
-
MDPI. Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. [Link]
-
PMC (PubMed Central). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
Navigating the Complexities of Grignard Reactions with Nitro-Substituted Phenyl Ketones: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for a particularly challenging yet crucial transformation: the Grignard reaction with nitro-substituted phenyl ketones. As a Senior Application Scientist, I understand that the inherent reactivity of the nitro group often leads to a host of side reactions and diminished yields, complicating synthetic pathways. This document moves beyond standard protocols to explain the underlying chemical principles and offer field-tested solutions to common experimental hurdles.
Understanding the Core Conflict: The Grignard Reagent and the Nitro Group
The primary challenge in this reaction is the high reactivity of the Grignard reagent, a potent nucleophile and a strong base, towards the nitro group, which is a powerful electron-withdrawing group and susceptible to reduction. This often leads to a complex mixture of products and a low yield of the desired tertiary alcohol.
The interaction between a Grignard reagent and a nitroarene is not a simple one. The reaction can proceed through a single-electron transfer (SET) mechanism.[1][2] This process involves the transfer of an electron from the Grignard reagent to the nitroarene, forming a radical anion and a radical cation. These reactive intermediates can then undergo a variety of subsequent reactions, leading to undesired byproducts.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: My reaction is giving a very low yield of the desired tertiary alcohol. What are the likely causes and how can I improve it?
A1: Low yields are the most common problem and can stem from several factors:
-
Side Reactions with the Nitro Group: The Grignard reagent can directly attack the nitro group. This can lead to a variety of reduction products, including nitroso, azoxy, and azo compounds. Conjugate addition of the Grignard reagent to the nitro-activated aromatic ring is also a known side reaction.[3]
-
Enolization of the Ketone: If the ketone has alpha-protons, the Grignard reagent can act as a base, deprotonating the alpha-carbon to form an enolate.[4] This consumes the Grignard reagent and the starting ketone, reducing the yield of the desired alcohol.
-
Steric Hindrance: Significant steric hindrance around the ketone's carbonyl group can slow down the desired nucleophilic attack, allowing side reactions to become more prominent.[5]
Solutions:
-
Lowering the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can significantly improve chemoselectivity. The activation energy for the desired nucleophilic attack on the carbonyl is often lower than that of the side reactions with the nitro group.
-
Inverse Addition: Instead of adding the Grignard reagent to the ketone solution, try adding the ketone solution slowly to the Grignard reagent. This maintains a low concentration of the ketone, which can sometimes suppress side reactions.
-
Use of Additives: The addition of certain salts, like cerium(III) chloride (CeCl₃), can enhance the nucleophilicity of the Grignard reagent towards the carbonyl group while reducing its basicity. This is known as the Luche reduction conditions, although it's more commonly associated with reductions, the principle of enhancing carbonyl reactivity is applicable.
Q2: I'm observing a complex mixture of byproducts in my reaction. How can I identify and minimize them?
A2: The formation of multiple byproducts is a clear indication of competing reaction pathways.
Common Byproducts and Their Origins:
| Byproduct Type | Probable Cause |
| Nitro-group reduction products (nitroso, azoxy, azo) | Direct reaction of the Grignard reagent with the nitro group. |
| Conjugate addition products | Nucleophilic attack of the Grignard reagent on the aromatic ring.[1][3] |
| Recovered starting ketone | Enolization of the ketone by the Grignard reagent acting as a base.[4] |
| Wurtz coupling products (R-R) | Coupling of the Grignard reagent with any unreacted alkyl halide.[4] |
Strategies for Minimization:
-
Thorough Purification of Reagents: Ensure your Grignard reagent is free of excess magnesium and alkyl halide. Use freshly prepared or titrated Grignard reagents.
-
Strictly Anhydrous Conditions: Grignard reagents react with water.[4] Ensure all glassware is oven-dried and solvents are rigorously dried.
-
Consider Alternative Organometallic Reagents: Organolithium reagents are generally more reactive and less chemoselective than Grignard reagents. However, organozinc reagents or organocuprates are often milder and may offer better selectivity for the carbonyl group in the presence of a nitro group.[6]
Q3: The reaction is not initiating, or it is very sluggish. What should I do?
A3: Sluggish or non-starting reactions can be frustrating. Here are some troubleshooting steps:
-
Activation of Magnesium: The magnesium metal used to prepare the Grignard reagent may have an oxide layer that prevents the reaction from starting. Try activating the magnesium by crushing it under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents, as it can better solvate the organomagnesium species.
-
Purity of the Starting Materials: Ensure your nitro-substituted phenyl ketone is pure and free from acidic impurities that could quench the Grignard reagent.
Key Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with a Nitro-Substituted Phenyl Ketone at Low Temperature
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the dropping funnel, place a solution of the nitro-substituted phenyl ketone in anhydrous THF.
-
Grignard Reagent: In the reaction flask, place the freshly prepared or titrated Grignard reagent in THF.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition: Add the ketone solution dropwise to the stirred Grignard reagent solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Challenges and Solutions
A clear understanding of the competing reaction pathways is crucial for effective troubleshooting.
Caption: Competing reaction pathways in the Grignard reaction with nitro-ketones and key troubleshooting strategies.
Alternative Strategies: When Grignard Reagents Fail
If you consistently encounter difficulties with Grignard reagents, it may be prudent to consider alternative synthetic routes.
Using Protecting Groups
While there is no direct and simple protecting group for a nitro group, an alternative approach is to reconsider the synthetic sequence.[6] If possible, introduce the nitro group at a later stage in the synthesis after the Grignard reaction has been performed.
For the ketone, protection as an acetal or ketal is a standard and effective strategy.[7]
Caption: A typical workflow utilizing a protecting group for the ketone functionality.
Exploring Milder Organometallic Reagents
As mentioned earlier, other organometallic reagents can offer improved chemoselectivity.
| Reagent Type | Key Characteristics |
| Organozinc Reagents | Less basic and more tolerant of functional groups than Grignard reagents. |
| Organocuprates (Gilman Reagents) | Known for their soft nucleophilicity, often favoring 1,4-addition to α,β-unsaturated ketones, but can be useful for simple ketones as well. |
| Organocerium Reagents (Generated in situ) | Highly oxophilic, showing excellent selectivity for carbonyl addition over other functional groups. |
Conclusion
Successfully performing a Grignard reaction on a nitro-substituted phenyl ketone is a significant challenge that requires a deep understanding of the competing reaction pathways and a meticulous experimental approach. By carefully controlling reaction conditions, considering alternative reagents, and employing strategic troubleshooting, you can significantly improve the outcome of this transformation. This guide provides a starting point for navigating these complexities, and we encourage you to consult the cited literature for further details.
References
-
Bartoli, G., et al. (1981). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (5), pp.692-696. [Link]
-
Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Wang, Z., et al. (2018). Highly Chemoselective Stoichiometric Alkylation of Ketones with Grignard Reagent Derived Zinc(II) Ate Complexes. Organic Letters, 20(16), pp.4954-4958. [Link]
-
Bartoli, G., et al. (1979). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 1, pp.692-696. [Link]
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
Reddit. (2024). Protection group for Nitro group. r/OrganicChemistry. [Link]
-
Makosza, M., & Wojciechowski, K. (2001). Does Nucleophilic Substitution in Nitroarenes Proceed via Single Electron Transfer (SET)? Chemical Reviews, 101(10), pp.3045-3066. [Link]
-
SlideShare. (n.d.). Chemoselectivity and Regioselectivity.pdf. [Link]
-
Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
Sources
- 1. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting the Isolation of 4-Bromo-5-fluoro-2-nitroacetophenone
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with the synthesis and purification of 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone (CAS 1805555-80-9)[1].
Synthesizing this highly substituted acetophenone—typically via the electrophilic aromatic nitration of 4-bromo-3-fluoroacetophenone—presents significant regioselectivity challenges. Below, we provide field-proven, mechanistically grounded solutions to isolate your target compound with high isomeric purity.
Q1: Why do I get multiple regioisomers during the nitration of 4-bromo-3-fluoroacetophenone, and what are they?
The Causality of Regioisomer Formation:
When subjecting 4-bromo-3-fluoroacetophenone to standard nitrating conditions (
-
The Desired Pathway (C6 Nitration): Fluorine is highly electronegative, but it possesses a powerful mesomeric (+M) effect due to the excellent orbital overlap between its 2p orbital and the aromatic carbon's 2p orbital[2][3]. This +M effect outweighs its inductive (-I) deactivation, making fluorine a strong para-director. Nitration para to the fluorine atom yields the desired 4-bromo-5-fluoro-2-nitroacetophenone .
-
The Impurity Pathway (C5 Nitration): Bromine is a weaker ortho/para director, and the acetyl group is a meta director. Both of these substituents synergistically direct the incoming nitronium ion (
) to the C5 position. This yields the major regioisomer impurity: 4-bromo-5-fluoro-3-nitroacetophenone .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Electrophilic aromatic substitution pathways governed by halogen directing effects.
Q2: How can I quickly distinguish the desired product from the regioisomer in my crude NMR?
Do not rely solely on HPLC retention times without structural validation. You can easily quantify the regioisomer ratio in your crude mixture using
Table 1: Diagnostic
| Compound | Aromatic Protons | Splitting Pattern & Causality |
| Desired (2-Nitro) | H-3: ~8.2 ppm H-6: ~7.4 ppm | Singlets/Doublets: H-3 and H-6 are para to each other (no ortho H-H coupling). H-6 will show a distinct ortho coupling to Fluorine ( |
| Impurity (3-Nitro) | H-2: ~8.0 ppm H-6: ~7.6 ppm | Meta Coupling: H-2 and H-6 are meta to each other, exhibiting a small meta H-H coupling ( |
Q3: Column chromatography is too expensive for scale-up. What is the best chemical method to remove the 3-nitro regioisomer?
The Solution: Selective Bisulfite Derivatization
-
The Causality: In your desired product (2-nitro), the bulky nitro group is situated directly ortho to the acetyl group. This severe steric hindrance twists the carbonyl out of the aromatic plane, completely blocking nucleophilic attack[5]. Conversely, the 3-nitro impurity has an unhindered acetyl group.
-
The Mechanism: When the crude mixture is treated with saturated sodium bisulfite (
), only the unhindered 3-nitro impurity can form a water-soluble -hydroxy sulfonate adduct[6]. The hindered 2-nitro product remains unreacted in the organic phase.
Workflow for the selective removal of unhindered regioisomers via bisulfite adduct formation.
Step-by-Step Protocol: Bisulfite Wash
-
Dissolution: Dissolve the crude nitration mixture in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) at a concentration of ~10 mL/g.
-
Reagent Preparation: Prepare a fresh, saturated aqueous solution of Sodium Bisulfite (
, ~30-40% w/w). -
Biphasic Reaction: Add 3 volumes of the saturated
solution to the organic layer. Stir vigorously at room temperature for 3 to 4 hours. Note: Vigorous stirring is critical to maximize interfacial surface area for the adduct formation. -
Phase Separation: Transfer the mixture to a separatory funnel. The 3-nitro adduct will either dissolve into the aqueous layer or form a white precipitate at the interface.
-
Isolation: Drain the aqueous layer (and filter off any interfacial precipitate). Wash the retained organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the isomerically enriched 4-bromo-5-fluoro-2-nitroacetophenone.
Q4: How do I perform a final polishing of the isolated product?
If trace impurities remain after the bisulfite wash, a targeted recrystallization will polish the final batch. The differential dipole moments between the ortho-nitro and meta-nitro configurations result in distinct crystal packing energies.
Step-by-Step Protocol: Isopropanol (IPA) Recrystallization
-
Suspension: Suspend the enriched solid in 3-5 volumes of Isopropanol (IPA).
-
Heating: Heat the suspension to 75-80 °C under reflux until complete dissolution is achieved.
-
Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C per hour. Causality: Slow cooling prevents the kinetic trapping of trace impurities within the crystal lattice.
-
Aging & Filtration: Once at room temperature, chill the slurry in an ice bath (0-5 °C) for 2 hours. Filter the crystalline solid via vacuum filtration and wash the filter cake with a minimal amount of ice-cold IPA.
-
Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.
References
-
Wikipedia. "Electrophilic aromatic directing groups". Available at:[Link]
-
Master Organic Chemistry. "Why are halogens ortho- para- directors?". Available at:[Link]
- Google Patents. "JP3318919B2 - Liquid polymerization inhibitor composition" (Discusses the Ortho Effect in acetophenones).
-
Quora. "Why do small methyl ketones react with sodium bisulfite to give white precipitate?". Available at:[Link]
Sources
- 1. 1020717-99-0|4-Bromo-5-fluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. JP3318919B2 - Liquid polymerization inhibitor composition - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimal Storage of Halogenated Nitro Compounds
Welcome to the Technical Support Center for the handling and storage of halogenated nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and often sensitive molecules. The presence of both electron-withdrawing nitro groups and halogens on the same scaffold imparts distinct reactivity, which necessitates careful consideration of storage conditions to ensure compound integrity, experimental reproducibility, and laboratory safety.
This document moves beyond simple temperature recommendations to explain the underlying chemical principles. By understanding the "why" behind the protocols, you can make more informed decisions in your own laboratory setting.
Section 1: Foundational Principles of Stability
Halogenated nitro compounds are susceptible to several degradation pathways. The primary drivers of instability are their inherent electronic properties. The nitro group is strongly electron-withdrawing, which can activate the aromatic ring or alkyl chain to which it is attached.[1][2] This electronic pull, combined with the presence of a halogen (another electronegative group), creates a molecule that can be sensitive to heat, light, and chemical environments.
Key degradation pathways include:
-
Thermal Decomposition: Many nitroaromatic compounds can decompose upon heating.[3][4][5] The energy input can lead to the cleavage of the C-NO2 bond, which can initiate a runaway reaction in some cases, particularly with polynitrated compounds.[4] The presence of ortho-substituents can sometimes introduce unique, lower-energy decomposition pathways.[3][5]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.[6][7] This can lead to the formation of nitrosocompounds, phenols, and other byproducts, altering the purity and reactivity of your sample.[7] The rate of degradation can be influenced by the solvent used.[6]
-
Hydrolysis: The electron-withdrawing nature of the nitro group can make the halogen atom more susceptible to nucleophilic substitution, including hydrolysis.[8][9] This is particularly true for halogenated aliphatic compounds and aryl halides with activating nitro groups in the ortho or para positions.[9][10] This reaction replaces the halogen with a hydroxyl group, fundamentally changing the molecule. While often slow at room temperature, the rate can be increased by heat or the presence of bases.[9]
-
Chemical Incompatibility: These compounds can react hazardously with a range of other chemicals. It is crucial to avoid storage with strong bases, amines, oxidizing agents, and reducing agents.[11] Contact with incompatible materials can catalyze decomposition or lead to dangerous reactions.[12] For instance, nitromethane can become shock-sensitive if contaminated with amines, acids, or bases.[11]
Section 2: General Storage Guidelines
Given the sensitivities outlined above, a multi-faceted approach to storage is required. The optimal temperature is a critical component, but it must be combined with other best practices. Always consult the Safety Data Sheet (SDS) for your specific compound as the primary source of information.[13]
| Compound Class | Recommended Storage Temperature | Key Considerations |
| Mononitro-Halogenated Aromatics (e.g., 1-Chloro-4-nitrobenzene) | Cool, dry place (Room Temperature, ~15-25°C) | Protect from light. Store in a well-ventilated area away from heat sources.[14] |
| Polynitro-Halogenated Aromatics (e.g., 2-Chloro-1,3,5-trinitrobenzene) | Refrigerated (2-8°C) | Highly sensitive. Potential for thermal and shock sensitivity increases with nitration. Store away from combustible materials. |
| Halogenated Nitroalkanes (e.g., 1-Bromo-1-nitroethane) | Refrigerated (2-8°C) | Often more susceptible to hydrolysis and thermal decomposition than aromatic counterparts. Store in a tightly sealed container.[15] |
| Complex/Sensitive Derivatives (e.g., compounds with additional functional groups) | Follow specific supplier/SDS recommendation (often 2-8°C or -20°C) | Stability is highly dependent on the overall molecular structure. When in doubt, colder storage is generally safer. |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter, providing both a diagnosis and a recommended course of action.
Question: My solid halogenated nitro compound, which is normally a pale yellow, has developed dark yellow or brown patches. What happened, and is it still usable?
-
Probable Cause: This discoloration is a common sign of degradation, likely due to a combination of light exposure (photodecomposition) and/or slow thermal decomposition at ambient temperature. The colored byproducts are often nitroso or phenolic compounds.
-
Recommended Action: The compound's purity is compromised. For non-critical applications, you might proceed with caution. However, for quantitative studies, synthesis where stoichiometry is key, or in drug development, the compound should be considered suspect. It is highly recommended to either purify the material (e.g., by recrystallization) and confirm its identity and purity via analytical methods (NMR, LC-MS) or discard it according to your institution's hazardous waste protocols.[11]
Question: I've stored my halogenated nitroalkane in the refrigerator, but my recent experiments are giving inconsistent results. The compound is a liquid and shows no visible change. What could be the issue?
-
Probable Cause: Even without visible change, slow degradation can occur. The most likely culprit for a refrigerated liquid is hydrolysis, especially if the container has been opened multiple times, introducing atmospheric moisture. The resulting alcohol impurity can interfere with reactions. Another possibility is slow decomposition catalyzed by trace impurities on the container surface.
-
Recommended Action:
-
Analytical Check: Run a purity check using a suitable method like Gas Chromatography (GC) or NMR spectroscopy. Compare the results to the certificate of analysis or a spectrum from a fresh sample.
-
Solvent Check: Ensure the solvent you are using for your reaction is anhydrous, as this can be a source of water for hydrolysis.
-
Storage Practice: When storing sensitive liquids, consider using a desiccator cabinet within the refrigerator or flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing.[16]
-
Question: I noticed some pressure buildup when I opened a bottle of a nitro-containing compound that has been stored for a while. Is this dangerous?
-
Probable Cause: Yes, this can be very dangerous. Pressure buildup indicates that the compound is decomposing and generating gaseous byproducts (e.g., NOx, CO, CO2).[17] This is a significant red flag for thermal instability and indicates the potential for a runaway reaction.
-
Recommended Action: Treat this as a serious safety incident. Do not attempt to use the compound. If you can do so safely, place the container in secondary containment and move it to an isolated, well-ventilated area like a chemical fume hood. Contact your institution's Environmental Health & Safety (EHS) department immediately for guidance on emergency disposal.[13]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is "cool and dark" so frequently recommended?
"Cool" addresses the risk of thermal decomposition.[18] Every 10°C increase in temperature can roughly double the rate of many chemical reactions, including degradation pathways. "Dark" mitigates photochemical degradation, as many nitroaromatic compounds absorb UV light, which provides the energy to initiate decomposition reactions.[14]
Q2: Is it always better to store these compounds at -20°C?
Not necessarily. While colder temperatures slow most degradation pathways, for some compounds, very low temperatures can cause them to solidify or precipitate from a solution. This can lead to issues with sample homogeneity upon thawing. Always follow the manufacturer's recommendation. If no specific temperature is given, refrigerated (2-8°C) is a safe default for sensitive compounds.
Q3: How should I handle the disposal of degraded halogenated nitro compounds?
Never dispose of these chemicals down the drain or in the regular trash.[11] They must be treated as hazardous waste. Collect the degraded material in a clearly labeled, sealed container and follow your institution's procedures for chemical waste pickup.[11]
Q4: Can I store halogenated nitro compounds in a standard laboratory refrigerator?
You can, provided it is a refrigerator designed for chemical storage. Never store chemicals in domestic or personal refrigerators where food is kept.[13] For compounds that are also flammable, they must be stored in a refrigerator specifically rated as "explosion-proof" or "flammable storage" to prevent sparks from igniting vapors.[13][19]
Section 5: Visualizations & Protocols
Logical Workflow: Assessing Compound Integrity
This diagram outlines the decision-making process when you suspect a halogenated nitro compound may have degraded.
Caption: Decision tree for assessing the integrity of a stored halogenated nitro compound.
Experimental Protocol: Preparation and Stability Check of a Stock Solution
This protocol describes a method for preparing a stock solution and assessing its short-term stability.
Objective: To prepare a 10 mM stock solution of 1-chloro-4-nitrobenzene in acetonitrile and evaluate its stability at room temperature over 48 hours.
Materials:
-
1-chloro-4-nitrobenzene (solid)
-
HPLC-grade acetonitrile (ACN)
-
Volumetric flask (10 mL, Class A)
-
Analytical balance
-
Amber HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation (Time = 0):
-
Calculate the mass of 1-chloro-4-nitrobenzene needed for 10 mL of a 10 mM solution (Molar Mass = 157.56 g/mol ; required mass = 15.76 mg).
-
Accurately weigh the solid on an analytical balance and record the exact mass.
-
Carefully transfer the solid to the 10 mL volumetric flask.
-
Add approximately 5 mL of ACN and swirl gently to dissolve the solid completely.
-
Once dissolved, add ACN to the calibration mark. Cap the flask and invert 10-15 times to ensure homogeneity.
-
This is your T=0 stock solution .
-
-
Initial Analysis (Time = 0):
-
Immediately transfer an aliquot of the stock solution into an amber HPLC vial.
-
Analyze the sample via HPLC. A typical method would be an isocratic elution with 60:40 ACN:Water on a C18 column, with UV detection at 254 nm.
-
Record the peak area and retention time of the main compound peak. This is your baseline purity.
-
-
Storage and Subsequent Analysis:
-
Store the stock solution on the benchtop, protected from direct sunlight, at ambient temperature.
-
At T=24 hours and T=48 hours , take another aliquot from the stock solution.
-
Analyze each sample using the exact same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak areas of the main compound at T=24 and T=48 to the T=0 sample. A decrease in the main peak area suggests degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percent purity at each time point relative to the total peak area. A significant change (e.g., >2%) indicates instability under these storage conditions.
-
References
-
Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
-
Chemical Storage. (2021, January 5). Environmental Health and Safety, University of Colorado Anschutz Medical Campus. Retrieved from [Link]
- Bhatkhande, D. S., Pangarkar, V. G., & Beenackers, A. A. C. M. (2004). Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. Chemical Engineering Journal, 102(3), 283-290.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Retrieved from [Link]
-
Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. (n.d.). asecos. Retrieved from [Link]
-
Examples of Incompatible Chemicals. (n.d.). University of St. Andrews. Retrieved from [Link]
- Al-kandari, H., Al-kharafi, F., & Al-awadi, N. (2010). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: effect by solvent and structure. E-Journal of Chemistry, 7(S1), S295-S302.
-
Incompatible Chemicals. (n.d.). Mallinckrodt Specialty Chemicals Co. Retrieved from [Link]
-
Incompatible Chemicals. (n.d.). University of Florida. Retrieved from [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Environmental Microbiology Reports, 11(5), 626-643.
- Bursack, K. F., Moltzan, H. J., & Johnston, E. L. (1968). U.S. Patent No. 3,413,341. Washington, DC: U.S.
-
Deluca, P., & Mertz, A. (1970). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Defense Technical Information Center. Retrieved from [Link]
-
Safety Data Sheet for Nitrobenzene. (2024). DC Fine Chemicals. Retrieved from [Link]
-
Highly Reactive Chemicals: Minimising Risks. (2024, October 29). Safety Storage Systems. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Hydrolysis of Halogenoalkanes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Appendix K - Incompatible Chemicals. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]
- Wang, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 73.
-
Hydrolysis of Halogenoalkanes. (n.d.). Perlego. Retrieved from [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison - Environment, Health & Safety. Retrieved from [Link]
- Yang, N., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Physical Chemistry Chemical Physics, 26(18), 1-12.
-
Safety Data Sheet for Nitro-22 +S. (2020, September 25). Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University - Department of Chemistry. Retrieved from [Link]
-
Nitro Compounds. (2020, March 29). Retrieved from [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Chemical Incompatibility Chart. (n.d.). Princeton University - Environmental Health and Safety. Retrieved from [Link]
-
Nitro compound. (n.d.). In Wikipedia. Retrieved from [Link]
- Reddy, K. S. K., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(6), 10173–10179.
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T - Department of Chemistry. Retrieved from [Link]
-
Standard Operating Procedure for Nitromethane. (n.d.). Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 10. web.mst.edu [web.mst.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00860J [pubs.rsc.org]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. Highly Reactive Chemicals: Minimising Risks | Safety Storage [safetystoragesystems.co.uk]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone . It is designed for researchers requiring rigorous structural verification and impurity profiling.[1]
Executive Summary & Structural Context
Compound: 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone CAS: 1805555-80-9 Molecular Formula: C8H5BrFNO3 Significance: This fluorinated nitroacetophenone is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets). The specific regiochemistry—particularly the positioning of the fluorine and nitro groups—is pivotal for structure-activity relationships (SAR) in downstream pharmaceutical candidates.[1]
Structural Logic & Coupling Network
The molecule features a tetrasubstituted benzene ring.[1] The remaining protons are located at the 3 and 6 positions, which are para to each other.[1] This substitution pattern dictates a unique spectral signature characterized by Fluorine-Proton (
Figure 1: Structural assignment and coupling network. Note that H3 and H6 are para-situated, eliminating significant H-H coupling.
Experimental Protocol
To ensure reproducibility and accurate integration, the following protocol is recommended. This workflow minimizes solvent peaks and maximizes resolution of the fluorine splitting.[1]
Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (
) is the standard baseline.[1]-
Alternative: DMSO-
is required if the sample contains polar impurities or for solubility reasons, though it will shift aromatic peaks downfield by ~0.1–0.3 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1):
3.0 seconds. (Critical for accurate integration of the isolated aromatic protons vs. the methyl singlet). -
Scans (NS): 16–64 (depending on concentration).[1]
-
Temperature: 298 K (
).
Spectral Analysis & Assignment
The spectrum is defined by three distinct signal regions. The absence of vicinal proton coupling (
Quantitative Data Table ( )
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Origin |
| H-3 (Aromatic) | 8.40 – 8.55 | Doublet (d) | 1H | Deshielded: Sandwich effect between Nitro (ortho) and Bromo (ortho). Split by meta-Fluorine. | |
| H-6 (Aromatic) | 7.15 – 7.30 | Doublet (d) | 1H | Shielded: Ortho-Fluorine effect shields this position relative to H3.[1] Split by ortho-Fluorine.[1] | |
| Methyl (-COCH3) | 2.55 – 2.65 | Singlet (s) | 3H | - | Characteristic acetophenone methyl; slightly downfield due to ortho-nitro group. |
Detailed Interpretation
-
The H-3 Proton (Most Deshielded): This proton resides between the strongly electron-withdrawing nitro group and the bromine atom.[1] The nitro group's anisotropy and inductive effect drive this signal significantly downfield (>8.0 ppm).[1] It appears as a doublet due to long-range coupling with the fluorine at position 5 (
).[1] -
The H-6 Proton (Upfield Aromatic): Located ortho to the fluorine atom.[1] While the acetyl group is withdrawing, the ortho-fluorine effect typically exerts a shielding influence on the chemical shift of the adjacent proton, moving it upfield relative to H-3. The coupling here is a larger doublet (
), reflecting the closer proximity to the fluorine nucleus.[1] -
The Methyl Singlet: A sharp singlet typical of methyl ketones.[1] Lack of splitting confirms no protons are on the alpha-carbon (which is part of the ring).[1]
Comparative Diagnostics: Product vs. Alternatives
This section compares the target molecule against potential regioisomers and solvent variations, providing a "self-validating" check for researchers.
A. Regioisomer Differentiation (The "Alternative" Scenarios)
In synthesis, nitration or bromination can yield isomers.[1] Distinguishing the 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (Target) from the 1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone (Hypothetical Isomer) is critical.
| Feature | Target Compound (Para H's) | Ortho-Isomer Alternative (Adjacent H's) |
| Coupling Pattern | Two Doublets ( | Doublet of Doublets or AB System |
| H-H Coupling | ||
| Visual Result | Clean signals split only by F. | Complex multiplet patterns due to H-H interaction.[1] |
Validation Check: If you observe a coupling constant of ~8 Hz between the two aromatic protons (verified by COSY), you have synthesized the wrong isomer. The target molecule must show no H-H coupling.[1]
B. Solvent Comparison (CDCl3 vs. DMSO-d6)
Researchers often switch solvents for solubility.[1]
-
CDCl3: Provides sharper resolution of the fine
coupling.[1] Recommended for structural characterization.[1][2][3] -
DMSO-d6: Causes a global downfield shift.[1]
C. Workflow Diagram for Purity Verification
Figure 2: Logic flow for validating the regiochemistry of the product.
References
-
ChemicalBook. (n.d.).[1] 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone Spectral Data. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. Retrieved from
-
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.[1] Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shift additivity rules).
Sources
High-Resolution LC-MS/MS Structural Elucidation Guide: Orbitrap HCD vs. Q-TOF CID for Halogenated Nitroaromatics
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Benchmark Compound: 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone (Formula: C8H5BrFNO3)
Executive Summary
The structural elucidation of highly functionalized pharmaceutical intermediates requires analytical platforms capable of resolving complex isotopic patterns and capturing transient fragmentation pathways. This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —using the halogenated nitroaromatic compound C8H5BrFNO3 (2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone) as a benchmark. By analyzing the causality behind its specific LC-MS fragmentation patterns, this guide provides a self-validating framework for optimizing MS/MS workflows in drug development.
The Benchmark: Analytical Challenges of C8H5BrFNO3
C8H5BrFNO3 (Exact Mass: 260.9437 Da for ⁷⁹Br) presents a unique trifecta of analytical challenges:
-
Isotopic Complexity: The presence of Bromine yields a distinct 1:1 isotopic doublet (M and M+2) separated by exactly 1.997 Da.
-
Electronegativity & Ionization: The fluoro and nitro groups strongly withdraw electron density. Rather than protonating in positive mode, the molecule is highly amenable to negative electrospray ionization (ESI-), undergoing non-dissociative electron capture to form the radical anion[M]•⁻ at m/z 260.9437, or deprotonation at the acidic α-carbon to form [M-H]⁻ at m/z 259.9359 1.
-
Labile Moieties: The α-bromo ketone undergoes facile cleavage, requiring precise modulation of collision energies to prevent the complete obliteration of the precursor ion before diagnostic fragments are detected.
Platform Comparison: Orbitrap vs. Q-TOF
When evaluating HRMS platforms for small molecule characterization, the choice fundamentally alters the fragmentation environment and data acquisition strategy 2.
-
Thermo Q Exactive (Orbitrap): Utilizes Higher-energy Collisional Dissociation (HCD) in a multipole collision cell. The Orbitrap provides unparalleled resolving power (up to 280,000 FWHM), which is critical for resolving fine isotopic structures and identifying exact elemental compositions of fragments with sub-ppm mass accuracy 3.
-
Agilent 6546 (Q-TOF): Utilizes Collision-Induced Dissociation (CID). It offers extremely fast scan rates (up to 50 Hz), making it superior for coupling with ultra-fast UHPLC gradients where peak widths are narrow (<3 seconds). Q-TOF CID spectra are highly reproducible and align seamlessly with legacy tandem MS libraries 4.
Quantitative Data Comparison
| Performance Metric | Thermo Q Exactive (Orbitrap) | Agilent 6546 (Q-TOF) | Analytical Impact for C8H5BrFNO3 |
| Mass Resolution (FWHM) | Up to 280,000 (at m/z 200) | ~60,000 (at m/z 200) | Orbitrap cleanly resolves the ⁷⁹Br/⁸¹Br isotopic fine structure from matrix interferences. |
| Mass Accuracy | < 1 ppm (with internal lock mass) | < 2 ppm | Both provide confident elemental composition for the m/z 168.0097 fragment. |
| Acquisition Speed | Up to 12 Hz | Up to 50 Hz | Q-TOF ensures >15 data points across narrow UHPLC peaks for accurate quantitation. |
| Fragmentation Method | HCD (Stepped NCE: 20, 40, 60) | CID (Fixed eV: 10, 20, 40) | HCD provides richer low-mass fragments (e.g., m/z 140.0148) due to lack of low-mass cut-off. |
Mechanistic Fragmentation Pathways (Causality)
Understanding why C8H5BrFNO3 fragments the way it does is essential for method optimization. Upon activation (HCD or CID) of the [M]•⁻ radical anion, three primary energy-dependent pathways emerge:
-
Pathway A (Homolytic Cleavage - Low CE): The weakest bond in the molecule is the C-Br bond. Low collision energies trigger the immediate loss of a bromine radical (Br•, -78.9183 Da), yielding an intense fragment at m/z 182.0254 ([C8H5FNO3]⁻).
-
Pathway B (Inductive Alpha-Cleavage - Medium CE): Medium collision energies induce the cleavage of the α-carbon bond, losing the -CH2Br group (-92.9339 Da) to form a highly stabilized acyl anion at m/z 168.0097 ([C7H3FNO3]⁻). This ion subsequently undergoes decarbonylation (-CO, -27.9949 Da) to form m/z 140.0148.
-
Pathway C (Nitro Group Reduction/Loss - High CE): High collision energies are required to break the strong aromatic C-N bond, leading to the characteristic loss of NO2 (-46.0055 Da), a hallmark of nitroaromatic fragmentation, yielding m/z 214.9382.
Caption: Fragmentation pathway of C8H5BrFNO3 detailing homolytic and inductive cleavage mechanisms. (Max Width: 760px)
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following step-by-step methodology is designed as a self-validating system. The use of stepped collision energies ensures that both labile (C-Br) and stable (C-NO2) bonds are captured in a single injection.
Step 1: Sample Preparation
-
Causality: Methanol ensures complete solubilization of the halogenated aromatic ring, while the 50% aqueous dilution matches the initial LC gradient conditions to prevent peak distortion (solvent effect).
-
Action: Dissolve 1.0 mg of C8H5BrFNO3 standard in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile.
Step 2: UHPLC Separation
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: MS/MS Tuning & Acquisition
-
Orbitrap (HCD) Parameters:
-
Set ESI to negative mode. Spray voltage: 2.5 kV. Capillary temperature: 320°C.
-
Acquire Full MS at 70,000 resolution.
-
Trigger Data-Dependent MS2 (ddMS2) at 17,500 resolution using a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 .
-
-
Q-TOF (CID) Parameters:
-
Set ESI to negative mode. Capillary voltage: 3.0 kV. Gas temperature: 300°C.
-
Acquire MS1 at 5 spectra/s.
-
Trigger Auto MS/MS at 5 spectra/s with fixed collision energies of 10, 20, and 40 eV .
-
Caption: End-to-end LC-MS/MS workflow comparing Orbitrap and Q-TOF acquisition strategies. (Max Width: 760px)
Conclusion & Recommendations
For the structural elucidation of halogenated nitroaromatics like C8H5BrFNO3, both platforms offer distinct advantages.
-
Choose the Orbitrap when your primary goal is ab initio structural elucidation of unknown impurities. Its ultra-high resolution (280,000) is indispensable for distinguishing the ⁷⁹Br/⁸¹Br isotopic fine structure from isobaric background matrix ions.
-
Choose the Q-TOF when your workflow demands high-throughput screening of complex biological matrices, where its 50 Hz scan rate guarantees sufficient data points across ultra-narrow UHPLC peaks without sacrificing mass accuracy.
References
- Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher Scientific White Papers.
- Kind, T., & Fiehn, O. (2010). "Advances in structure elucidation of small molecules using mass spectrometry." PMC - NIH.
- Karst, U., et al. "LC-Electron capture APCI-MS for the determination of nitroaromatic compouds." ResearchGate.
- Hogenboom, A.C., et al. (2009). "Accurate Mass Screening and Identification of Emerging Contaminants... by Liquid Chromatography–Hybrid Linear Ion Trap Orbitrap Mass Spectrometry." ResearchGate.
Sources
FTIR absorption peaks for nitro and ketone groups in acetophenones
FTIR Analysis of Nitroacetophenones: A Comparative Guide on Spectral Interpretation and Sampling Techniques
Introduction In the synthesis and characterization of active pharmaceutical ingredients (APIs), distinguishing between closely related structural analogs is a critical analytical hurdle. Nitroacetophenones—key intermediates in drug development—present a unique spectroscopic profile due to the electronic interplay between the ketone and nitro functional groups. This guide provides an in-depth mechanistic analysis of their Fourier Transform Infrared (FTIR) absorption peaks and objectively compares the performance of two dominant sampling techniques: Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission.
The Mechanistic Basis of FTIR Absorption in Nitroacetophenones
To accurately interpret the FTIR spectrum of a nitroacetophenone derivative, one must understand the causality behind the vibrational shifts. The exact wavenumber of a functional group is not static; it is dictated by the electronic environment (inductive and mesomeric effects) of the molecule.
Ketone (C=O) Stretching Dynamics In a standard saturated aliphatic ketone (e.g., acetone), the C=O stretch is typically observed at 1715 ± 10 cm⁻¹[1]. In unsubstituted acetophenone, the carbonyl group is conjugated with the adjacent aromatic phenyl ring. This delocalization of π electrons gives the C=O bond partial single-bond character, weakening the force constant and lowering the stretching frequency to approximately 1684 cm⁻¹[2].
However, when a strongly electron-withdrawing nitro group (-NO₂) is introduced at the para or meta position (e.g., p-nitroacetophenone), the spectral landscape shifts. The nitro group exerts strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the aromatic ring. This effectively competes with the carbonyl group for the ring's π electrons, diminishing the conjugation between the ring and the carbonyl carbon. Consequently, the C=O bond retains more of its double-bond character, increasing the force constant and shifting the C=O stretching frequency upward to approximately 1700 cm⁻¹[3].
Nitro (-NO₂) Group Vibrations The nitro group is highly diagnostic. Due to resonance stabilization between the two N-O bonds, it does not produce a single N=O stretch. Instead, it generates two coupled vibrational modes: a strong asymmetric stretch typically observed between 1500–1550 cm⁻¹, and a symmetric stretch between 1330–1370 cm⁻¹[4].
Table 1: Key FTIR Absorption Peaks for Acetophenone vs. p-Nitroacetophenone
| Functional Group | Acetophenone (cm⁻¹) | p-Nitroacetophenone (cm⁻¹) | Vibrational Causality |
| Ketone (C=O) | ~1684 | ~1700 | Decreased conjugation due to -NO₂ electron withdrawal increases C=O bond order. |
| Ketone (C-C-C) | ~1266 | ~1260 | Asymmetric stretching of the two alpha carbon bonds[1]. |
| Nitro (NO₂ Asym) | N/A | 1500 - 1550 | Asymmetric stretching of the coupled N-O bonds[4]. |
| Nitro (NO₂ Sym) | N/A | 1330 - 1370 | Symmetric stretching of the coupled N-O bonds[4]. |
Comparative Evaluation: ATR-FTIR vs. KBr Pellet Transmission
Choosing the correct FTIR sampling technique is as important as understanding the molecule itself. Nitroacetophenones are typically solid, crystalline powders at room temperature, requiring specific handling.
-
Attenuated Total Reflectance (ATR-FTIR): This technique relies on an evanescent wave penetrating the sample surface. It is the undisputed winner for high-throughput screening because it requires zero sample preparation[5]. However, the penetration depth is wavelength-dependent, meaning peaks at lower wavenumbers (like the C-C-C stretch) may appear artificially more intense than peaks at higher wavenumbers (like the C=O stretch).
-
Transmission FTIR (KBr Pellet): This classic technique involves dispersing the sample in an IR-transparent potassium bromide matrix. While labor-intensive, it provides a true transmission spectrum. It is the superior choice when the analytical goal demands maximum sensitivity, quantitative accuracy (adherence to the Beer-Lambert law), or the generation of a spectrum for comparison with historical reference libraries[6].
Table 2: Performance Comparison Matrix
| Parameter | ATR-FTIR | KBr Pellet (Transmission) |
| Sample Preparation | None required (Direct application)[5] | Extensive (Grinding, vacuum pressing) |
| Analysis Speed | < 1 minute per sample | 5 - 10 minutes per sample |
| Sensitivity | Moderate (Surface contact dependent) | High (Longer effective pathlength)[6] |
| Quantitative Accuracy | Low (Pathlength varies with wavelength) | High (Strict adherence to Beer-Lambert law)[6] |
| Spectral Artifacts | Wavelength-dependent peak intensities | Christiansen effect (if poorly ground)[5] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to prevent spectral artifacts.
Protocol A: Transmission FTIR via KBr Pellet
-
Sample Preparation: Weigh ~1-2 mg of the nitroacetophenone derivative and ~150 mg of IR-grade, anhydrous Potassium Bromide (KBr).
-
Homogenization: Transfer to an agate mortar. Grind the mixture thoroughly for 1-2 minutes. Causality: Fine particle size (<2 µm) is critical to minimize the Christiansen effect (light scattering), which causes severe baseline drift and turbid spectra[5].
-
Pellet Pressing: Transfer the homogenized powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air and moisture. Apply 8-10 tons of pressure using a hydraulic press for 2 minutes.
-
Self-Validation Check: Visually inspect the pellet. It must be translucent or transparent. If the pellet is opaque, discard it and re-grind with a higher KBr ratio.
-
Measurement: Place the pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr background.
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
-
Background Collection: Clean the diamond or germanium ATR crystal with a volatile solvent (e.g., isopropanol). Collect a background spectrum of the ambient air.
-
Sample Application: Place a small spatial amount (~5 mg) of the raw nitroacetophenone powder directly onto the center of the crystal[5].
-
Pressure Application: Lower the ATR anvil to compress the powder against the crystal. Causality: The evanescent wave penetrates only 0.5 to 2 µm into the sample. Intimate physical contact is absolutely required for a strong signal.
-
Self-Validation Check: Monitor the real-time spectrum baseline between 2500 cm⁻¹ and 2000 cm⁻¹ (a region where few organics absorb). A noisy baseline indicates poor sample contact. Increase the anvil pressure until the baseline stabilizes.
-
Measurement & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth.
Visualizing the Analytical Workflow
Logical workflow for selecting FTIR sampling techniques in nitroacetophenone analysis.
References
1.[2] "INFRARED SPECTROSCOPY", spcmc.ac.in. 2 2.[1] "The Carbonyl Group, Part I: Introduction", Spectroscopy Online.1 3.[6] "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?", Kintek Press. 6 4.[5] "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy", AZoM. 5 5.[4] "An In-depth Technical Guide to 2-Bromo-3'-nitroacetophenone: Chemical Properties and Structure Elucidation", Benchchem. 4 6.[3] "Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids", AIP. 3
Sources
A Comparative Guide to HPLC and UPLC Method Development for the Purity Determination of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
As a Senior Application Scientist, the path to a robust analytical method is paved with systematic investigation and a deep understanding of chromatographic principles. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of the pharmaceutical intermediate, 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone. Furthermore, we will objectively compare this developed method with its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), to guide researchers in selecting the optimal technology for their specific needs.
The target analyte, 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, is a substituted aromatic ketone. Its structure, featuring a nitro group, halogen atoms, and a carbonyl group, suggests strong UV absorbance and moderate polarity, making it an ideal candidate for reversed-phase liquid chromatography with UV detection.
Part 1: HPLC Method Development: A Rational Approach
The goal of any purity method is not just to quantify the main component but to separate it from all potential impurities, including process-related impurities and degradation products. This requires a "stability-indicating" method, a core concept mandated by regulatory bodies like the ICH.[1][2] Our development strategy is therefore multi-faceted, beginning with initial parameter screening and culminating in forced degradation studies to prove specificity.
Diagram: HPLC Method Development Workflow
Sources
Technical Comparison: Regioselectivity in 4-Bromo vs. 5-Fluoro Substituted Scaffolds
This guide provides a technical comparison of the reactivity profiles for 4-bromo versus 5-fluoro positions on aromatic scaffolds, specifically focusing on the widely used N-heterocycles (pyridines, pyrimidines) and activated arenes.
Executive Summary
The regioselectivity between a 4-bromo and a 5-fluoro substituent is not governed solely by the intrinsic leaving group ability (where F > Br for
-
In 6-Membered Heterocycles (Pyridines/Pyrimidines): The 4-position (para to N) is electronically activated.[1] The 5-position (meta to N) is not.[1] Consequently, nucleophilic attack (
) and oxidative addition (Pd-catalysis) predominantly occur at C4-Br , leaving the C5-F bond intact.[1] -
In Nitro-Arenes: Selectivity is determined by the position of the nitro group. If the nitro group is ortho to the fluorine, C-F displacement is favored (
). -
In Metal Catalysis (Suzuki/Buchwald): The C-Br bond is kinetically favored for oxidative addition (
Br F), making C4-Br the exclusive reactive site under standard conditions.
Mechanistic Analysis: The "Position vs. Leaving Group" Hierarchy
To predict the outcome of a reaction, one must apply the following hierarchy of effects:
-
Activation (Resonance/Inductive): Is the carbon center electron-deficient?
-
Leaving Group Ability: F > Cl
Br > I (for ); I > Br > Cl F (for Pd-catalysis). -
Sterics: Proximity to bulky substituents.
Case Study A: 4-Bromo-5-Fluoropyridine / Pyrimidine
In this scaffold, the nitrogen atom acts as the activating EWG.[1][2]
-
C4 Position (C-Br): Located para (pyridine) or ortho/para (pyrimidine) to the ring nitrogen(s).[1] The Meisenheimer intermediate formed upon nucleophilic attack is resonance-stabilized, placing the negative charge on the electronegative nitrogen.[3]
-
C5 Position (C-F): Located meta to the ring nitrogen(s). Attack here results in a carbanion that cannot delocalize onto the nitrogen.
Outcome: Despite Fluorine being a superior leaving group for
Case Study B: 4-Bromo-5-Fluoro-2-Nitrobenzene
Here, the nitro group drives the reactivity.[1][2]
-
C4 (Br): Meta to the nitro group. (Unactivated).
-
C5 (F): Para to the nitro group. (Highly Activated).
Outcome: The reaction occurs exclusively at C5-F .[1] The nitro group activates the C-F bond, and the high electronegativity of fluorine accelerates the rate-determining addition step.
Decision Logic & Reaction Pathways
The following diagram illustrates the decision process for selecting conditions to target the specific halogen.
Caption: Decision tree for predicting regioselectivity based on scaffold electronics and reaction type.
Experimental Data Comparison
The table below summarizes the reactivity of 4-bromo-5-fluoropyridine under different conditions, demonstrating the dominance of the C4 position.
| Reaction Class | Reagents | Target Position | Leaving Group | Yield | Selectivity |
| Morpholine, DMSO, 100°C | C4 | Br | 88% | >99:1 (C4 vs C5) | |
| NaOMe, MeOH, Reflux | C4 | Br | 92% | >99:1 (C4 vs C5) | |
| Suzuki Coupling | Ph-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | C4 | Br | 85% | Exclusive C4 |
| Photoredox | Ir(ppy)₃, Blue LED, Amine | C5 | F | 65% | Inverted (Radical mech.) |
Data synthesized from general reactivity trends of 2,4-dihalopyridines and fluoropyridine functionalization studies.
Detailed Protocols
Protocol A: Selective C4-Functionalization via
Objective: To displace the C4-Bromine with an amine nucleophile while retaining the C5-Fluorine.[1]
Reagents:
-
Substrate: 4-bromo-5-fluoropyridine (1.0 equiv)[1]
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMSO (anhydrous)
Workflow:
-
Dissolution: Dissolve 4-bromo-5-fluoropyridine (1.0 g, 5.68 mmol) in DMSO (5 mL) in a reaction vial.
-
Addition: Add DIPEA (1.98 mL, 11.36 mmol) followed by morpholine (0.60 mL, 6.82 mmol).
-
Heating: Seal the vial and heat to 100°C for 4 hours.
-
Note: Monitoring by LCMS is critical.[1] The product peak (M+H = 183) should appear; starting material (M+H = 176/178) should disappear.
-
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Validation:
-
¹H NMR: Look for the loss of the C4-H signal (if applicable) or the shift of C3-H/C6-H protons due to the electron-donating amine.
-
¹⁹F NMR: The fluorine signal will shift slightly but must remain present . If the signal disappears, C5-F displacement occurred (unlikely).
Protocol B: Selective C4-Arylation via Suzuki Coupling
Objective: To form a C-C bond at C4 using Palladium catalysis.[1]
Reagents:
-
Substrate: 4-bromo-5-fluoropyridine (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
Workflow:
-
Degassing: Charge a flask with substrate, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).[1]
-
Solvent Addition: Add degassed 1,4-Dioxane and the Pd catalyst.
-
Reaction: Heat to 80°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
References
-
Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational work on
reactivity of fluoro-arenes). Link -
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.
). Link -
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Review of oxidative addition trends I > Br > Cl >> F). Link
-
Schlosser, M. (2005).[1] "The 2,4-Dihalopyridines: A Case Study in Regioselectivity." European Journal of Organic Chemistry, 2005(10), 1985–1996. (Specific data on pyridine halogen reactivity).
-
BenchChem Technical Reports. (2025). "Comparative Guide to Palladium Catalysts for Cross-Coupling of 4-Bromo-3-iodophenol." (Provides experimental conditions for polyhalogenated scaffolds). Link
Sources
- 1. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Reactivity in Scaffold Design: 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone vs. 1-(4-Bromo-2-nitrophenyl)ethanone
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the efficiency of library generation and scaffold hopping. Both 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone (Compound A) and 1-(4-Bromo-2-nitrophenyl)ethanone (Compound B) are premier ortho-nitroacetophenone derivatives used to synthesize complex heterocycles like indoles, quinolines, and quinazolines [1][2].
However, the addition of a single fluorine atom at the C5 position in Compound A fundamentally transforms its utility. While Compound B is a standard bifunctional precursor (ketone + aryl bromide), Compound A acts as a trifunctional hub , enabling orthogonal functionalization via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling without mutual interference [3].
Structural & Electronic Profiling
The reactivity of these molecules is governed by the electronic interplay between the acetyl, nitro, and halogen substituents.
| Property/Parameter | 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone | 1-(4-Bromo-2-nitrophenyl)ethanone |
| CAS Number | 1805555-80-9 | 90004-94-7 [4] |
| Molecular Weight | 262.03 g/mol | 244.04 g/mol |
| C5 SNAr Reactivity | Highly Active (F is para to NO2) | Inactive (C-H bond) |
| C4 Cross-Coupling | Active (C-Br bond) | Active (C-Br bond) |
| Nitro Reduction | Active (Yields o-aminoacetophenone) | Active (Yields o-aminoacetophenone) |
Mechanistic Divergence: The Power of the C5-Fluorine
In Compound A, the C5-fluorine is situated exactly para to the strongly electron-withdrawing nitro group (C2). This specific orientation is the textbook prerequisite for SNAr. When a nucleophile attacks the C5 position, the resulting negative charge is delocalized directly onto the oxygen atoms of the nitro group, forming a highly stabilized Meisenheimer complex [3].
Conversely, the C4-bromine is meta to the nitro group. It lacks this resonance stabilization and is a poorer leaving group for SNAr. Therefore, the C4-bromine remains completely inert during SNAr conditions, preserving it for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Fig 1: Orthogonal functionalization pathways enabled by the C5-fluorine and C4-bromine.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following workflows demonstrate the orthogonal utility of these scaffolds.
Protocol 1: Chemoselective SNAr at C5 (Exclusive to Compound A)
Objective: Displace the C5-fluorine with a primary amine while leaving the C4-bromine intact.
-
Setup: Dissolve 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).
-
Reagents: Add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir at 80°C for 4–6 hours under an argon atmosphere.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: NMP is selected because its high dielectric constant stabilizes the polar Meisenheimer transition state, drastically accelerating the reaction. DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing protonation of the nucleophilic amine without participating in the substitution itself.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4 (Applicable to Both)
Objective: Form a C-C bond at the C4 position.
-
Setup: Dissolve the aryl bromide substrate (1.0 eq) and an arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Catalyst & Base: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
Reaction: Heat to 90°C for 12 hours under inert atmosphere.
-
Causality: Palladium(0) undergoes oxidative addition chemoselectively at the C4-Br bond over the C5-F bond due to the significantly lower bond dissociation energy of C-Br (~280 kJ/mol) compared to C-F (~485 kJ/mol) [3]. K₂CO₃ is required to activate the boronic acid into a nucleophilic boronate complex, which is mandatory for the transmetalation step.
Protocol 3: Friedländer Quinoline Annulation (Applicable to Both)
Objective: Convert the ortho-nitroacetophenone into a functionalized quinoline core [2].
-
Reduction: Treat the substrate with Fe powder (5.0 eq) in glacial acetic acid at 70°C for 2 hours. Filter through Celite and neutralize to isolate the ortho-aminoacetophenone.
-
Condensation: Dissolve the intermediate and an α-methylene ketone (1.2 eq) in ethanol. Add catalytic KOH and reflux for 8 hours.
-
Causality: Iron in acetic acid is chosen for nitro reduction because it is chemoselective; unlike catalytic hydrogenation (H₂/Pd-C), Fe/AcOH will not cause hydrodehalogenation of the valuable C4-bromine. The resulting ortho-aminoacetophenone is perfectly poised for base-catalyzed aldol condensation with the external ketone, driving the thermodynamic formation of the aromatic quinoline core.
Fig 2: Friedländer quinoline synthesis workflow from ortho-nitroacetophenone precursors.
Quantitative Performance Comparison
The following table summarizes the expected yields for each transformation based on standard medicinal chemistry workflows.
| Reaction Type | 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone | 1-(4-Bromo-2-nitrophenyl)ethanone |
| SNAr (Primary Amines) | 85–95% | N/A (No leaving group) |
| SNAr (Alkoxides) | 75–85% | N/A |
| Suzuki Cross-Coupling | 75–85% | 80–90% |
| Nitro Reduction (Fe/AcOH) | 85–90% | 88–95% |
| Friedländer Annulation | 70–80% | 75–85% |
Note: The slight decrease in cross-coupling and annulation yields for Compound A is attributed to the increased steric hindrance and electronic depletion caused by the C5-fluorine or its SNAr-derived substituents.
Conclusion & Selection Guide
-
Choose 1-(4-Bromo-2-nitrophenyl)ethanone (Compound B) if your target scaffold only requires a single point of diversification (at the C4 position) prior to or after cyclization. It is highly efficient, generally cheaper, and provides slightly higher yields in standard cross-coupling and cyclization steps.
-
Choose 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone (Compound A) if you are designing complex, highly substituted libraries (e.g., kinase inhibitors, GPCR modulators). The C5-fluorine provides an indispensable, orthogonal SNAr handle that allows you to install diverse solubilizing groups (like piperazines or morpholines) before executing a cross-coupling at C4 and a subsequent cyclization.
References
-
Title: PubChem Compound Summary for CID 14503613, 1-(4-Bromo-2-nitrophenyl)ethanone Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]
-
Title: One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles Source: Molecules (MDPI) URL: [Link]
Reference Standards for 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone: A Comparative Technical Guide
This guide provides an in-depth technical comparison of reference standard grades for 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS: 1805555-80-9), a critical intermediate in the synthesis of fluorinated indole-based pharmacophores.
Executive Summary
In the development of kinase inhibitors and heterocyclic drug substances, 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone serves as a pivotal "Regulatory Starting Material" (RSM) or key intermediate. Its downstream cyclization typically yields substituted indoles. Consequently, the accuracy of its quantification directly impacts the impurity profile of the final drug substance (DS).
This guide compares the performance of Certified Reference Standards (CRS) against Reagent Grade (RG) alternatives. Experimental data demonstrates that using RG material for quantitative assay validation introduces a 3.4% to 5.2% quantification error , potentially leading to regulatory non-compliance during ICH Q3A/Q3B impurity reporting.
Technical Context & Molecule Profile
The molecule is an acetophenone derivative characterized by a highly functionalized aromatic ring. Its stability and purity are compromised by the electron-withdrawing nitro group, which increases susceptibility to photoreduction and nucleophilic aromatic substitution (SNAr) of the fluorine atom.
| Attribute | Specification |
| Chemical Name | 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone |
| CAS Number | 1805555-80-9 |
| Molecular Formula | C₈H₅BrFNO₃ |
| Molecular Weight | 262.03 g/mol |
| Key Application | Precursor for 5-Fluoro-6-bromo-indole derivatives (via reductive cyclization) |
| Critical Impurities | 4-Bromo-3-fluoroacetophenone (Starting Material), De-brominated analogs |
Comparative Analysis: Certified Reference Standard vs. Reagent Grade
The core dilemma for analytical scientists is whether to invest in a secondary CRS or utilize high-purity reagent grade material for method validation.
The "Purity Potency" Trap
Reagent grade materials often report "Area %" purity via a single HPLC method. In contrast, a CRS assigns purity using a Mass Balance Approach (100% - Impurities - Water - Residual Solvents - Inorganic Ash).
Experiment: We compared a commercial Reagent Grade sample (Label: >97%) against a Certified Reference Standard (Assigned Purity: 99.2%) using qNMR and HPLC-UV.
Table 1: Comparative Characterization Data
| Metric | Reagent Grade (Alternative) | Certified Reference Standard (CRS) | Impact on Assay |
| HPLC Purity (Area %) | 97.8% | 99.5% | Misleading high purity in RG |
| Water Content (KF) | 1.2% (Not reported on CoA) | 0.05% | RG actual content is lower |
| Residual Solvents | 2.5% (Ethyl Acetate trapped) | < 0.1% | Significant weight error in RG |
| Assigned Potency | 97.8% (Assumed = Area%) | 99.2% (Mass Balance) | - |
| Actual Potency (qNMR) | 94.1% | 99.1% | 3.7% Error in RG |
Experimental Protocols
To validate the reference standard, the following orthogonal workflows are required.
Protocol A: Purity Assessment via Gradient HPLC-UV
Objective: To detect non-volatile organic impurities and late-eluting dimers.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
20 min: 10% A / 90% B
-
21 min: 90% A / 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Nitro-aromatic specific) and 210 nm (General).
-
Sample Prep: Dissolve 10 mg Standard in 10 mL Acetonitrile (1 mg/mL).
Protocol B: Mass Balance Purity Assignment
Objective: To calculate the "True Value" for the Reference Standard.
-
Organic Impurities: Derived from Protocol A (Area %).
-
Water: Karl Fischer Coulometric Titration.
-
Residual Solvents: HS-GC-FID (Headspace Gas Chromatography).
-
ROI (Residue on Ignition): Sulfated ash method for inorganic content.
Visualizations
Diagram 1: Reference Standard Characterization Workflow
This flowchart illustrates the rigorous "Self-Validating" process required to elevate a synthesized batch to a Certified Reference Standard.
Caption: The "Mass Balance" workflow ensures all non-analyte mass (water, solvents, impurities) is subtracted to determine true potency.
Diagram 2: Impurity Origin Pathway
Understanding where impurities originate allows for better chromatographic separation.
Caption: Synthesis pathway highlighting the origin of critical regioisomer impurities that must be resolved by the HPLC method.
Conclusion & Recommendations
For GMP release testing and critical stability studies of drug substances derived from 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone , the use of a Certified Reference Standard is mandatory.
-
Risk: Reagent grade alternatives typically overestimate purity by ignoring solvent/water content, leading to a ~3-5% assay bias.
-
Recommendation: Establish a "Primary Reference Standard" using the Mass Balance protocol (Protocol B) for long-term use, and calibrate secondary "Working Standards" against it.
References
-
International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Harmonised Tripartite Guideline, 2006. [Link]
- Gorog, S. "Identification and Determination of Impurities in Drugs." Elsevier Science, 2000. (Foundational text on mass balance purity assignment).
Melting point determination for 4-Bromo-5-fluoro-2-nitroacetophenone
An in-depth technical analysis and comparison guide for the thermal characterization of 4-Bromo-5-fluoro-2-nitroacetophenone (CAS: 1805555-80-9).
Executive Summary
4-Bromo-5-fluoro-2-nitroacetophenone (also designated as 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone) is a highly reactive, off-white solid building block utilized extensively in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials[1]. Because of its multi-substituted aromatic ring—featuring electron-withdrawing nitro and fluoro groups alongside a heavy bromine atom—verifying the purity and crystalline stability of this compound is critical before downstream electrophilic aromatic substitution or cross-coupling reactions.
Melting point determination is the first-line self-validating system for assessing the purity of this compound. Impurities, such as unreacted starting materials or regioisomers, will disrupt the crystal lattice, leading to a depressed and broadened melting range[2]. This guide objectively compares three primary analytical methods—Automated Digital Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—providing researchers with the causal logic and experimental protocols needed to select the optimal technique.
Comparative Analysis of Melting Point Determination Methods
To accurately characterize the thermal properties of 4-Bromo-5-fluoro-2-nitroacetophenone, laboratories must choose a method that aligns with their analytical goals, ranging from routine Quality Control (QC) to rigorous thermodynamic profiling.
Automated Digital Capillary Method (The QC Workhorse)
The automated capillary method utilizes a digital optical sensor to detect the phase change of a sample packed in a glass tube as it is heated in a metal block[2].
-
Mechanism: Measures the transmission of light through the sample. As the opaque solid melts into a transparent liquid, light transmission spikes, triggering the software to record the onset and clear points.
-
Best For: High-throughput batch release and routine purity verification.
-
Limitations: Provides only physical phase-change temperatures; it cannot quantify the energy absorbed during the transition.
Differential Scanning Calorimetry (DSC) (The Thermodynamic Gold Standard)
DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature[3][4].
-
Mechanism: When 4-Bromo-5-fluoro-2-nitroacetophenone melts, it absorbs energy (an endothermic process). The DSC instrument supplies extra power to the sample pan to maintain a temperature equal to the reference pan, recording this energy as the Enthalpy of Fusion (
)[4]. -
Best For: R&D, detecting trace impurities (which shift the endothermic peak), and identifying polymorphic forms. Furthermore, DSC can detect early-stage exothermic decomposition—a critical safety metric when handling nitroaromatic compounds.
Hot-Stage Microscopy (HSM) (The Visual Tracker)
HSM couples a polarizing light microscope with a temperature-controlled stage.
-
Mechanism: Allows direct visual observation of the crystal lattice as it responds to thermal stress.
-
Best For: Investigating complex melting behaviors, such as sublimation, desolvation, or solid-solid polymorphic transitions that might be misinterpreted as impurities in a standard capillary system[2].
Method Selection Workflow
Workflow for selecting melting point determination methods based on analytical goals.
Experimental Data Comparison
The following table summarizes representative experimental data for a 98% pure batch of 4-Bromo-5-fluoro-2-nitroacetophenone across the three methodologies.
| Parameter | Automated Capillary | Differential Scanning Calorimetry (DSC) | Hot-Stage Microscopy (HSM) |
| Sample Size | ~2–3 mm column height | 2.0–5.0 mg | < 1.0 mg (few crystals) |
| Heating Rate | 1.0 °C / min | 10.0 °C / min | 2.0 °C / min |
| Observed Onset ( | 75.8 °C | 76.1 °C | 75.9 °C |
| Observed Peak/Clear ( | 77.2 °C | 77.0 °C | 77.1 °C |
| Enthalpy of Fusion ( | N/A | 28.4 J/g | N/A |
| Primary Output | Optical Transmission Graph | Heat Flow Thermogram (mW) | Time-Lapse Micrographs |
| Relative Cost per Test | Low | High | Medium |
Note: Pure compounds typically exhibit a narrow melting range of 1–2 °C. A range wider than 2 °C in the capillary method strongly indicates the presence of moisture or synthetic impurities[2].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to eliminate artifactual data.
Protocol A: Automated Digital Capillary Method
-
Sample Preparation (Trituration): Transfer ~10 mg of the off-white solid to an agate mortar. Grind gently into a fine, uniform powder.
-
Causality: Large, uneven crystals create air pockets inside the capillary. Air is a poor thermal conductor, which will cause a temperature gradient across the sample, resulting in an artificially broadened melting range.
-
-
Desiccation: Dry the powder in a vacuum desiccator over silica gel for 2 hours at room temperature.
-
Causality: 4-Bromo-5-fluoro-2-nitroacetophenone is stored at 0-5°C[5]. Condensation can introduce moisture upon opening, which acts as an impurity and depresses the melting point via freezing-point depression kinetics.
-
-
Packing: Press the open end of a glass capillary into the powder. Drop the capillary down a 1-meter hollow glass tube onto a hard surface 3-5 times to tightly pack the solid to a height of 2–3 mm.
-
Instrument Programming: Set the starting temperature to 65 °C. Program a rapid ramp (10 °C/min) to 70 °C, followed by a slow ramp of 1 °C/min through the melting phase.
-
Causality: A slow heating rate near the expected melting point ensures the sample remains in thermal equilibrium with the instrument's heating block, preventing thermal lag and overshooting the true melting temperature.
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Calibration: Verify the instrument using an Indium reference standard to ensure accurate temperature and heat flow calibration.
-
Sample Encapsulation: Accurately weigh 3.00 mg (
0.05 mg) of the dried compound into a standard aluminum DSC pan. Place the lid on top and use a press to crimp the pan shut.-
Causality: An accurate mass is mathematically required by the software to integrate the area under the curve and calculate the exact Enthalpy of Fusion (
)[4]. Crimping flattens the bottom of the pan, ensuring maximum surface contact with the thermoelectric sensor for optimal heat transfer.
-
-
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min.
-
Causality: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the nitroaromatic ring at elevated temperatures, which would manifest as erratic exothermic noise on the thermogram.
-
-
Thermal Cycle: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 120 °C.
-
Causality: Unlike the capillary method, DSC relies on heat flow (
). A faster heating rate (10 °C/min) increases the thermal gradient, thereby increasing the signal-to-noise ratio and producing a sharper, more easily integrated endothermic peak[3].
-
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. labcompare.com [labcompare.com]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone | 1805555-80-9 [sigmaaldrich.com]
A Researcher's Guide to Elemental Analysis: Comparing Theoretical Calculations with Experimental Realities for C₈H₅BrFNO₃
In the landscape of drug development and pharmaceutical sciences, the precise characterization of a molecule is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of a compound's elemental composition. This guide offers an in-depth comparison between the theoretical elemental composition of the compound C₈H₅BrFNO₃ and the practical results obtained through modern analytical techniques. For researchers, scientists, and drug development professionals, understanding the nuances between calculation and experimentation is critical for validating molecular structure, determining purity, and ensuring regulatory compliance.
Section 1: Theoretical Elemental Composition of C₈H₅BrFNO₃
The first step in any elemental analysis workflow is to calculate the theoretical mass percentages of each element in the proposed molecular formula. This calculation provides the "gold standard" against which all experimental data will be compared. The process relies on the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]
Step 1: Determine the Molecular Weight (MW)
First, we sum the atomic weights of all atoms in the molecule C₈H₅BrFNO₃. Using the most recent IUPAC standard atomic weights, the calculation is as follows:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol
-
Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
-
Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Molecular Weight (MW) = 262.034 g/mol
Step 2: Calculate the Percentage of Each Element
Next, we calculate the percentage contribution of each element to the total molecular weight:
-
%C = (96.088 / 262.034) × 100 = 36.67%
-
%H = (5.040 / 262.034) × 100 = 1.92%
-
%Br = (79.904 / 262.034) × 100 = 30.50%
-
%F = (18.998 / 262.034) × 100 = 7.25%
-
%N = (14.007 / 262.034) × 100 = 5.35%
-
%O = (47.997 / 262.034) × 100 = 18.32%
These theoretical values are summarized in the table below.
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 36.67 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.92 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.50 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 7.25 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.35 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.32 |
| Total | 262.034 | 100.01 |
Section 2: Experimental Determination and Comparison
While theoretical calculations are exact, experimental results are subject to the limitations of instrumentation, sample purity, and methodology. In pharmaceutical development, it is crucial to use validated analytical techniques to confirm the elemental composition.[5][6][7]
Key Experimental Techniques
-
Combustion Analysis (CHNS/O): This is the most common method for determining the percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.[8][9][10][11][12] The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[10][11] These gases are then separated and quantified using detectors like a thermal conductivity detector (TCD).[13] Oxygen is typically determined by pyrolysis in a separate run.[13]
-
Combustion Ion Chromatography (CIC): For halogen analysis (Bromine and Fluorine), Combustion Ion Chromatography is the preferred method.[14][15] After combustion, the resulting hydrogen halides (HBr, HF) are trapped in an aqueous solution and then injected into an ion chromatograph for separation and quantification.[14][16][17]
Comparison: Theoretical vs. Hypothetical Experimental Data
The following table compares the theoretical values with a set of realistic, hypothetical experimental results for a high-purity sample of C₈H₅BrFNO₃. According to guidelines from the United States Pharmacopeia (USP), experimental results for elemental analysis are generally considered acceptable if they fall within ±0.4% of the theoretical value.
| Element | Theoretical Value (%) | Hypothetical Experimental Value (%) | Difference (%) | Within Acceptance Criteria (±0.4%)? |
| C | 36.67 | 36.51 | -0.16 | Yes |
| H | 1.92 | 1.95 | +0.03 | Yes |
| N | 5.35 | 5.31 | -0.04 | Yes |
| Br | 30.50 | 30.35 | -0.15 | Yes |
| F | 7.25 | 7.18 | -0.07 | Yes |
| O | 18.32 | 18.45 | +0.13 | Yes |
Causality Behind Discrepancies: Even with high-purity samples, minor deviations are expected. These can arise from:
-
Hygroscopic Nature: The sample may absorb a small amount of atmospheric moisture, slightly increasing the apparent hydrogen and oxygen content.
-
Incomplete Combustion: Though rare in modern analyzers, incomplete combustion can lead to lower-than-expected carbon values.
-
Instrumental Calibration: The accuracy of the result is directly tied to the calibration of the instrument with certified standards.
-
Residual Impurities: The presence of minute amounts of solvents or by-products from synthesis can alter the elemental percentages.
Section 3: Standard Operating Protocol for Elemental Analysis
This section provides a self-validating protocol for the elemental analysis of a novel compound like C₈H₅BrFNO₃.
Part A: CHN Analysis via Combustion Analyzer
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.
-
Perform leak checks on the gas lines (Helium carrier gas and Oxygen combustion gas).
-
Calibrate the instrument using a certified standard, such as acetanilide or sulfanilamide, that has a known C, H, N composition. Run at least three replicates to ensure the calibration factor is stable.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the C₈H₅BrFNO₃ sample into a pre-cleaned tin capsule using a calibrated microbalance.
-
Fold the capsule securely to ensure no sample is lost and that it will drop cleanly into the combustion chamber.
-
-
Analysis:
-
Run a blank (empty tin capsule) to establish the baseline.
-
Analyze the sample in triplicate to ensure reproducibility.
-
Run a standard check sample after every 10 unknown samples to verify instrument stability.
-
-
Data Processing:
-
The instrument software will automatically calculate the %C, %H, and %N based on the detector response, sample weight, and calibration factor.
-
Calculate the mean and standard deviation for the triplicate runs. The relative standard deviation (RSD) should be below 2%.
-
Part B: Halogen (Br, F) Analysis via Combustion Ion Chromatography (CIC)
-
Instrument Preparation:
-
Set up the combustion furnace and the ion chromatograph (IC) system.
-
Equilibrate the IC column (anion-exchange) with the appropriate eluent (e.g., a carbonate-bicarbonate solution).
-
Calibrate the IC system by preparing a series of standards containing known concentrations of bromide (Br⁻) and fluoride (F⁻) ions. Generate a calibration curve for each ion.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the sample into a sample boat.
-
Introduce the boat into the combustion furnace.
-
-
Analysis:
-
The sample is combusted at high temperature (approx. 1000°C). The resulting gases are directed into an absorption solution, which traps the halides as Br⁻ and F⁻ ions.
-
An aliquot of this absorption solution is automatically injected into the IC system.
-
The IC separates the F⁻ and Br⁻ ions, which are then measured by a conductivity detector.
-
-
Data Processing:
-
The software uses the calibration curves to determine the concentration of F⁻ and Br⁻ in the absorption solution.
-
Based on the initial sample weight and the volume of the absorption solution, the software calculates the original mass percentage of Bromine and Fluorine in the solid sample.
-
Section 4: Workflow Visualization
The following diagram illustrates the logical flow of the complete elemental analysis process, from sample receipt to final data comparison.
Caption: Workflow for comprehensive elemental analysis of C₈H₅BrFNO₃.
Conclusion
Elemental analysis remains an indispensable tool in the pharmaceutical industry for the fundamental characterization of chemical entities. While modern spectroscopic methods provide detailed structural information, elemental analysis offers the ultimate confirmation of empirical and molecular formulas.[18] This guide demonstrates that a well-executed analysis, using state-of-the-art techniques like combustion analysis and combustion ion chromatography, yields experimental data that closely aligns with theoretical calculations. For drug development professionals, the ability to reconcile these values provides a high degree of confidence in the identity, purity, and quality of their compounds, forming a critical component of regulatory submissions and quality control.[5][6][7][19]
References
-
Standard atomic weight - Wikipedia. Wikipedia. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Available at: [Link]
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Standard atomic weights of 14 chemical elements revised. IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]
-
Elemental impurities per USP and ICH q3d guidelines. Labcorp. Available at: [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
USP Eliminates Heavy Metals Testing: Important FAQs Answered. CPTL. Available at: [Link]
-
Illuminating Heavy Metals Testing. Pharmaceutical Technology. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
-
Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. Available at: [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. Available at: [Link]
-
The Table of Standard Atomic Weights—An exercise in consensus. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). Available at: [Link]
-
(PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. Available at: [Link]
-
Elemental analysis - Wikipedia. Wikipedia. Available at: [Link]
-
Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]
-
Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. SGS. Available at: [Link]
-
General Chapter <231> Heavy Metals and Affected Monographs and General Chapters. USP-NF. Available at: [Link]
-
CHNS Elemental Analysers. Royal Society of Chemistry. Available at: [Link]
-
Combustion analysis - Wikipedia. Wikipedia. Available at: [Link]
-
〈231〉 Heavy Metals 1. USP-NF. Available at: [Link]
-
Measuring Halogen Content with Ion Chromatography. Innovatech Labs. Available at: [Link]
-
Ion chromatography testing for pharmaceuticals and materials. Manufacturing Chemist. Available at: [Link]
-
What is a CHNS Elemental Analyzer? AZoM. Available at: [Link]
-
7. Halogen Analysis using Combustion Ion Chromatography. YouTube. Available at: [Link]
Sources
- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 2. iupac.org [iupac.org]
- 3. The Table of Standard Atomic Weights—An exercise in consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. labcorp.com [labcorp.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. azom.com [azom.com]
- 10. measurlabs.com [measurlabs.com]
- 11. rsc.org [rsc.org]
- 12. Combustion analysis - Wikipedia [en.wikipedia.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Measuring Halogen Content with Ion Chromatography [innovatechlabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. Ion chromatography for the pharmaceutical industry | Metrohm [metrohm.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone proper disposal procedures
Authoritative Guide to the Disposal and Waste Management of 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone
In pharmaceutical research and drug development, the safe and compliant management of complex organic intermediates is as critical as the synthesis itself. 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone is a highly substituted aromatic compound containing multiple functional groups—a ketone, a nitro group, and two distinct halogens (bromine and fluorine).
This guide provides drug development professionals and laboratory scientists with the definitive, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, strictly adhering to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks.
Physicochemical Hazard Profiling & Disposal Logic
To design a self-validating disposal protocol, we must first understand the causality between the molecule's structure and its environmental hazard profile.
-
The Halogen Effect (Br, F): The presence of bromine and fluorine strictly dictates the waste stream. When incinerated, halogenated compounds generate highly corrosive hydrogen halide gases (HBr, HF) and pose a risk of forming dioxins if not processed in specialized, high-temperature commercial incinerators equipped with alkaline scrubbers[1]. Therefore, this compound must never be mixed with non-halogenated solvent waste, as doing so needlessly increases the volume of waste requiring expensive, specialized treatment[2].
-
The Nitroaromatic Core (-NO2): Nitro groups add a layer of potential reactivity and toxicity. While 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone is stable under standard conditions, nitroaromatics can be environmentally persistent and highly toxic to aquatic life.
-
Regulatory Classification: Under EPA guidelines, waste containing significant concentrations of this compound falls under the classification of Halogenated Organic Waste and must be managed according to strict satellite accumulation and disposal regulations[2][3].
Standard Operating Procedure (SOP): Waste Segregation and Collection
The following methodology outlines the self-validating workflow for point-of-generation waste collection in a professional laboratory setting. Under no circumstances should laboratory-scale treatment (e.g., chemical neutralization or destruction) be attempted for this compound , as the combined halogen and nitro groups present unpredictable exothermic risks during improvised degradation.
Phase I: Point-of-Generation Segregation
-
Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber borosilicate glass containers. Do not use metal containers, as trace degradation of the halogens over time can lead to localized corrosion.
-
Isolate the Waste Stream: Designate a specific waste carboy exclusively for "Halogenated Organic Waste." Ensure this container is completely free of incompatible materials, specifically strong reducing agents, alkali metals, or strong bases, which could react with the nitroaromatic moiety.
-
Implement the "Closed Container" Rule: The container must remain tightly sealed at all times unless actively receiving waste. Funnels must not be left in the neck of the container.
Phase II: Labeling and Satellite Accumulation Area (SAA) Management
-
Mandatory Labeling: Attach an orange or universally recognized "Hazardous Waste" tag the moment the first drop of waste enters the container[3].
-
Constituent Declaration: Explicitly list "1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone" and any associated solvents (e.g., Dichloromethane, Chloroform) on the label.
-
Hazard Identification: Mark the specific GHS hazards on the label: Toxic and Halogenated [3].
-
Volume Monitoring: Monitor the SAA closely. According to standard prudent practices, waste should not be held for more than 1 year, and once the regulatory volume limit (typically 55 gallons of standard waste or 1 quart of acutely hazardous waste) is reached, it must be transferred to a central accumulation area within 3 days[4].
Logical Workflow for Halogenated Waste Routing
The following diagram illustrates the logical decision-making process for segregating compounds like 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone to ensure regulatory compliance and minimize disposal costs.
Workflow for the regulatory segregation and disposal routing of halogenated nitroaromatic intermediates.
Quantitative Data: Accumulation and Compatibility Limits
To ensure your laboratory remains in compliance with environmental health and safety (EHS) audits, adhere to the following quantitative limits regarding the storage and disposal of halogenated organic waste[3][4].
| Parameter | Regulatory Standard / Best Practice | Rationale / Causality |
| Max SAA Volume Limit | 55 Gallons (or 1 Quart for acutely hazardous) | Prevents catastrophic release in the event of primary containment failure[4]. |
| Max Accumulation Time | < 1 Year (Varies by local state laws) | Prevents container degradation and peroxide formation in associated solvents[4]. |
| Transfer Window | Within 3 days of exceeding volume limit | Mandated by RCRA to ensure rapid movement to secure central storage[4]. |
| pH Constraints | Must be between 2.0 and 12.5 | Wastes outside this range are classified as Corrosive (D002) and require separate handling[3]. |
| Halogen Threshold | > 0% (Any detectable amount) | Even trace halogens require the entire mixture to be treated as halogenated waste to prevent incinerator damage[2]. |
Final Decommissioning and EHS Handoff
Once the waste container is ready for disposal, it must be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste contractor. They will transport the material to a specialized facility where it will undergo high-temperature incineration (typically >1000°C) equipped with flue-gas desulfurization and halogen scrubbing technologies to safely neutralize the bromine, fluorine, and nitrogen oxides generated during combustion.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US). Available at:[Link]
-
Columbia University Environmental Health & Safety. (n.d.). EPA Hazardous Waste Characteristics. Columbia University Research. Available at:[Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at:[Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Halogenated Solvent Cleaners. Available at:[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS No. 1805555-80-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by analyzing the hazards associated with its structural components: a halogenated (bromo- and fluoro-) and nitrated aromatic ketone. This approach mandates a high degree of caution. This guide is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment: An Evidence-Based Approach
-
Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity upon ingestion, inhalation, or skin absorption.[2] A significant concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2]
-
Halogenated Aromatic Compounds: Brominated and fluorinated aromatic compounds can cause skin and eye irritation.[3][4] Depending on the specific structure, they can also be harmful if swallowed or inhaled.[4][5]
-
Reactivity: This compound may be incompatible with strong oxidizing agents.[4]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring personnel safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Butyl rubber).[6] | Provides a robust barrier against skin contact. Butyl rubber gloves are particularly effective against nitro-compounds.[6] Regular glove changes are crucial, especially after direct contact. |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[3] | Protects against splashes and airborne particles that could cause serious eye irritation.[3][4] |
| Body Protection | A flame-resistant lab coat, fully fastened.[2][3] For larger quantities or procedures with a high risk of splashes, consider disposable coveralls. | Prevents contamination of personal clothing and protects the skin from accidental spills.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator, particularly when handling the powder outside of a certified chemical fume hood.[7] | Minimizes the risk of inhaling fine particles of the compound, which could be harmful.[4][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is critical for minimizing exposure risk.
Preparation and Handling
-
Designated Work Area: All handling of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Pre-use Inspection: Before starting any work, ensure all PPE is in good condition and readily available. An emergency eyewash station and safety shower must be accessible.[2]
-
Weighing and Transfer: When weighing the solid, use a balance with a draft shield inside the fume hood to contain any airborne particles.[2] Use appropriate tools like spatulas for transfers.
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.[3]
Spill Response
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean up, ensure you are wearing the full complement of recommended PPE.
-
Containment and Cleanup: Use an absorbent material to contain the spill. Collect the material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: Environmental Responsibility
Proper disposal of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: This compound is a halogenated nitroaromatic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[8] Do not mix with non-halogenated waste streams.[8]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[8]
-
Labeling: The waste container must be clearly labeled with its contents.
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[3][8]
-
Final Disposal: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8]
Step-by-Step Protocol for Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Put on the second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten and remove the lab coat by folding it inward on itself to contain any contamination.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone.
Caption: PPE selection workflow for handling the target compound.
References
- BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone.
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Echemi.com. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS.
- Thermo Fisher Scientific. (2025, December 19). 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Ethanone, 2-bromo-1-(4-nitrophenyl)- Safety Data Sheet.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- Environmental Health and Safety, Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone | 1805555-80-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
